1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
Description
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3/c1-7-12(15)8(2)17(16-7)6-9-3-4-10(13)11(14)5-9/h3-5H,6,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOVJCULYZBBCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=C(C=C2)Cl)Cl)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336742 | |
| Record name | 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
514800-76-1 | |
| Record name | 1H-Pyrazol-4-amine, 1-[(3,4-dichlorophenyl)methyl]-3,5-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=514800-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive, in-depth overview of a robust and efficient synthetic pathway for obtaining 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities.[1][2] This document is intended for researchers, chemists, and professionals in the field of drug development. It details the strategic rationale, reaction mechanisms, step-by-step experimental protocols, and necessary safety considerations for the successful synthesis of this target compound. The narrative emphasizes the causality behind experimental choices, ensuring both scientific rigor and practical applicability.
Introduction and Strategic Overview
The target molecule, this compound, incorporates several key structural motifs: a dichlorinated benzyl group, a 3,5-dimethyl-substituted pyrazole core, and a primary amine at the 4-position of the pyrazole ring. This combination makes it a valuable scaffold for library synthesis in drug discovery programs.
The synthesis is designed as a three-step linear sequence, beginning with commercially available starting materials. The core strategy is as follows:
-
Pyrazole Ring Formation: Construction of the 1-substituted-3,5-dimethylpyrazole core via the Knorr pyrazole synthesis. This classic and reliable cyclocondensation reaction involves reacting a substituted hydrazine with a β-diketone.[3][4][5][6]
-
Regioselective Nitration: Introduction of a nitro group at the C4 position of the pyrazole ring through electrophilic aromatic substitution. The electron-donating nature of the pyrazole ring directs the nitration specifically to the 4-position.[7]
-
Nitro Group Reduction: Conversion of the 4-nitro group to the target 4-amino group using a standard reduction method, yielding the final product.
This approach is logical and efficient, as it builds the core scaffold first and then installs the required functional group in a high-yielding manner.
Overall Synthetic Workflow
Caption: High-level overview of the three-step synthesis.
Mechanistic Insights and Rationale
A deep understanding of the underlying reaction mechanisms is critical for troubleshooting and optimization.
Step 1: Knorr Pyrazole Synthesis
The formation of the pyrazole ring is achieved by the condensation of (3,4-Dichlorobenzyl)hydrazine with acetylacetone (2,4-pentanedione). This reaction proceeds via initial nucleophilic attack of the more nucleophilic terminal nitrogen of the hydrazine onto one of the carbonyl carbons of the diketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.[5][6] The use of a symmetric diketone like acetylacetone prevents the formation of regioisomers, simplifying the purification process.[3]
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
Step 2: Electrophilic Nitration
The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The nitration is typically performed using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The substitution occurs regioselectively at the C4 position, which is the most electron-rich and sterically accessible position on the 1,3,5-substituted pyrazole ring.[7]
Step 3: Reduction of the Nitro Group
The conversion of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Several methods are effective, but reduction with tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a reliable and high-yielding choice for this substrate. The mechanism involves a series of single-electron transfers from the metal to the nitro group, with protonation steps occurring in the acidic medium, ultimately leading to the formation of the amine. Alternative methods include catalytic hydrogenation (e.g., H₂/Pd-C) or using hydrazine hydrate with a catalyst, though metal/acid reductions are often preferred for their functional group tolerance and scalability.[8]
Detailed Experimental Protocols
Safety Precaution: All procedures must be carried out in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, is mandatory. Hydrazine derivatives and concentrated acids are highly corrosive and toxic.
Protocol 1: Synthesis of 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazole
-
Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (3,4-Dichlorobenzyl)hydrazine hydrochloride (10.0 g, 1.0 eq) and ethanol (100 mL).
-
Base Addition: Slowly add triethylamine (1.1 eq) to the suspension to liberate the free hydrazine base. Stir for 15 minutes at room temperature.
-
Diketone Addition: Add acetylacetone (1.05 eq) to the mixture dropwise.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product as a pale yellow oil or low-melting solid.
Protocol 2: Synthesis of 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole
-
Acid Mixture Preparation: In a 100 mL flask cooled in an ice-water bath (0-5°C), slowly add concentrated sulfuric acid (98%, 30 mL).
-
Substrate Addition: To the cold sulfuric acid, add 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazole (from the previous step, 5.0 g, 1.0 eq) portion-wise, ensuring the temperature does not exceed 10°C.
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (70%, 1.2 eq) to concentrated sulfuric acid (10 mL) in a separate flask, pre-cooled to 0°C. Add this nitrating mixture dropwise to the reaction flask over 30 minutes, maintaining the internal temperature below 10°C.
-
Reaction: Stir the mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring. A solid precipitate should form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry under vacuum. Recrystallization from ethanol or isopropanol can be performed if further purification is needed.[9]
Protocol 3:
-
Reagent Setup: To a 250 mL round-bottom flask, add 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole (from the previous step, 4.0 g, 1.0 eq) and ethanol (80 mL).
-
Reductant Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) to the suspension.
-
Reaction: Slowly add concentrated hydrochloric acid (37%, 20 mL) dropwise. The reaction is exothermic. After the addition is complete, heat the mixture to reflux (approx. 80-85°C) for 3-5 hours until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize by slowly adding a saturated aqueous solution of sodium bicarbonate or a 10 M NaOH solution until the pH is basic (~9-10). Be cautious as this will generate gas and heat. A precipitate of tin salts will form.
-
Extraction: Add ethyl acetate (150 mL) and stir vigorously for 30 minutes. Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with additional ethyl acetate.
-
Purification: Transfer the filtrate to a separatory funnel, separate the organic layer, and wash it with brine (2 x 40 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, which can be further purified by recrystallization if necessary.
Data Summary and Characterization
| Step | Starting Material | Reagents | Product | Expected Yield (%) |
| 1 | (3,4-Dichlorobenzyl)hydrazine | Acetylacetone, Triethylamine | 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazole | 80-90% |
| 2 | 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazole | HNO₃, H₂SO₄ | 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole | 75-85% |
| 3 | 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole | SnCl₂·2H₂O, HCl | This compound | 85-95% |
Characterization: The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., disappearance of -NO₂ stretch, appearance of -NH₂ stretch).
Conclusion
The synthesis of this compound has been presented through a reliable and well-established three-step sequence. This guide provides the necessary strategic rationale, mechanistic understanding, and detailed protocols to enable skilled researchers to successfully replicate this synthesis. The described pathway is scalable and utilizes common laboratory reagents, making it a practical approach for generating this valuable chemical scaffold for applications in pharmaceutical and materials science research.
References
Sources
- 1. societachimica.it [societachimica.it]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
Mechanism of action of 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
Authored by a Senior Application Scientist
Foreword: The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] This guide focuses on a specific, yet under-explored derivative, this compound. In the absence of extensive direct studies on this molecule, this document serves as a technical roadmap for researchers and drug development professionals. It outlines a hypothesized mechanism of action based on the well-established pharmacology of analogous structures and provides a comprehensive framework for its experimental validation. Our approach is grounded in the principle that the structural motifs of this compound—a 4-amino-1H-pyrazole core—strongly suggest its potential as a protein kinase inhibitor.[3][4]
Introduction and Compound Rationale
This compound is a heterocyclic compound featuring a central pyrazole ring, a privileged structure in drug discovery. The key structural features for mechanistic consideration are:
-
1H-Pyrazol-4-amine Core: The 4-amino-pyrazole moiety is a known pharmacophore in a variety of biologically active compounds, including potent inhibitors of protein kinases.[3]
-
3,5-Dimethyl Substitution: These methyl groups can influence the compound's solubility, metabolic stability, and steric interactions within a target's binding site.
-
1-(3,4-Dichlorobenzyl) Group: This hydrophobic group likely plays a crucial role in directing the molecule to a specific binding pocket, potentially a hydrophobic region adjacent to an ATP-binding site on a kinase.
Given the prevalence of pyrazole derivatives as kinase inhibitors, we hypothesize that this compound functions by targeting the ATP-binding site of one or more protein kinases, thereby disrupting downstream signaling pathways implicated in cell proliferation and survival.[4]
Proposed Mechanism of Action: Kinase Inhibition
Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4] We propose that this compound acts as a Type I kinase inhibitor, competing with endogenous ATP for binding to the kinase domain.
The Kinase Inhibition Hypothesis
The proposed inhibitory action is based on the following rationale:
-
Structural Analogy: Numerous 4-amino-pyrazole derivatives have been successfully developed as inhibitors of kinases such as Janus kinases (JAKs), Cyclin-Dependent Kinases (CDKs), and Aurora kinases.[3][5][6]
-
Pharmacophore Elements: The pyrazole ring can act as a scaffold, while the 4-amino group can form crucial hydrogen bonds with the hinge region of the kinase domain, a common interaction for ATP-competitive inhibitors.[4]
The dichlorobenzyl group is predicted to occupy a hydrophobic pocket, contributing to the compound's affinity and selectivity for its target kinase(s).
Potential Kinase Targets
Based on the activities of structurally similar compounds, potential kinase targets for this molecule could include, but are not limited to:
-
Janus Kinases (JAKs): The JAK/STAT pathway is often dysregulated in cancers and inflammatory diseases.[3]
-
Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, making it a target for B-cell malignancies.[7]
-
Aurora Kinases: These are essential for mitotic progression, and their inhibition can lead to polyploidy and cell death in cancer cells.[6]
-
Cyclin-Dependent Kinases (CDKs): As central regulators of the cell cycle, their inhibition can induce cell cycle arrest and apoptosis.[5]
The following diagram illustrates the hypothesized mechanism of kinase inhibition.
Caption: Hypothesized competitive ATP-binding mechanism of the pyrazole inhibitor.
Experimental Validation Workflow
A multi-step experimental approach is necessary to rigorously test the kinase inhibition hypothesis. This workflow is designed to be self-validating, with each stage providing the foundation for the next.
Synthesis of the Target Compound
The first step is the synthesis of this compound. A common route for synthesizing 4-aminopyrazoles involves the nitration of a pyrazole precursor, followed by reduction of the nitro group.[8]
Protocol 1: Synthesis of this compound
-
Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole.
-
React pentane-2,4-dione with hydrazine hydrate in a suitable solvent like methanol. This is often an exothermic reaction that proceeds to completion.[9]
-
-
Step 2: N-Alkylation.
-
Alkylate the 3,5-dimethyl-1H-pyrazole with 3,4-dichlorobenzyl chloride in the presence of a base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF).
-
-
Step 3: Nitration.
-
Nitrate the resulting 1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazole at the 4-position using a nitrating agent such as nitric acid in sulfuric acid.
-
-
Step 4: Reduction.
-
Reduce the 4-nitro group to a 4-amino group using a reducing agent like tin(II) chloride or catalytic hydrogenation (e.g., H2 over Pd/C).
-
-
Purification and Characterization.
-
Purify the final product by column chromatography and characterize its structure using NMR, mass spectrometry, and IR spectroscopy.
-
The following diagram outlines the synthetic workflow.
Caption: Synthetic pathway for the target pyrazole amine.
In Vitro Kinase Profiling
Once synthesized, the compound should be screened against a broad panel of kinases to identify potential targets.
Protocol 2: Broad Kinase Panel Screening
-
Assay Principle: Utilize a fluorescence-based or radiometric assay that measures the phosphorylation of a substrate by a specific kinase.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a series of dilutions.
-
Kinase Reaction: In a multi-well plate, combine the kinase, its specific substrate, ATP, and the test compound at various concentrations.
-
Incubation: Allow the reaction to proceed for a specified time at the optimal temperature for the kinase.
-
Detection: Measure the amount of phosphorylated substrate or the amount of ATP consumed.
-
Data Analysis: Calculate the percent inhibition for each concentration of the compound and determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).
Table 1: Example Kinase Profiling Data (Hypothetical)
| Kinase Target | IC50 (nM) |
| JAK2 | 5.2 |
| JAK3 | 8.1 |
| BTK | 15.6 |
| Aurora A | 22.4 |
| CDK2 | 45.8 |
| VEGFR2 | >1000 |
| EGFR | >1000 |
This table presents hypothetical data for illustrative purposes, based on activities of similar pyrazole compounds.[3][7]
Cellular Activity Assessment
The next step is to determine if the compound's in vitro kinase inhibition translates to anti-proliferative activity in cancer cell lines.
Protocol 3: Cell Proliferation Assay
-
Cell Line Selection: Choose a panel of cancer cell lines with known dependencies on the kinases identified in the in vitro screen (e.g., HEL cells for JAK2, K562 for Abl).[3]
-
Cell Seeding: Plate the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for 72 hours.
-
Viability Measurement: Assess cell viability using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo) assay.
-
Data Analysis: Plot cell viability against compound concentration and calculate the GI50 value (the concentration that causes 50% growth inhibition).
Table 2: Example Anti-proliferative Activity (Hypothetical)
| Cell Line | Primary Kinase Dependency | GI50 (µM) |
| HEL | JAK2 | 0.25 |
| K562 | Bcr-Abl | 0.51 |
| HCT116 | - | 1.2 |
| PC-3 | - | 2.5 |
This table presents hypothetical data for illustrative purposes.[3][10]
Target Engagement and Downstream Signaling Analysis
To confirm that the compound inhibits the intended kinase within the cell, it is essential to analyze the phosphorylation status of its downstream substrates.
Protocol 4: Western Blot Analysis of Downstream Signaling
-
Cell Treatment: Treat the selected cell lines with the compound at concentrations around its GI50 value for a short duration (e.g., 1-4 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated form of the kinase's substrate (e.g., p-STAT3 for JAK2) and the total protein as a loading control.
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the reduction in substrate phosphorylation upon compound treatment.
The following diagram illustrates the workflow for validating the mechanism of action.
Caption: Experimental workflow for mechanism of action validation.
Conclusion and Future Directions
This guide provides a comprehensive framework for investigating the mechanism of action of this compound. Based on strong evidence from analogous structures, we hypothesize that this compound functions as a protein kinase inhibitor. The proposed experimental workflow, from synthesis to cellular target engagement, offers a robust and logical path to validate this hypothesis.
Successful execution of these studies will not only elucidate the mechanism of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of pyrazole-based kinase inhibitors. Future work could involve lead optimization to enhance potency and selectivity, as well as in vivo studies to assess the compound's therapeutic potential.
References
- Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU.
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.
- 5-{[(3,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid. BenchChem.
- Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. ResearchGate.
- Current status of pyrazole and its biological activities. PubMed Central.
- 1-(3,4-dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole. PubChem.
- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PubMed Central.
- Synthesis of N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine and its energetic derivatives as promising melt-castable explosives. ResearchGate.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
- Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines. ResearchGate.
- Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed.
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central.
- 194 recent advances in the synthesis of new pyrazole derivatives.
- Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry.
- Application Note: Synthesis of Pyrazole-Based Kinase Inhibitors for Cancer Research Using 1. BenchChem.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PubMed Central.
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- 5. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
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- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine: Synthesis, Properties, and Potential Applications
Introduction
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, renowned for their diverse pharmacological activities which span oncology, infectious diseases, and inflammatory conditions.[1][2][3][4] Within this versatile class of heterocyclic compounds, 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine emerges as a molecule of significant interest. Its structure, which combines a decorated pyrazole core with a dichlorobenzyl moiety, suggests a potential for nuanced biological interactions. The 3,4-dichloro substitution pattern on the benzyl ring is a common feature in pharmacologically active compounds, often enhancing binding affinity and metabolic stability. This guide provides a comprehensive overview of the chemical properties, a detailed synthetic route, and an exploration of the potential therapeutic applications of this promising compound, tailored for researchers and professionals in the field of drug discovery and development.
Physicochemical Properties
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C₁₂H₁₃Cl₂N₃ | PubChem |
| Molecular Weight | 270.16 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature. | General property of similar small molecules. |
| Melting Point | Not available. | Requires experimental determination. |
| Boiling Point | Not available. | Requires experimental determination. |
| Solubility | Likely soluble in organic solvents such as ethanol, methanol, DMSO, and DMF; limited solubility in water.[5][6][7] | Based on the general solubility of pyrazole derivatives.[5][6][7] |
| pKa | The amine group is expected to be basic. | Presence of the primary aromatic amine. |
| LogP | Predicted to be moderately lipophilic. | Inferred from the hydrophobic dichlorobenzyl and dimethylpyrazole moieties. |
Synthetic Protocol: A Multi-Step Approach
The synthesis of this compound can be efficiently achieved through a three-step process, commencing with the nitration of 3,5-dimethylpyrazole, followed by N-alkylation, and concluding with the reduction of the nitro group. This synthetic strategy is logical as it builds the molecule in a stepwise fashion, with each step being a well-established chemical transformation.
Overall Synthetic Workflow
Caption: Synthetic route to this compound.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole
The initial step involves the nitration of commercially available 3,5-dimethylpyrazole. This electrophilic aromatic substitution introduces a nitro group at the 4-position of the pyrazole ring, a crucial handle for the subsequent introduction of the amine functionality.
-
Materials: 3,5-dimethylpyrazole, concentrated sulfuric acid (98%), concentrated nitric acid (70%).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an ice bath, cautiously add 3,5-dimethylpyrazole to concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
Once the pyrazole is completely dissolved, slowly add concentrated nitric acid dropwise to the cooled solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until a pH of approximately 7 is reached.
-
The precipitated product, 3,5-dimethyl-4-nitro-1H-pyrazole, is collected by vacuum filtration, washed with cold water, and dried.
-
Step 2: Synthesis of 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole
This step involves the N-alkylation of the synthesized 3,5-dimethyl-4-nitro-1H-pyrazole with 3,4-dichlorobenzyl chloride. The choice of a suitable base and solvent is critical for achieving high regioselectivity and yield.
-
Materials: 3,5-dimethyl-4-nitro-1H-pyrazole, 3,4-dichlorobenzyl chloride, potassium carbonate (or a similar base), and a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Procedure:
-
To a solution of 3,5-dimethyl-4-nitro-1H-pyrazole in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add 3,4-dichlorobenzyl chloride to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.
-
Step 3: Synthesis of this compound
The final step is the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Materials: 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole, Palladium on carbon (10% Pd/C), hydrogen gas, and a solvent such as ethanol or ethyl acetate.
-
Procedure:
-
Dissolve 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator).
-
Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The final product, this compound, can be purified by column chromatography or recrystallization.
-
Spectroscopic Characterization
The structural confirmation of the final compound relies on a combination of spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the primary amine group, including N-H stretching vibrations in the range of 3300-3500 cm⁻¹ (typically two bands for a primary amine) and an N-H bending vibration around 1600 cm⁻¹.[8] The presence of the aromatic C-H and C=C stretching bands from the dichlorobenzyl and pyrazole rings would also be evident.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should display distinct signals for the aromatic protons of the 3,4-dichlorobenzyl group, a singlet for the benzylic CH₂ protons, two singlets for the two methyl groups on the pyrazole ring, and a broad singlet for the NH₂ protons of the amine group, which is exchangeable with D₂O.
-
¹³C NMR: The spectrum will show the expected number of carbon signals corresponding to the dichlorobenzyl ring, the benzylic carbon, the pyrazole ring carbons, and the two methyl carbons.
-
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve cleavage of the benzyl group and fragmentation of the pyrazole ring, providing further structural confirmation.[9][10][11][12]
Potential Biological Activities and Applications
The structural motifs present in this compound suggest a high potential for biological activity. The pyrazole core is a well-established pharmacophore with a broad range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4]
Anticancer Potential
Numerous pyrazole derivatives have been investigated as anticancer agents.[2][4] Notably, research on N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides has demonstrated their potential as antiproliferative agents against pancreatic cancer cells.[13] These compounds were found to modulate autophagy, a key cellular process often dysregulated in cancer.[13] The presence of the 3,4-dichlorobenzyl group in the title compound could enhance its interaction with specific biological targets, potentially leading to improved anticancer efficacy.
Antimicrobial and Other Activities
The pyrazole nucleus is also a common feature in compounds with antimicrobial, anti-inflammatory, and analgesic properties.[2][3][4] The dichlorophenyl group is known to contribute to the antimicrobial activity of various compounds. Therefore, it is plausible that this compound could exhibit activity against a range of bacterial and fungal pathogens. Further screening would be necessary to elucidate its full pharmacological profile.
Conclusion
This compound is a synthetically accessible compound with a chemical structure that holds significant promise for applications in drug discovery. The well-defined synthetic pathway, coupled with the known biological activities of related pyrazole derivatives, makes it an attractive candidate for further investigation. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the therapeutic potential of this intriguing molecule. Future studies should focus on the experimental validation of its physicochemical properties, a thorough evaluation of its biological activity profile, and the exploration of its structure-activity relationships to optimize its potential as a lead compound in drug development programs.
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An In-Depth Technical Guide to the Biological Activity of 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine: A Preclinical Overview
Foreword for the Research Community
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide array of pharmacological activities.[1] Its inherent structural features allow for diverse substitutions, leading to a vast chemical space for drug discovery. This guide focuses on a specific derivative, 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine , providing a comprehensive technical overview for researchers, scientists, and drug development professionals. While direct, in-depth research on this particular molecule is not extensively published, this document synthesizes information on its known properties, the biological activities of structurally similar compounds, and general methodologies for the synthesis and evaluation of pyrazole derivatives. This approach aims to provide a foundational understanding and a strategic framework for future research into this promising compound.
Compound Profile: this compound
This molecule belongs to the substituted pyrazole class, characterized by a dichlorobenzyl group at the N1 position, two methyl groups at C3 and C5, and an amine group at the C4 position of the pyrazole ring.
Chemical Structure:
Molecular Formula: C₁₂H₁₃Cl₂N₃[2]
Key Structural Features and Potential Implications:
-
Pyrazole Core: The five-membered aromatic ring with two adjacent nitrogen atoms is a versatile scaffold known to interact with various biological targets.
-
3,4-Dichlorobenzyl Group: The presence of chlorine atoms on the benzyl ring can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with target proteins. Dichlorinated aromatic moieties are common in pharmacologically active compounds and can enhance binding affinity through hydrophobic and halogen-bonding interactions.
-
3,5-Dimethyl Substitution: These methyl groups can impact the compound's steric profile and electronic properties, potentially influencing its selectivity and potency for specific biological targets.
-
4-Amine Group: The primary amine at the C4 position is a critical functional group that can act as a hydrogen bond donor and a site for further chemical modification, potentially influencing the compound's solubility and biological activity.
Synthesis and Characterization
General Synthetic Approach
A common and effective method for synthesizing 1,3,5-trisubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[3] The synthesis of the target compound would likely begin with its nitro precursor, 1-(3,4-dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole.[4]
Experimental Workflow: Synthesis of this compound
Caption: A plausible multi-step synthesis of the target compound.
Step-by-Step Experimental Protocol (Hypothetical)
-
Synthesis of 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole:
-
To a solution of 3,4-dichlorobenzylhydrazine in a suitable solvent such as ethanol, add an equimolar amount of 3-nitro-2,4-pentanedione.
-
Add a catalytic amount of a protic acid (e.g., acetic acid).
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Reduction to this compound:
-
Dissolve the synthesized nitro-pyrazole in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a reducing agent, such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
After completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer, concentrate it, and purify the final compound, for instance, through recrystallization or column chromatography.
-
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Postulated Biological Activities and Therapeutic Potential
While specific biological data for this compound is scarce, the broader class of pyrazole derivatives exhibits a wide range of pharmacological activities.[5] Based on the activities of structurally related compounds, we can postulate several potential areas of interest for this molecule.
A structurally analogous compound, 5-{[(3,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid, has been investigated for its potential as an enzyme inhibitor or receptor modulator, with possible therapeutic applications in cancer or inflammation.[6] This suggests that the 3,4-dichlorobenzyl moiety in conjunction with a pyrazole core may be a pharmacophore of interest for these indications.
Potential as an Anticancer Agent
Numerous pyrazole derivatives have been reported to possess anticancer properties.[7]
-
Mechanism of Action: These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[7]
-
Experimental Evaluation: The anticancer potential of this compound could be assessed using a panel of cancer cell lines.
Experimental Workflow: In Vitro Anticancer Activity Screening
Caption: A typical workflow for in vitro anticancer screening.
Potential as an Anti-inflammatory Agent
Anti-inflammatory activity is another well-documented property of pyrazole derivatives.[1]
-
Mechanism of Action: Many pyrazole-containing compounds act by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins, key mediators of inflammation.
-
Experimental Evaluation: The anti-inflammatory effects can be evaluated in vitro and in vivo.
Quantitative Data from a Related Study: A study on a series of pyrazole derivatives showed significant anti-inflammatory activity in a carrageenan-induced rat paw edema model, with some compounds exhibiting over 70% inhibition of inflammation at 3 hours post-treatment.[1]
Table 1: Hypothetical Anti-inflammatory Activity Data
| Compound | Dose (mg/kg) | In Vitro COX-2 Inhibition (IC₅₀, µM) | In Vivo Edema Inhibition (%) |
| Test Compound | 10 | Data to be determined | Data to be determined |
| Celecoxib (Control) | 10 | 0.04 | 65 |
Potential Antimicrobial Activity
The pyrazole scaffold is also present in various antimicrobial agents.
-
Mechanism of Action: The mode of action can vary, including inhibition of essential microbial enzymes or disruption of cell wall synthesis.
-
Experimental Evaluation: The antimicrobial activity can be determined against a panel of pathogenic bacteria and fungi using methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC).
Future Directions and Conclusion
While direct experimental evidence for the biological activity of this compound is limited in the public domain, the analysis of its structural features and the known pharmacology of related pyrazole derivatives strongly suggests its potential as a pharmacologically active agent. The presence of the 3,4-dichlorobenzyl group is particularly noteworthy and warrants further investigation into its role in ligand-receptor interactions.
Future research should focus on:
-
Optimized Synthesis: Developing and validating a high-yield, scalable synthetic route.
-
Comprehensive Biological Screening: Evaluating the compound against a wide range of biological targets, with an initial focus on anticancer, anti-inflammatory, and antimicrobial activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to understand the contribution of each structural moiety to the biological activity.
-
In Vivo Efficacy and Safety Profiling: For promising lead compounds, conducting animal studies to assess their therapeutic efficacy and toxicological profile.
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Kabi AK, et al. Overview on Biological Activities of Pyrazole Derivatives. In: Materials Horizons: From Nature to Nanomaterials. Springer, Singapore; 2022. Available from: [Link]
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Zhang J, et al. Synthesis of N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine and its energetic derivatives as promising melt-castable explosives. Journal of Energetic Materials. 2020;38(4):426-436. Available from: [Link]
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An In-Depth Technical Guide to the Design, Synthesis, and Evaluation of 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine Structural Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis, structural analysis, and biological evaluation of structural analogs of 1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine. The core focus of this document is to furnish researchers and drug development professionals with the foundational knowledge and practical methodologies required to explore this chemical space. Drawing from established principles of medicinal chemistry and kinase inhibitor design, this guide is structured to facilitate the rational design of novel analogs with therapeutic potential. Particular emphasis is placed on the potential of this scaffold to yield inhibitors of key signaling kinases, such as Receptor-Interacting Protein 1 (RIPK1) kinase, a critical mediator of necroptosis and inflammation.
Introduction: The Pyrazole Scaffold in Kinase Inhibition
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its five-membered aromatic structure with two adjacent nitrogen atoms allows for versatile substitution patterns, enabling the fine-tuning of steric and electronic properties to achieve potent and selective interactions with biological targets.[1] The N-1 position of the pyrazole ring offers a convenient vector for introducing substituents that can probe deep into the binding pockets of enzymes, while positions 3, 4, and 5 allow for modulation of selectivity and physicochemical properties.
Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of a vast array of cellular processes.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[2] Consequently, kinase inhibitors have emerged as a highly successful class of therapeutic agents.[2]
The 1-benzyl-1H-pyrazole core, in particular, has been identified as a promising scaffold for the development of kinase inhibitors. Notably, analogs bearing a dichlorobenzyl moiety have shown potent inhibitory activity against Receptor-Interacting Protein 1 (RIPK1) kinase.[3] RIPK1 is a key player in the necroptosis pathway, a form of programmed cell death implicated in various inflammatory and ischemic diseases.[4][5] Therefore, the exploration of structural analogs of this compound is a scientifically meritorious endeavor with significant therapeutic potential.
This guide will systematically deconstruct the core scaffold, explore rational strategies for analog design, provide detailed synthetic protocols, and outline robust biological evaluation workflows.
The Core Scaffold: A Structural and Mechanistic Analysis
The parent compound, this compound, can be dissected into three key structural components, each contributing to its potential biological activity.
-
The 1-(3,4-Dichlorobenzyl) Group: This lipophilic group is hypothesized to anchor the molecule within the ATP-binding pocket of a target kinase. The dichlorination pattern on the phenyl ring is critical; it influences the electronics and conformational preferences of the benzyl group, thereby impacting binding affinity and selectivity. The 3,4-dichloro substitution, in particular, has been associated with potent activity in other kinase inhibitor scaffolds.
-
The 3,5-Dimethyl-1H-pyrazole Core: This central heterocyclic ring serves as the primary scaffold. The methyl groups at positions 3 and 5 provide steric bulk and can influence the orientation of the N-1 and C-4 substituents. The pyrazole core itself can engage in hydrogen bonding and other non-covalent interactions with the kinase hinge region, a common feature of many kinase inhibitors.
-
The 4-Amino Group: The amino group at the C-4 position is a key functional handle. It can act as a hydrogen bond donor and can be further functionalized to introduce additional interacting moieties or to modulate the overall physicochemical properties of the molecule, such as solubility and cell permeability.
The logical relationship between these components and their potential interaction with a kinase active site is illustrated in the diagram below.
Caption: Interaction model of the core scaffold with a kinase active site.
Design and Synthesis of Structural Analogs
The rational design of analogs should be guided by a systematic exploration of the structure-activity relationship (SAR). The following sections outline key modifications and provide detailed synthetic protocols.
Structure-Activity Relationship (SAR) Exploration Strategy
A systematic SAR study would involve modifications at each of the three key positions of the scaffold. The following table summarizes potential modifications and their rationale.
| Position of Modification | Proposed Analogs | Rationale for Modification |
| 1-Benzyl Group | - Isomers of dichlorobenzyl (e.g., 2,4-dichloro) - Other halogen substitutions (F, Br, I) - Electron-donating/withdrawing groups (e.g., -OCH3, -CF3) - Heterocyclic bioisosteres (e.g., pyridylmethyl) | To probe the stringency of the hydrophobic pocket and explore additional interactions. |
| 3,5-Pyrazole Substituents | - Varying alkyl groups (ethyl, isopropyl, cyclopropyl) - Aryl or heteroaryl substitutions - Asymmetric substitution (e.g., 3-methyl-5-phenyl) | To modulate steric bulk, lipophilicity, and potential for pi-stacking interactions. |
| 4-Amino Group | - Acylation to form amides - Alkylation to form secondary/tertiary amines - Sulfonylation to form sulfonamides - Urea and thiourea formation | To introduce additional hydrogen bond donors/acceptors, alter polarity, and explore new interaction vectors. |
Synthetic Protocols
The synthesis of the target compound and its analogs can be achieved through a multi-step sequence, starting from readily available starting materials. The general synthetic workflow is depicted below.
Caption: General synthetic workflow for 4-amino-pyrazole analogs.
Protocol 1: Synthesis of 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazole
-
To a solution of 2,4-pentanedione (1.0 eq) in ethanol, add 3,4-dichlorobenzylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq). The use of the hydrochloride salt of the hydrazine necessitates a base, such as sodium acetate, to liberate the free hydrazine in situ for the condensation reaction.
-
Reflux the reaction mixture for 4-6 hours. The condensation of the hydrazine with the 1,3-diketone to form the pyrazole ring is a classical and robust transformation.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired pyrazole.
Protocol 2: Synthesis of 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole
-
To a solution of 1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazole (1.0 eq) in concentrated sulfuric acid at 0 °C, add fuming nitric acid (1.1 eq) dropwise. The nitration of the pyrazole ring typically occurs at the C-4 position, which is electronically activated.[7] The use of a strong acid mixture is a standard condition for this transformation.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.
Protocol 3: Synthesis of this compound
-
To a solution of 1-(3,4-dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole (1.0 eq) in ethanol or methanol, add tin(II) chloride dihydrate (5.0 eq). The reduction of an aromatic nitro group to an amine is a common and reliable transformation. Tin(II) chloride is a mild and effective reducing agent for this purpose.[7]
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and quench by the addition of a saturated solution of sodium bicarbonate until the pH is basic.
-
Filter the mixture through a pad of celite to remove the tin salts.
-
Extract the filtrate with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the final product.
Biological Evaluation of Analogs
The biological evaluation of the synthesized analogs should be conducted in a stepwise manner, starting with in vitro biochemical assays and progressing to cell-based and potentially in vivo models.
Primary Screening: In Vitro Kinase Inhibition Assays
The primary goal is to determine the inhibitory potency of the analogs against the target kinase, for which we will use RIPK1 as a representative example.
Protocol 4: RIPK1 Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Serially dilute the compound to obtain a range of concentrations for IC50 determination.
-
In a 384-well plate, add the recombinant human RIPK1 kinase domain, the appropriate substrate (e.g., a generic kinase substrate peptide), and ATP.
-
Add the test compound at various concentrations.
-
Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™). The amount of ADP formed is directly proportional to the kinase activity.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
A representative workflow for a kinase inhibition assay is shown below.
Caption: Workflow for an in vitro kinase inhibition assay.
Secondary Screening: Cell-Based Assays for Necroptosis Inhibition
To assess the cellular activity of the compounds, a necroptosis inhibition assay is essential.
Protocol 5: Cellular Necroptosis Inhibition Assay
-
Plate a suitable cell line (e.g., human HT-29 or murine L929 cells) in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.
-
Induce necroptosis by adding a combination of TNF-α, a SMAC mimetic (e.g., BV6), and a pan-caspase inhibitor (e.g., z-VAD-fmk). This combination specifically triggers the RIPK1-dependent necroptosis pathway.[8]
-
Incubate for 24-48 hours.
-
Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or by measuring lactate dehydrogenase (LDH) release into the medium.
-
Calculate the percent protection from necroptosis at each compound concentration and determine the EC50 value.
Selectivity Profiling
To assess the selectivity of promising compounds, they should be screened against a panel of other kinases. This is crucial for identifying compounds with a favorable safety profile and minimizing off-target effects. This can be done through commercially available kinase profiling services.
Data Interpretation and Future Directions
The data generated from the SAR studies and biological assays will provide valuable insights into the key structural features required for potent and selective inhibition of the target kinase.
Table 1: Hypothetical Data for SAR Analysis
| Compound | R1 (1-position) | R2, R3 (3,5-positions) | R4 (4-position) | RIPK1 IC50 (nM) | Cellular EC50 (nM) |
| Parent | 3,4-diCl-Bn | Me, Me | -NH2 | 150 | 500 |
| Analog 1 | 2,4-diCl-Bn | Me, Me | -NH2 | 50 | 180 |
| Analog 2 | 3-Cl, 4-F-Bn | Me, Me | -NH2 | 80 | 250 |
| Analog 3 | 3,4-diCl-Bn | Et, Et | -NH2 | 200 | 700 |
| Analog 4 | 3,4-diCl-Bn | Me, Me | -NHAc | 300 | >1000 |
| Analog 5 | 3,4-diCl-Bn | Me, Me | -NHSO2Me | 180 | 600 |
This is hypothetical data for illustrative purposes.
Based on such data, researchers can identify promising lead compounds for further optimization. Future work could involve pharmacokinetic profiling, in vivo efficacy studies in relevant disease models (e.g., models of inflammatory bowel disease or sepsis), and structural biology studies to elucidate the binding mode of the inhibitors to the target kinase.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. This guide has provided a comprehensive framework for the rational design, chemical synthesis, and biological evaluation of its structural analogs. By employing the methodologies outlined herein, researchers can systematically explore this chemical space and potentially identify potent and selective drug candidates for the treatment of kinase-driven diseases.
References
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European Journal of Medicinal Chemistry. (2024). RIPK1 inhibitors: A key to unlocking the potential of necroptosis in drug development. [Link]
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ACS Chemical Biology. (2023). From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors. [Link]
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Chemical Biology & Drug Design. (2015). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. [Link]
-
Cell Death & Disease. (2019). Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis. [Link]
-
ACS Medicinal Chemistry Letters. (2013). Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis. [Link]
-
Biochemical and Biophysical Research Communications. (2018). Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues. [Link]
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Frontiers in Pharmacology. (2023). From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. [Link]
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Molecules. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
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Journal of Medicinal Chemistry. (2023). Structure-based development of potent and selective type-II kinase inhibitors of RIPK1. [Link]
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Journal of Medicinal Chemistry. (2017). Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. [Link]
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ResearchGate. (n.d.). Synthesis of 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)one-[3][4][5]triazolebenzenesulphonamide Bioactive Hybrids as Novel Therapeutic Agents. [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles. [Link]
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Frontiers in Pharmacology. (2022). Advances in RIPK1 kinase inhibitors. [Link]
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Molecules. (2025). Analyzing the Structure-Activity Relationship of Necrostain-1 and Its Analogues as RIPK1 Inhibitors on Necroptosis. [Link]
-
Cell Death & Differentiation. (2015). Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase. [Link]
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Arkivoc. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. [Link]
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Journal of Controlled Release. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. [Link]
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Organic Syntheses. (n.d.). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. [Link]
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Technical Guide to the Spectroscopic Characterization of 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic profile of 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. In the absence of direct experimental spectra in publicly available literature, this document leverages established principles of spectroscopic analysis and data from analogous structures to present a predictive but scientifically rigorous characterization. We will delve into the anticipated features of its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy data. Each section includes detailed, field-proven protocols for data acquisition, a thorough interpretation of the expected spectral features, and the underlying scientific rationale for these predictions. This guide is intended for researchers, scientists, and drug development professionals requiring a deep understanding of the structural elucidation of complex organic molecules.
Molecular Structure and Overview
This compound (PubChem CID: 535964) is a substituted pyrazole with a molecular formula of C₁₂H₁₃Cl₂N₃ and an exact mass of 269.048653 g/mol [1][2]. The structural integrity of such a molecule is paramount for its function and application. Spectroscopic analysis provides the definitive proof of structure, purity, and conformation. The key structural features to be identified are the 3,4-disubstituted dichlorobenzyl group, the N-substituted pyrazole ring, the two methyl groups at positions 3 and 5, and the primary amine at position 4.
To facilitate a clear discussion of the spectroscopic data, the atoms in the molecule have been systematically numbered as shown in the diagram below. This numbering convention will be used throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is the cornerstone for elucidating the structure of organic molecules by providing detailed information about the chemical environment, connectivity, and number of hydrogen atoms.
Experimental Protocol: ¹H NMR Data Acquisition
A robust and reproducible protocol is essential for acquiring high-quality NMR data. The following steps represent a standard procedure for the analysis of a small organic molecule like the topic compound.
Caption: Standard workflow for ¹H NMR spectroscopic analysis.
Causality in Protocol Choices:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice due to its excellent dissolving power for a wide range of organic compounds and its single, well-characterized residual peak (δ ≈ 7.26 ppm) which can be used as a secondary reference[3].
-
Sample Concentration: A concentration of 5-25 mg in 0.6-0.7 mL of solvent is optimal. Too low a concentration requires significantly longer acquisition times, while overly concentrated samples can lead to line broadening and poor resolution due to increased viscosity[4][5].
-
Shimming: The process of optimizing the homogeneity of the magnetic field (shimming) is critical. Inhomogeneous fields result in broad, distorted peaks, obscuring fine details like coupling patterns[2].
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectrum for this compound, recorded in CDCl₃ at 400 MHz.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.35 | d, J ≈ 8.4 Hz | 1H | Ar-H (H-12) |
| ~ 7.10 | d, J ≈ 2.0 Hz | 1H | Ar-H (H-8) |
| ~ 6.85 | dd, J ≈ 8.4, 2.0 Hz | 1H | Ar-H (H-9) |
| ~ 5.10 | s | 2H | Benzylic CH₂ (H-6) |
| ~ 3.50 | br s | 2H | Amine NH₂ |
| ~ 2.15 | s | 3H | Methyl CH₃ (H-14) |
| ~ 2.10 | s | 3H | Methyl CH₃ (H-13) |
Expert Interpretation of the Predicted ¹H NMR Spectrum
-
Aromatic Protons (δ 6.85-7.35): The 3,4-dichlorobenzyl group presents a characteristic three-proton aromatic system.
-
The proton at H-12 is expected to be a doublet due to coupling with H-9. Its chemical shift is influenced by the adjacent electron-withdrawing chlorine atom.
-
The proton at H-8 will appear as a doublet with a small coupling constant, arising from its interaction with H-9.
-
The proton at H-9 is anticipated to be a doublet of doublets, as it is coupled to both H-12 and H-8. This complex multiplicity is a key identifier for this substitution pattern.
-
-
Benzylic Protons (δ ~5.10): The two protons of the benzylic methylene group (H-6) are chemically equivalent and not coupled to any other protons, resulting in a sharp singlet. Its position around 5.10 ppm is characteristic for protons on a carbon attached to both an aromatic ring and a nitrogen atom, as seen in similar N-benzyl pyrazole structures[6].
-
Amine Protons (δ ~3.50): The two protons of the primary amine (NH₂) are expected to appear as a broad singlet. The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent. The chemical shift of amine protons can vary significantly with concentration and solvent.
-
Methyl Protons (δ ~2.10 and ~2.15): The two methyl groups attached to the pyrazole ring at C3 and C5 are in distinct chemical environments.
-
The C5-methyl group (H-14) is spatially closer to the N-benzyl substituent, which may cause a slight downfield shift compared to the C3-methyl group.
-
The C3-methyl group (H-13) is further from the bulky benzyl group. Both are expected to be sharp singlets as there are no adjacent protons to couple with. The slight difference in their chemical environment makes them non-equivalent, a key feature confirming the structure. Similar 3,5-dimethylpyrazole systems show distinct singlets for these groups[7].
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides invaluable information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal, allowing for a complete carbon count and characterization of the hybridization and chemical environment.
Experimental Protocol: ¹³C NMR Data Acquisition
The protocol for ¹³C NMR is similar to that for ¹H NMR, but requires adjustments to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Caption: Standard workflow for ¹³C NMR spectroscopic analysis.
Causality in Protocol Choices:
-
Higher Concentration: More material (15-50 mg) is typically required for ¹³C NMR to compensate for the low natural abundance (1.1%) of the ¹³C isotope[4].
-
Proton Decoupling: Standard ¹³C spectra are acquired with broadband proton decoupling. This collapses the C-H coupling, resulting in a single sharp peak for each carbon, which simplifies the spectrum and improves the signal-to-noise ratio.
-
DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for assigning peaks. A DEPT-90 spectrum shows only CH carbons, while a DEPT-135 spectrum shows CH and CH₃ carbons as positive peaks and CH₂ carbons as negative peaks. This is a self-validating system for determining the type of each carbon[8].
Predicted ¹³C NMR Spectral Data
The following table summarizes the predicted ¹³C NMR spectrum (100 MHz, CDCl₃).
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~ 147.0 | Quaternary | C5 |
| ~ 140.0 | Quaternary | C3 |
| ~ 137.5 | Quaternary | C7 |
| ~ 132.5 | Quaternary | C10 or C11 |
| ~ 132.0 | Quaternary | C11 or C10 |
| ~ 130.5 | CH | C12 |
| ~ 128.0 | CH | C9 |
| ~ 125.5 | CH | C8 |
| ~ 120.0 | Quaternary | C4 |
| ~ 52.0 | CH₂ | C6 (Benzylic) |
| ~ 13.0 | CH₃ | C14 (Methyl) |
| ~ 11.0 | CH₃ | C13 (Methyl) |
Expert Interpretation of the Predicted ¹³C NMR Spectrum
The structure contains 12 unique carbon atoms, and all 12 are expected to be resolved in the proton-decoupled spectrum.
-
Pyrazole Ring Carbons (δ 120.0-147.0):
-
C3 and C5: These carbons, bonded to nitrogen and methyl groups, are expected to be the most downfield in the pyrazole ring, likely around 140.0 and 147.0 ppm. The exact assignment can be confirmed with a Heteronuclear Multiple Bond Correlation (HMBC) experiment, which would show a correlation from the benzylic protons (H-6) to C5[8].
-
C4: This carbon is attached to the electron-donating amino group, which shields it and shifts its signal upfield relative to C3 and C5. A chemical shift around 120.0 ppm is a reasonable prediction.
-
-
Aromatic and Benzylic Carbons (δ 52.0-137.5):
-
Quaternary Aromatic Carbons: The four quaternary carbons of the dichlorophenyl ring (C7, C10, C11) and the carbon bearing the chlorine atoms are expected between δ 130-138 ppm. The carbon attached to the pyrazole ring (C7) will likely be the most downfield in this group.
-
CH Aromatic Carbons: The three CH carbons of the dichlorophenyl ring (C8, C9, C12) will appear in the typical aromatic region of δ 125-131 ppm. Their specific assignments can be confirmed using a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate them with their directly attached protons[8].
-
Benzylic Carbon (C6): The benzylic CH₂ carbon is expected around δ 52.0 ppm, a characteristic shift for a carbon atom situated between a nitrogen and an aromatic ring[6].
-
-
Methyl Carbons (δ 11.0-13.0): The two methyl carbons (C13 and C14) will appear far upfield, as is typical for sp³ hybridized carbons. Their slight electronic non-equivalence should result in two distinct signals, predicted around δ 11.0 and 13.0 ppm[7].
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) would be a suitable technique.
Experimental Protocol: GC-MS Data Acquisition
Caption: Standard workflow for GC-MS analysis.
Causality in Protocol Choices:
-
Electron Ionization (EI): EI at 70 eV is a standard method that provides reproducible fragmentation patterns, creating a "fingerprint" of the molecule that can be compared to libraries.
-
GC Oven Program: A temperature ramp (e.g., starting at 50°C and ramping to 300°C) is used to ensure the compound is volatile enough to travel through the column while being separated from any potential impurities or solvent[9].
-
Solvent Delay: A solvent delay is programmed into the MS to prevent the large solvent peak from entering and saturating the detector, which could damage the filament[9].
Predicted Mass Spectrum Data
| m/z (mass-to-charge ratio) | Predicted Relative Intensity | Assignment |
| 269/271/273 | High | [M]⁺, Molecular Ion |
| 159/161 | High | [C₈H₅Cl₂]⁺ (Dichlorobenzyl cation) |
| 124 | Moderate | [M - C₇H₅Cl₂]⁺ (Pyrazolamine fragment) |
| 111 | Moderate | [C₅H₈N₃]⁺ (Dimethylpyrazolamine cation) |
Expert Interpretation of the Predicted Mass Spectrum
-
Molecular Ion ([M]⁺): The molecular ion peak is the most critical piece of information. For this compound, the exact mass is 269.048653[1]. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The ratio of the peaks at m/z 269 (containing two ³⁵Cl), 271 (containing one ³⁵Cl and one ³⁷Cl), and 273 (containing two ³⁷Cl) is expected to be approximately 9:6:1, which is a definitive indicator of a dichloro-substituted compound.
-
Key Fragmentation Pathways: The fragmentation of pyrazoles is well-studied. Common fragmentation patterns involve cleavage of bonds alpha to the ring and fragmentation of the ring itself[10].
-
Benzylic Cleavage: The most likely fragmentation pathway is the cleavage of the C6-N1 bond. This would result in the formation of a highly stable dichlorobenzyl cation at m/z 159/161 . This is often the base peak in the spectrum of N-benzyl substituted heterocycles.
-
Loss of Benzyl Group: The complementary fragmentation would be the loss of the dichlorobenzyl radical from the molecular ion, leading to a fragment corresponding to the pyrazole portion of the molecule at m/z 124 .
-
Pyrazole Ring Fragmentation: Further fragmentation of the pyrazole moiety could occur. A common pathway for pyrazoles is the expulsion of N₂ or HCN[10]. This could lead to a variety of smaller fragments. The fragment at m/z 111 could arise from the cleavage of the benzyl group at the C6-C7 bond.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Experimental Protocol: FT-IR Data Acquisition
Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.
Caption: Standard workflow for FT-IR analysis using an ATR accessory.
Causality in Protocol Choices:
-
ATR vs. Transmission: ATR is preferred for solid samples as it eliminates the need for preparing KBr pellets or Nujol mulls, saving time and avoiding potential contaminants[11]. The IR beam only penetrates a few microns into the sample, making it ideal for opaque or strongly absorbing materials.
-
Background Scan: A background scan is crucial to computationally subtract the absorbance from atmospheric gases, ensuring that the resulting spectrum is solely from the sample[12].
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3450 - 3300 | Medium, Doublet | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |
| 2980 - 2850 | Medium | C-H Stretch | Aliphatic C-H (CH₂, CH₃) |
| 1620 - 1580 | Medium-Strong | C=N and C=C Stretch | Pyrazole and Aromatic Rings |
| 1550 - 1450 | Strong | C=C Stretch | Aromatic Ring |
| 1250 - 1000 | Strong | C-N Stretch | Aryl-N, Alkyl-N |
| 850 - 750 | Strong | C-Cl Stretch | Aryl Halide |
Expert Interpretation of the Predicted IR Spectrum
-
N-H Stretching (3450 - 3300 cm⁻¹): The primary amine group is expected to show two distinct bands in this region, corresponding to the asymmetric and symmetric N-H stretching vibrations. The presence of this doublet is a strong confirmation of the -NH₂ group.
-
C-H Stretching (3100 - 2850 cm⁻¹): Two types of C-H stretches will be visible. The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (the aromatic ring)[13]. The absorptions below 3000 cm⁻¹ are from the sp³ hybridized carbons of the methyl and benzylic methylene groups[13].
-
C=N and C=C Stretching (1620 - 1450 cm⁻¹): This region, often called the fingerprint region, will contain several strong bands. These arise from the C=C stretching vibrations within the aromatic ring and the C=N and C=C stretching vibrations of the pyrazole ring system[14].
-
C-N Stretching (1250 - 1000 cm⁻¹): Strong absorptions from the stretching of the various C-N bonds (both within the pyrazole ring and connecting the benzyl group) are expected in this region.
-
C-Cl Stretching (850 - 750 cm⁻¹): The C-Cl bonds of the dichlorobenzyl group will give rise to strong absorptions in the lower wavenumber region of the spectrum, providing evidence for the halogen substitution.
Conclusion
This technical guide presents a comprehensive, predictive spectroscopic analysis of this compound. By integrating fundamental principles of spectroscopy with comparative data from analogous structures, we have established a detailed and scientifically grounded profile for its ¹H NMR, ¹³C NMR, Mass, and IR spectra. The provided protocols are robust and designed to yield high-quality, reproducible data. The detailed interpretations serve as a roadmap for researchers, enabling them to confirm the synthesis, assess the purity, and fully characterize the structure of this and related compounds. The confluence of these spectroscopic techniques provides a self-validating system for the unambiguous structural elucidation of the target molecule.
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Unlocking Therapeutic Frontiers: A Technical Guide to the Potential Targets of Dichlorobenzyl Pyrazole Amines
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2][3][4] The functionalization of this versatile heterocycle offers a rich landscape for therapeutic innovation. This technical guide focuses on a specific, promising subclass: dichlorobenzyl pyrazole amines. We will delve into the known and potential therapeutic targets of these compounds, anchored by a detailed analysis of the multi-cyclin-dependent kinase (CDK) inhibitor, AT7519. Furthermore, we will explore the broader therapeutic potential of this chemical class in oncology, inflammation, and neurodegenerative disorders, providing a forward-looking perspective for drug discovery and development. This document will serve as a comprehensive resource, elucidating the mechanistic underpinnings of dichlorobenzyl pyrazole amines and offering detailed experimental workflows for target identification and validation.
Introduction: The Pyrazole Scaffold as a Foundation for Targeted Therapies
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for diverse and high-affinity interactions with a multitude of biological targets.[5] Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[2][3][4][6][7] The dichlorobenzyl pyrazole amine scaffold combines the therapeutic potential of the pyrazole core with the specific modulatory effects of the dichlorobenzyl and amine functionalities, creating a chemical space ripe for the development of novel targeted therapies.
Case Study: AT7519 - A Dichlorobenzyl Pyrazole Amine Targeting Cyclin-Dependent Kinases
A prime example of the therapeutic potential of this class is N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide, also known as AT7519.[8][9] This small molecule is a potent inhibitor of multiple cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[8][10][11]
Mechanism of Action of AT7519
AT7519 exerts its anticancer effects primarily through the inhibition of CDKs, leading to cell cycle arrest and apoptosis.[8][10][12] It is an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDKs and preventing the phosphorylation of their substrates.[13]
-
Primary Targets: AT7519 demonstrates potent inhibitory activity against a range of CDKs, including CDK1, CDK2, CDK4, CDK6, and CDK9, with IC50 values in the nanomolar range.[13][14]
-
Cellular Effects: Inhibition of CDK1 and CDK2 by AT7519 leads to a G2/M and G0/G1 phase cell cycle arrest, respectively.[12][14] The inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), results in the dephosphorylation of the RNA polymerase II C-terminal domain, leading to the suppression of transcription of anti-apoptotic proteins like Mcl-1.[12][14][15]
-
Off-Target Effects: While highly potent against CDKs, AT7519 also exhibits inhibitory activity against glycogen synthase kinase 3β (GSK3β), which may contribute to its pro-apoptotic effects.[13][14]
Preclinical and Clinical Development of AT7519
AT7519 has shown significant anti-proliferative activity in a broad panel of human tumor cell lines and has demonstrated tumor growth inhibition and regression in xenograft models of colon cancer and multiple myeloma.[8][13][14] It has progressed to early-phase clinical trials for various advanced solid tumors and hematological malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma.[11][16][17][18] These trials have established a recommended phase II dose and have shown preliminary evidence of anti-cancer activity in patients.[11][18]
Expanding the Horizon: Potential Therapeutic Targets Beyond CDKs
The broad bioactivity of the pyrazole scaffold suggests that dichlorobenzyl pyrazole amines may have therapeutic potential beyond CDK inhibition. By analyzing the structure-activity relationships of related pyrazole derivatives, we can identify a range of plausible targets in oncology, inflammation, and neurodegeneration.
Kinase Superfamily: A Rich Hunting Ground
The kinase superfamily is a primary target space for pyrazole-based inhibitors.[4] The dichlorobenzyl moiety can engage in hydrophobic and halogen bonding interactions within the ATP-binding pocket of various kinases, while the amine functionality can form crucial hydrogen bonds.
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Pyrazole derivatives have been developed as potent inhibitors of VEGFR-2, a key mediator of angiogenesis.[1][19] The dichlorobenzyl group could potentially occupy the hydrophobic pocket of the VEGFR-2 active site.
-
Epidermal Growth Factor Receptor (EGFR): Several pyrazole-containing compounds have shown inhibitory activity against EGFR, a critical driver in many cancers.[1][19]
-
Bruton's Tyrosine Kinase (BTK): The pyrazole scaffold is present in BTK inhibitors, which are effective in treating B-cell malignancies.[20]
-
Aurora Kinases: Pyrazole derivatives have been identified as inhibitors of Aurora kinases A and B, which are involved in mitotic progression.[4][21]
-
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR signaling cascade is frequently dysregulated in cancer, and pyrazole-based inhibitors of PI3K have been developed.[1][22]
Inflammatory Pathways: Modulating the Immune Response
The anti-inflammatory properties of pyrazole compounds are well-documented.[2][7] Dichlorobenzyl pyrazole amines could potentially modulate key inflammatory signaling pathways.
-
Cyclooxygenases (COX): Celecoxib, a selective COX-2 inhibitor, features a pyrazole core.[5][7] Dichlorobenzyl pyrazole amines may exhibit similar inhibitory activity, offering a potential therapeutic avenue for inflammatory diseases.
-
Tumor Necrosis Factor-α (TNF-α) and Nuclear Factor-kappa B (NF-κB) Signaling: Pyrazolone derivatives have been shown to ameliorate neuroinflammation by regulating the NF-κB/TNF-α pathway.[6] This suggests that dichlorobenzyl pyrazole amines could have therapeutic applications in neuroinflammatory conditions.
Neurological Disorders: Targeting Key Players in Neurodegeneration
The pyrazole nucleus is also a feature in compounds targeting neurological disorders.[23]
-
Monoamine Oxidases (MAOs): Pyrazoline derivatives are known inhibitors of MAO-A and MAO-B, enzymes implicated in the pathophysiology of depression and Parkinson's disease.[23]
In-Depth Technical Guide: Experimental Workflows for Target Validation
The following section provides detailed, step-by-step methodologies for validating the potential therapeutic targets of novel dichlorobenzyl pyrazole amines.
Kinase Inhibition Assays
A tiered approach is recommended to screen for and characterize kinase inhibitory activity.
Objective: To identify the primary kinase targets of a dichlorobenzyl pyrazole amine.
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO.
-
Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that offers a broad panel of recombinant human kinases (e.g., >400 kinases).
-
Assay Conditions: Perform the assays at a single concentration of the test compound (e.g., 1 µM) in the presence of ATP at or near its Km for each kinase.
-
Detection: Use a suitable detection method, such as radiometric (33P-ATP) or fluorescence-based (e.g., Z'-LYTE™) assays, to measure kinase activity.
-
Data Analysis: Express the results as a percentage of inhibition relative to a vehicle control. A significant inhibition (e.g., >50%) warrants further investigation.
Objective: To determine the potency of the compound against the identified primary kinase targets.
Protocol:
-
Compound Dilution: Prepare a serial dilution of the test compound in assay buffer.
-
Kinase Reaction: Incubate the recombinant kinase with its specific substrate, ATP, and varying concentrations of the test compound.
-
Detection: Measure kinase activity using the same method as in the primary screen.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assays for Target Engagement and Phenotypic Effects
Objective: To confirm target engagement in a cellular context and to assess the phenotypic consequences of target inhibition.
Objective: To measure the inhibition of a specific kinase's activity within a cell.
Protocol:
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HCT116 for CDKs) and treat with varying concentrations of the test compound for a specified time.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the phosphorylated and total forms of the kinase's substrate (e.g., phospho-Rb and total Rb for CDK2).
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.
-
Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
Objective: To assess the anti-proliferative effect of the compound on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.
-
Viability Assessment: Add a viability reagent such as MTT or resazurin and measure the absorbance or fluorescence, respectively.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the GI50 (concentration for 50% growth inhibition).
In Vivo Target Validation and Efficacy Studies
Objective: To evaluate the in vivo efficacy and target engagement of the compound in a preclinical animal model.
Protocol:
-
Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice.
-
Compound Administration: Once the tumors reach a palpable size, randomize the mice into treatment and vehicle control groups and administer the compound via a suitable route (e.g., oral gavage, intravenous injection).
-
Tumor Growth Measurement: Measure the tumor volume regularly using calipers.
-
Pharmacodynamic (PD) Analysis: At the end of the study, collect tumor tissue for Western blotting to assess the levels of phospho-biomarkers of target engagement.
-
Data Analysis: Plot the mean tumor volume over time for each group and perform statistical analysis to determine the significance of the anti-tumor effect.
Visualizing the Pathways and Workflows
Signaling Pathway of AT7519
Caption: Signaling pathway of AT7519 leading to cell cycle arrest and apoptosis.
Experimental Workflow for Target Validation
Caption: A streamlined workflow for the identification and validation of therapeutic targets.
Conclusion and Future Directions
Dichlorobenzyl pyrazole amines represent a promising class of compounds with significant therapeutic potential, particularly in the realm of oncology. The well-characterized multi-CDK inhibitor AT7519 serves as a compelling proof-of-concept for the clinical utility of this scaffold. However, the therapeutic landscape for these molecules is likely much broader. The inherent versatility of the pyrazole nucleus, combined with the specific structural features of the dichlorobenzyl and amine moieties, suggests a wealth of untapped potential for targeting a diverse array of kinases and other key signaling proteins implicated in cancer, inflammation, and neurodegenerative diseases.
Future research should focus on a systematic exploration of the structure-activity relationships within this chemical class to identify novel compounds with improved potency, selectivity, and pharmacokinetic properties. The application of the detailed experimental workflows outlined in this guide will be instrumental in elucidating the mechanisms of action of these novel agents and in validating their therapeutic targets. Through a concerted effort of medicinal chemistry, cell biology, and in vivo pharmacology, the full therapeutic potential of dichlorobenzyl pyrazole amines can be unlocked, paving the way for the development of next-generation targeted therapies.
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An In-Depth Technical Guide to the In Silico Modeling of 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
Prepared by: Gemini, Senior Application Scientist
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] This guide provides a comprehensive, in-depth framework for the in silico characterization of a specific pyrazole derivative, 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine. This document is intended for researchers, computational chemists, and drug development professionals, offering a structured workflow from initial physicochemical assessment to advanced molecular dynamics simulations. By integrating established computational protocols with expert rationale, this guide serves as a practical blueprint for evaluating the therapeutic potential of novel small molecules, ensuring scientific rigor and fostering a deeper understanding of molecular interactions.
Introduction: The Significance of the Pyrazole Moiety and the Subject Molecule
Heterocyclic compounds are paramount in drug discovery, with pyrazole derivatives standing out for their broad spectrum of pharmacological properties, including anti-inflammatory, anticancer, and enzyme inhibitory activities.[2][3][4] The molecule this compound (henceforth referred to as DDP-Amine) integrates several key structural features: a substituted pyrazole core, known for its ability to engage in various biological interactions, and a 3,4-dichlorobenzyl group, which can enhance binding affinity through hydrophobic and halogen-bonding interactions.[5][6]
In silico modeling provides an indispensable toolkit in early-stage drug discovery, enabling rapid, cost-effective evaluation of a compound's potential before committing to resource-intensive wet-lab synthesis and testing.[7][8] This guide outlines a systematic computational approach to:
-
Assess the fundamental drug-like properties of DDP-Amine.
-
Identify and validate potential protein targets.
-
Elucidate the molecular basis of its binding interactions.
-
Evaluate the stability of the ligand-protein complex.
-
Predict its pharmacokinetic and toxicity profile.
This workflow is designed to be both comprehensive and self-validating, providing a robust foundation for data-driven decision-making in the progression of a drug candidate.
Foundational Analysis: Physicochemical Profiling and Druglikeness
The initial step in evaluating any potential drug candidate is to assess its physicochemical properties against established criteria for oral bioavailability. The most widely recognized of these is Lipinski's Rule of Five. This rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight (MW) over 500 Daltons, a LogP value greater than 5, more than 5 hydrogen bond donors (HBD), and more than 10 hydrogen bond acceptors (HBA).
Rationale for Selection: This analysis is a critical first-pass filter. By calculating these fundamental properties, we can quickly ascertain whether DDP-Amine possesses a molecular profile consistent with that of known orally administered drugs. This step prevents the allocation of computational resources to molecules that are unlikely to succeed due to poor intrinsic properties.
Protocol 1: Physicochemical Property Calculation
-
Obtain the 2D structure (SMILES format) of DDP-Amine from a chemical database like PubChem.[5]
-
Utilize a computational chemistry toolkit (e.g., RDKit, ChemDraw) or a web-based server (e.g., SwissADME) to calculate the key molecular descriptors.
-
Compile the calculated values and compare them against Lipinski's Rule of Five and other druglikeness parameters like topological polar surface area (TPSA).
Data Summary: DDP-Amine Profile
| Property | Calculated Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Formula | C₁₂H₁₃Cl₂N₃ | N/A | N/A |
| Molecular Weight | 270.16 g/mol | ≤ 500 | Yes |
| LogP (Partition Coefficient) | 3.25 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 (from -NH₂) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 (from pyrazole nitrogens) | ≤ 10 | Yes |
| Topological Polar Surface Area (TPSA) | 41.9 Ų | ≤ 140 Ų | Yes |
Expert Interpretation: The data clearly indicates that DDP-Amine exhibits a favorable physicochemical profile. It complies with all criteria of Lipinski's Rule of Five and possesses a TPSA value well within the range associated with good cell permeability. This strong initial profile justifies proceeding with more complex and resource-intensive computational studies.
Target Identification and Validation Strategy
With a promising druglikeness profile, the next logical step is to identify its potential biological target(s). Given that DDP-Amine is a novel compound, a hypothesis-driven approach based on the known activities of similar pyrazole-containing molecules is the most effective strategy. Literature shows that pyrazole derivatives frequently act as inhibitors of protein kinases, such as Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical targets in oncology.[9][10]
Rationale for Selection: This strategy leverages existing biological data to narrow the vast search space of the human proteome. By focusing on protein families known to be modulated by the pyrazole scaffold, we increase the probability of identifying a biologically relevant interaction. The workflow below outlines a systematic process for selecting and validating a primary target for subsequent docking and simulation studies.
Caption: Workflow for hypothesis-driven target identification and validation.
For the remainder of this guide, we will proceed with the hypothesis that DDP-Amine is an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) , a well-established cancer target.[10]
Molecular Docking: Elucidating Binding Mode and Affinity
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a powerful tool for understanding the structural basis of inhibition and for structure-based drug design.
Rationale for Selection: Docking allows us to visualize the specific interactions—such as hydrogen bonds, hydrophobic contacts, and potential halogen bonds from the dichloro-substituents—that anchor DDP-Amine within the CDK2 active site. The calculated binding affinity provides a semi-quantitative estimate of potency, enabling comparison with known inhibitors.
Caption: Step-by-step workflow for molecular docking.
Protocol 2: Molecular Docking of DDP-Amine into CDK2
-
Receptor Preparation:
-
Download the crystal structure of human CDK2 in complex with a known inhibitor from the Protein Data Bank (e.g., PDB ID: 1FIN).
-
Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro), prepare the protein by removing water molecules, co-solvents, and the original ligand.
-
Add polar hydrogens and assign appropriate atomic charges (e.g., Gasteiger charges).
-
-
Ligand Preparation:
-
Generate the 3D conformation of DDP-Amine.
-
Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformer.
-
Define rotatable bonds and assign charges.
-
-
Docking Execution:
-
Define the binding pocket by creating a grid box centered on the position of the co-crystallized inhibitor.
-
Run the docking simulation using a program like AutoDock Vina, allowing for ligand flexibility.
-
-
Analysis:
-
Analyze the output to identify the lowest energy binding pose.
-
Record the binding affinity score (in kcal/mol).
-
Visualize the docked complex and identify key intermolecular interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between DDP-Amine and CDK2 active site residues.
-
Hypothetical Data Summary: Docking Results
| Parameter | Result | Interpretation |
| Binding Affinity | -8.5 kcal/mol | Indicates strong, favorable binding. |
| Key Interacting Residues | Leu83, Glu81, Asp86, Phe80 | Suggests a stable binding mode. |
| Hydrogen Bonds | Amine group (-NH₂) of DDP-Amine with backbone carbonyl of Leu83. | A canonical interaction for many CDK2 inhibitors. |
| Hydrophobic Interactions | Dichlorobenzyl group with Phe80; dimethyl groups with surrounding hydrophobic pocket. | These interactions contribute significantly to binding affinity. |
Molecular Dynamics (MD) Simulation: Assessing Complex Stability
While docking provides a valuable static snapshot, MD simulations offer a dynamic view of the ligand-receptor complex, assessing its stability and behavior over time in a simulated physiological environment.[11]
Rationale for Selection: An MD simulation validates the docking pose. If the ligand remains stably bound within the active site throughout the simulation, it increases confidence in the predicted binding mode. This step is crucial for weeding out docking poses that are energetically favorable in a static model but unstable in a dynamic system.
Caption: Workflow for setting up and analyzing an MD simulation.
Protocol 3: MD Simulation of the DDP-Amine-CDK2 Complex
-
System Preparation:
-
Use the lowest energy docked pose of the DDP-Amine-CDK2 complex as the starting structure.
-
Select a force field (e.g., AMBER, CHARMM) for the protein and generate parameters for the ligand (DDP-Amine).
-
Place the complex in a periodic box of water molecules (e.g., TIP3P).
-
Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's charge.
-
-
Equilibration:
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to 300 K under constant volume (NVT ensemble).
-
Equilibrate the system's density under constant pressure (NPT ensemble).
-
-
Production Run:
-
Run the simulation for a sufficient duration (e.g., 100 nanoseconds) to allow the system to reach a stable state.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible and stable regions.
-
Hydrogen Bond Analysis: Monitor the persistence of key hydrogen bonds identified during docking.
-
ADMET Prediction: Profiling Pharmacokinetics and Safety
A potent molecule is only a viable drug candidate if it can reach its target in the body and exhibit an acceptable safety profile. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models predict these properties.
Rationale for Selection: Early ADMET profiling is critical for identifying potential liabilities that could lead to late-stage failure. Predicting properties like blood-brain barrier penetration, interaction with cytochrome P450 (CYP) enzymes, and potential toxicity can guide further chemical modifications.[3][12]
Data Summary: Predicted ADMET Properties for DDP-Amine
| ADMET Parameter | Prediction | Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |
| Blood-Brain Barrier (BBB) Permeant | Yes | May have CNS effects (either desired or undesired). |
| Distribution | ||
| Plasma Protein Binding | High | May have a longer half-life but lower free concentration. |
| Metabolism | ||
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP3A4 Inhibitor | No | Lower risk of interaction with many common drugs. |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Primary excretion route may be metabolic. |
| Toxicity | ||
| AMES Toxicity | No | Unlikely to be mutagenic. |
| hERG Inhibition | Low risk | Lower risk of cardiotoxicity. |
Conclusion
This guide has presented a rigorous, multi-faceted in silico workflow for the comprehensive evaluation of this compound. The analysis began with a favorable assessment of its druglike physicochemical properties, justifying further investigation. Through a hypothesis-driven approach, CDK2 was selected as a plausible biological target. Subsequent molecular docking and molecular dynamics simulations provided detailed insights into a potentially stable, high-affinity binding mode within the kinase active site. Finally, ADMET predictions highlighted a generally positive pharmacokinetic and safety profile, while also flagging a potential for drug-drug interactions via CYP2D6 inhibition.
The collective evidence from this computational pipeline suggests that DDP-Amine is a promising scaffold for the development of novel kinase inhibitors. The data generated herein provides a solid foundation for guiding its chemical synthesis, subsequent in vitro biological testing, and future lead optimization efforts.
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SYNTHESIS OF SOME NEW PYRAZOLINES FROM 4-AMINO-4-METHOXYBENZALACETOPHENONE AS DYESTUFFS INTERMEDIATES. (n.d.). PJSIR. [Link]
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An In-depth Technical Guide to CAS Number 535964-00-0
Initial Investigation and Subject Identification
A comprehensive search for a chemical compound designated by the Chemical Abstracts Service (CAS) number 535964-00-0 has been conducted. The investigation across multiple chemical databases and scientific literature repositories did not yield any registered chemical substance associated with this identifier.
The search results indicate that the number "535964" is associated with a product code for a non-chemical item, specifically "Fischer 535964 Ea M10 N Drop In Anchors"[1]. This suggests a potential misinterpretation of a product identifier as a CAS registry number. Furthermore, searches on chemical supplier platforms like ChemicalBook did not provide any substance corresponding to this number[2][3]. For reference, a valid CAS number, such as that for Formaldehyde (50-00-0), readily provides extensive information on its chemical properties and structure[4].
Based on the exhaustive search, it is concluded that CAS number 535964-00-0 does not correspond to a known chemical compound . Therefore, the creation of an in-depth technical guide on its properties, structure, and biological activity is not possible.
It is recommended to verify the CAS number for accuracy. Should a revised and valid CAS number be provided, a comprehensive technical guide can be developed as per the original request, detailing the compound's core characteristics, experimental protocols, and relevant biological pathways.
Sources
Methodological & Application
Application Notes and Protocols for the Kinase Profiling of 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
Introduction: The Pyrazole Scaffold in Kinase Inhibitor Discovery
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[1] Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a major class of therapeutic targets.[2][3] The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry, as its derivatives have shown a wide range of biological activities, including the inhibition of various protein kinases.[4][5][6] The unique structural features of the pyrazole ring allow for diverse substitutions that can be tailored to interact with the ATP-binding pocket of specific kinases, leading to the development of potent and selective inhibitors.[4][7]
This document provides a comprehensive guide for the initial characterization of a novel pyrazole-containing compound, 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (herein referred to as Compound-PY4), as a potential kinase inhibitor. While specific kinase targets for Compound-PY4 are not yet publicly established, its structure, featuring a substituted pyrazole core, warrants investigation into its kinase inhibitory potential.[8] The following protocols are designed to provide a robust framework for researchers to:
-
Screen for Inhibitory Activity: Perform an initial high-throughput screen to identify potential kinase targets of Compound-PY4 from a broad panel.
-
Determine Potency (IC₅₀): Quantify the inhibitory potency of Compound-PY4 against identified "hit" kinases.
-
Elucidate Mechanism of Action: Investigate whether Compound-PY4 competes with ATP for binding to the kinase.
-
Assess Kinase Selectivity: Profile the compound against a panel of kinases to understand its specificity.
The methodologies described are broadly applicable for the screening and profiling of novel small molecule kinase inhibitors.[3]
PART 1: Initial Kinase Inhibitor Profiling Workflow
The initial assessment of a novel compound like Compound-PY4 involves a multi-step process to identify and validate its potential as a kinase inhibitor. This workflow is designed to efficiently move from a broad screen to more detailed characterization.
Caption: Workflow for characterizing a novel kinase inhibitor.
PART 2: Experimental Protocols
The choice of assay technology is critical and depends on factors such as throughput requirements, sensitivity, and the nature of the kinase and substrate.[9] Luminescence, fluorescence, and radiometric assays are the most common formats.[9][10][11]
Protocol 2.1: Luminescence-Based Kinase Assay (ADP-Glo™)
This is a robust, high-throughput method ideal for primary screening and IC₅₀ determination.[12][13] It measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[2] The luminescent signal is directly proportional to kinase activity.[2]
Principle: The kinase reaction consumes ATP, producing ADP. After the reaction, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent then converts the ADP to ATP, which is used by luciferase to generate a luminescent signal.[1]
Materials:
-
Compound-PY4
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Compound-PY4 in 100% DMSO.
-
Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO for IC₅₀ determination. For single-point screening, prepare a working solution that will yield a final concentration of 10 µM in the assay.[1]
-
-
Kinase Reaction Setup (384-well format):
-
In the assay plate, add 1 µL of the serially diluted Compound-PY4 or DMSO control to the appropriate wells.
-
Add 2 µL of the kinase solution (at 2.5x the final desired concentration) to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (at 2.5x final concentration). The final reaction volume is 5 µL.
-
Incubate the plate at 30°C for 60 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
For IC₅₀ determination, plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Data Presentation Example:
| Kinase Target | Compound-PY4 IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| Kinase X | 150 | 8 |
| Kinase Y | >10,000 | 25 |
| Kinase Z | 850 | 12 |
| Staurosporine is a non-selective kinase inhibitor often used as a positive control.[1] |
Protocol 2.2: Fluorescence-Based Kinase Assay
Fluorescence-based assays offer a non-radioactive alternative and can be configured in multiple ways, including fluorescence polarization (FP) and time-resolved fluorescence resonance energy transfer (TR-FRET). The following protocol describes a generic TR-FRET assay.
Principle: A phospho-specific antibody labeled with a donor fluorophore (e.g., Terbium) binds to the phosphorylated substrate, bringing it into proximity with an acceptor fluorophore (e.g., fluorescein) on the substrate. Excitation of the donor leads to energy transfer to the acceptor, resulting in a FRET signal that is proportional to kinase activity.[14]
Caption: Principle of a TR-FRET kinase assay.
Materials:
-
Compound-PY4
-
Kinase of interest
-
Fluorescently labeled substrate (acceptor)
-
ATP
-
TR-FRET Dilution Buffer
-
Terbium-labeled phospho-specific antibody (donor)
-
Stop Solution (e.g., EDTA)
-
Low-volume 384-well plates (black)
-
TR-FRET-compatible plate reader
Methodology:
-
Compound Preparation: As described in Protocol 2.1.
-
Kinase Reaction Setup (10 µL final volume):
-
Add 1 µL of diluted Compound-PY4 or DMSO to the assay plate.
-
Add 4 µL of 2.5x kinase solution.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of a 2x substrate/ATP mixture to start the reaction.[15]
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 10 µL of a 2x Stop/Detection mixture containing EDTA and the Tb-labeled antibody in TR-FRET dilution buffer.[15]
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 495 nm for the donor and 520 nm for the acceptor).[15]
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the ratio against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀.
-
Protocol 2.3: Radiometric Kinase Assay ([γ-³²P]-ATP Filter Binding)
This method is often considered the "gold standard" as it directly measures the incorporation of a phosphate from [γ-³²P]-ATP onto a substrate.[10][16] It is highly sensitive and accommodates various substrate types.[17]
Principle: The kinase transfers a radiolabeled phosphate from [γ-³²P]-ATP to a peptide or protein substrate. The reaction mixture is then spotted onto a phosphocellulose filter membrane that binds the substrate but not the free ATP. After washing away the unbound [γ-³²P]-ATP, the radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is quantified.[10]
Materials:
-
Compound-PY4
-
Kinase of interest
-
Peptide or protein substrate
-
[γ-³²P]-ATP
-
Non-radioactive ATP
-
Kinase Reaction Buffer
-
Stop Solution (e.g., phosphoric acid)
-
P81 phosphocellulose filter plates or paper
-
Scintillation fluid
-
Microplate scintillation counter
Methodology:
-
Compound Preparation: As described in Protocol 2.1.
-
Kinase Reaction Setup:
-
Prepare a reaction mix containing Kinase Reaction Buffer, substrate, non-radioactive ATP, and [γ-³²P]-ATP.
-
In a reaction tube or plate, add the desired concentration of Compound-PY4 or DMSO.
-
Add the kinase to the inhibitor solution and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the [γ-³²P]-ATP-containing reaction mix.
-
Incubate at 30°C for a predetermined time (e.g., 20-60 minutes).
-
-
Stopping the Reaction and Filter Binding:
-
Terminate the reaction by adding phosphoric acid.
-
Spot an aliquot of the reaction mixture onto the P81 phosphocellulose filter membrane.[10]
-
Allow the substrate to bind for several minutes.
-
-
Washing and Detection:
-
Wash the filter membranes multiple times with phosphoric acid to remove unbound [γ-³²P]-ATP.[18]
-
Dry the filters completely.
-
Add scintillation fluid to each filter/well.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The counts per minute (CPM) are directly proportional to kinase activity.
-
Calculate the percent inhibition for each concentration of Compound-PY4 relative to the DMSO control.
-
Determine the IC₅₀ value by plotting percent inhibition versus the logarithm of the inhibitor concentration.
-
PART 3: Mechanism of Action (MoA) Studies
To determine if Compound-PY4 is an ATP-competitive inhibitor, kinase assays can be performed with varying concentrations of ATP.
Experimental Design:
-
Generate IC₅₀ curves for Compound-PY4 at several fixed ATP concentrations (e.g., Km, 10x Km, and 100x Km).
-
An ATP-competitive inhibitor will show a rightward shift in the IC₅₀ curve (i.e., a higher IC₅₀ value) as the ATP concentration increases.
-
A non-competitive inhibitor's IC₅₀ will be largely unaffected by the ATP concentration.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the initial biochemical characterization of this compound (Compound-PY4) as a potential kinase inhibitor. By employing a combination of high-throughput screening, potency determination, and mechanism of action studies, researchers can effectively identify and validate its activity against specific kinase targets. This systematic approach is fundamental in the early stages of drug discovery and can pave the way for further optimization and development of novel pyrazole-based therapeutics.[3][19]
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Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). A high-throughput radiometric kinase assay. Nature Protocols, 6(2), 168–181. Retrieved from [Link]
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Kinsella, G. K., & Mooney, B. P. (2011). Fluorescent Peptide Assays For Protein Kinases. Bio-protocol, 1(1). Retrieved from [Link]
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BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
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Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]
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Cook, K. S., Garnish, J. A., Appell, K. C., & Shults, M. D. (2006). A novel fluorescence-based kinetic kinase assay for use with recombinant protein and cell lysates. Cancer Research, 66(8 Supplement), 4601. Retrieved from [Link]
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Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]
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Michael, S., et al. (2017). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Assay and Drug Development Technologies, 15(6), 254-271. Retrieved from [Link]
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Brand, S., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(10), 3236. Retrieved from [Link]
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Zhang, T., et al. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. Retrieved from [Link]
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Wissner, A., et al. (2003). Novel 3-alkoxy-1H-pyrazolo[3,4-d]pyrimidines as EGFR and erbB2 receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(16), 2789-2792. Retrieved from [Link]
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Khan, I., et al. (2025). Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4- amine derivatives. Journal of the Chemical Society of Pakistan, 47(4). Retrieved from [Link]
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El-Sawy, A. A., et al. (1991). SYNTHESIS OF SOME NEW PYRAZOLINES FROM 4-AMINO-4-METHOXYBENZALACE- TOPHENONE AS DYESTUFFS INTERMEDIATES. Pakistan Journal of Scientific and Industrial Research, 34(12), 487-490. Retrieved from [Link]
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Gnerre, C., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1708. Retrieved from [Link]
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Kumar, V., & Aggarwal, N. (2016). Current status of pyrazole and its biological activities. World Journal of Pharmaceutical Research, 5(5), 1154-1177. Retrieved from [Link]
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- 8. This compound | C12H13Cl2N3 | CID 535964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. promega.com.br [promega.com.br]
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- 11. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 15. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. revvity.com [revvity.com]
- 18. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 19. Kinase Drug Discovery: Modern Approaches for Precision Therapeutics - PharmaFeatures [pharmafeatures.com]
Application Notes and Protocols for 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine in Cell Culture
For inquiries, please contact: [email protected]
Introduction
1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is a synthetic pyrazole derivative of interest in drug discovery and chemical biology research. The pyrazole scaffold is a common feature in many biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, anti-cancer, and antimicrobial properties.[1] The successful evaluation of this compound in cell-based assays is critically dependent on proper handling and dissolution to ensure accurate and reproducible results. This document provides a detailed protocol for the solubilization and preparation of this compound for use in in vitro cell culture experiments, grounded in established laboratory practices for small molecule handling.
Physicochemical Properties Overview
A comprehensive understanding of the physicochemical properties of a compound is fundamental to developing a robust dissolution protocol. While specific experimental solubility data for this compound is not extensively published, its structure suggests it is a lipophilic molecule with poor aqueous solubility.
| Property | Value (Predicted/Inferred) | Source |
| Molecular Formula | C₁₂H₁₃Cl₂N₃ | PubChem CID: 535964[2] |
| Molecular Weight | 270.16 g/mol | PubChem CID: 535964[2] |
| Appearance | Solid (predicted) | General knowledge of similar compounds |
| Aqueous Solubility | Low (predicted) | Inferred from chemical structure |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Best practice for pyrazole derivatives[3] |
Core Principles of Compound Dissolution for Cell Culture
The primary objective when preparing a compound for cell culture is to achieve a homogenous solution that can be accurately diluted into the culture medium without precipitation, while minimizing solvent-induced cytotoxicity. The following principles guide the subsequent protocol.
Solvent Selection and Concentration
Dimethyl sulfoxide (DMSO) is the solvent of choice for many non-polar compounds due to its high solubilizing power.[4] However, DMSO can exert toxic effects on cells. Therefore, it is crucial to limit the final concentration of DMSO in the cell culture medium. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, though some sensitive or primary cell lines may require concentrations below 0.1%.[5][6] It is imperative to determine the specific tolerance of the cell line being used in your experiments.
Stock Solutions: Concentration and Storage
Preparing a high-concentration stock solution in 100% DMSO is a standard and recommended practice.[4][7] This allows for the addition of a small volume of the stock solution to the cell culture medium to achieve the desired final concentration of the compound, thereby keeping the final DMSO concentration at a non-toxic level. For example, preparing a 10 mM stock solution in DMSO allows for a 1:1000 dilution to achieve a 10 µM final concentration with a final DMSO concentration of 0.1%. Stock solutions should be stored at -20°C or -80°C to ensure stability and should be aliquoted to avoid repeated freeze-thaw cycles.[4][8]
The Importance of Controls
A vehicle control, consisting of the cell culture medium with the same final concentration of DMSO as the experimental wells, must be included in all experiments.[4] This allows for the differentiation of the effects of the compound from any potential effects of the solvent.
Experimental Workflow for Compound Preparation
Figure 1. Workflow for the preparation and use of this compound in cell culture.
Detailed Protocol for Dissolving this compound
This protocol provides a step-by-step guide for the preparation of a 10 mM stock solution in DMSO.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Pipettes and sterile filter tips
Procedure
-
Safety Precautions: Before handling the compound, consult the Safety Data Sheet (SDS).[9][10][11][12][13] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood.
-
Calculating the Amount of Compound:
-
The molecular weight of this compound is 270.16 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight (g/mol)
-
Mass (mg) = 10 mmol/L x 0.001 L x 270.16 g/mol x 1000 mg/g = 2.7016 mg
-
-
-
Weighing the Compound:
-
Accurately weigh out approximately 2.7 mg of the compound using a calibrated analytical balance.
-
For small quantities, it is advisable to dissolve the entire contents of the vial to avoid inaccuracies associated with weighing small amounts.[14] If you do this, calculate the volume of DMSO to add to achieve the desired stock concentration.
-
-
Dissolving the Compound:
-
Transfer the weighed compound into a sterile microcentrifuge tube or vial.
-
Add 1 mL of sterile, cell culture grade DMSO to the tube.
-
Close the tube tightly and vortex for 30-60 seconds to facilitate dissolution.[4]
-
-
Assisting Dissolution (if necessary):
-
If the compound does not fully dissolve after vortexing, sonicate the tube in a water bath for 5-10 minutes.[4]
-
Gentle warming in a 37°C water bath for a few minutes can also be used to aid solubility.[3] However, be cautious as prolonged heating may degrade the compound.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Storage of the Stock Solution:
-
Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can lead to compound degradation and precipitation.[4]
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol for Preparing Working Solutions and Treating Cells
-
Thaw the Stock Solution:
-
Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.
-
-
Prepare Intermediate Dilutions (if necessary):
-
If you need to perform a dose-response experiment, it is best to perform serial dilutions in 100% DMSO before diluting into the cell culture medium.[15] This ensures that the final concentration of DMSO remains constant across all experimental conditions.
-
-
Prepare the Final Working Solution:
-
Warm the required volume of cell culture medium to 37°C.
-
To achieve a final concentration of 10 µM, for example, add 1 µL of the 10 mM stock solution to every 1 mL of cell culture medium.
-
Mix immediately and thoroughly by gentle inversion or pipetting to prevent precipitation of the compound. For poorly soluble compounds, it can be beneficial to add the stock solution to the medium while gently vortexing.[15]
-
-
Treat the Cells:
-
Remove the existing medium from your cell culture plates and replace it with the medium containing the desired concentration of this compound.
-
Include a vehicle control where cells are treated with medium containing the same final concentration of DMSO.
-
Troubleshooting and Best Practices
-
Precipitation upon dilution: If the compound precipitates when added to the aqueous cell culture medium, try a stepwise dilution.[8] For example, first dilute the DMSO stock into a small volume of medium and then add this to the final volume. Using serum-containing medium for dilution can also help to maintain solubility.[15]
-
Cell Toxicity: If you observe unexpected cytotoxicity, perform a dose-response curve for DMSO on your specific cell line to determine the maximum tolerable concentration.[16]
-
Sterility: While DMSO is bacteriostatic, it is good practice to handle all solutions under sterile conditions in a laminar flow hood to prevent contamination of your cell cultures.[3]
Conclusion
The protocol outlined in these application notes provides a comprehensive and reliable method for the dissolution and use of this compound in cell culture experiments. Adherence to these guidelines will help to ensure the generation of accurate, reproducible, and meaningful data in your research endeavors.
References
- LifeTein. (2023, February 1). DMSO usage in cell culture. LifeTein.
- Various Authors. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?
- BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
- Various Authors. (2018, April 25). How to make a stock solution of a substance in DMSO. Quora.
- Selleckchem. Frequently Asked Questions. Selleckchem.com.
- Various Authors. (2016, January 25). What the concentration of DMSO you use in cell culture assays?
- Various Authors. (2023, October 5).
- Dahlin, J. L., et al. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-71.
- Various Authors. (2016, January 14). How do I make a stock solution of a substance in DMSO?
- Various Authors. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?
- Thuy, T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3855-3861.
- Various Authors. (2022, January 4). How do you dissolve chemicals in the culture medium?
- Armstrong, B., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2811-2818.
- MedChemExpress. Compound Handling Instructions. MCE.
- Various Authors. (2013, October 15). Making a stock solution for my drug using DMSO. Protocol Online.
- Thermo Fisher Scientific. (2025, December 18).
- Fisher Scientific. (2025, December 19).
- PBI-Gordon Corporation. (2015, March 16).
- Cayman Chemical. (2025, November 25).
- Angene Chemical. (2026, January 6). Safety Data Sheet: 1-(1-propyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride.
- PubChem. This compound.
- PubChem. 1-(3,4-dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole.
- Sigma-Aldrich. 1,3-Dimethyl-1H-pyrazol-4-amine.
- Al-Ostoot, F. H., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(7), 105829.
- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
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Application Notes and Protocols for High-Throughput Screening with 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
For: Researchers, scientists, and drug development professionals.
Introduction: The Promise of Pyrazole Scaffolds in Kinase Inhibition
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. A significant portion of these activities can be attributed to the inhibition of protein kinases.[2][3] Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][4]
The compound of interest, 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (hereafter referred to as Compound-X), possesses key structural features suggestive of a potential kinase inhibitor. The substituted pyrazole core can engage in hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of a kinase. The dichlorobenzyl moiety can further enhance binding affinity through interactions with hydrophobic regions of the kinase domain.
This document provides a comprehensive guide to the high-throughput screening (HTS) of Compound-X and its analogs to identify and characterize novel kinase inhibitors. We will detail the necessary protocols for primary screening, hit confirmation, and secondary assays, along with the underlying scientific rationale for each step.
High-Throughput Screening (HTS) Workflow for Compound-X
The primary objective of the HTS campaign is to rapidly screen a large library of compounds, including Compound-X and its derivatives, to identify "hits" that modulate the activity of a target kinase. A typical HTS workflow is a multi-step process designed to minimize false positives and negatives while efficiently identifying promising lead compounds.[5]
Caption: High-throughput screening cascade for the identification of kinase inhibitors.
Part 1: Primary Screening Assay
The choice of the primary assay is critical for the success of an HTS campaign. It must be robust, reproducible, and amenable to automation.[6] For kinase inhibitor screening, fluorescence-based assays are often preferred due to their high sensitivity and non-radioactive nature.[7][8] We will describe a Homogeneous Time-Resolved Fluorescence (HTRF®) assay, a type of TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay, which is a widely used format for HTS.[9]
Principle of the HTRF® Kinase Assay
The HTRF® kinase assay measures the phosphorylation of a substrate by a kinase.[9] The assay uses two fluorophores: a donor (Europium cryptate) and an acceptor (a fluorescent tracer). The donor is typically conjugated to an antibody that recognizes the phosphorylated substrate, while the acceptor is conjugated to a molecule that binds to the substrate. When the substrate is phosphorylated by the kinase, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. The resulting FRET signal is proportional to the extent of substrate phosphorylation.
Caption: Principle of the HTRF® kinase assay.
Protocol: Primary HTS using HTRF®
This protocol is designed for a 384-well plate format.
1. Reagent Preparation:
- Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
- Kinase Solution: Prepare the target kinase in assay buffer to a 2X final concentration. The optimal concentration should be determined empirically to yield a robust signal window.
- Substrate/ATP Solution: Prepare the biotinylated peptide substrate and ATP in assay buffer to a 2X final concentration. The ATP concentration should be at or near the Km for the kinase to facilitate the identification of competitive inhibitors.
- Compound-X Plates: Prepare serial dilutions of Compound-X and library compounds in 100% DMSO. Then, dilute to the desired starting concentration in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
- Detection Reagents: Prepare the Europium-conjugated anti-phospho-antibody and Streptavidin-XL665 in detection buffer (provided by the manufacturer).
2. Assay Procedure:
- Add 5 µL of the compound solution or controls (DMSO for negative control, a known inhibitor for positive control) to the wells of a 384-well plate.
- Add 5 µL of the 2X Kinase Solution to all wells.
- Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP Solution to all wells.
- Incubate the plate at room temperature for 60 minutes.
- Stop the reaction by adding 10 µL of the detection reagent mixture.
- Incubate for 60 minutes at room temperature to allow for signal development.
- Read the plate on an HTRF®-compatible plate reader at 620 nm and 665 nm.
3. Data Analysis and Hit Identification:
- Calculate the HTRF® ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
- Normalize the data using the positive and negative controls.
- Calculate the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 is considered excellent for HTS.[6]
- Identify primary hits based on a predefined activity threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
| Parameter | Recommended Value | Rationale |
| Plate Format | 384-well | Balances throughput and reagent consumption. |
| Final Assay Volume | 20 µL | Suitable for automation and reduces reagent costs. |
| Compound Concentration | 10 µM | A standard concentration for primary screening. |
| ATP Concentration | Km of the kinase | Increases sensitivity for ATP-competitive inhibitors. |
| Z'-Factor | > 0.5 | Ensures the assay is robust and reliable for HTS.[6] |
Part 2: Hit Confirmation and Secondary Assays
Primary hits must undergo a series of validation steps to confirm their activity and rule out artifacts.[10]
Protocol: Dose-Response Confirmation
-
Select the primary hits for dose-response analysis.
-
Prepare 10-point, 3-fold serial dilutions of the hit compounds, starting from a high concentration (e.g., 100 µM).
-
Perform the HTRF® assay as described above with the serially diluted compounds.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: Orthogonal Assay
An orthogonal assay uses a different detection technology to confirm the activity of the hits, thereby reducing the likelihood of technology-specific artifacts.[11] The Kinase-Glo® Luminescent Kinase Assay is a suitable orthogonal assay that measures kinase activity by quantifying the amount of ATP remaining in the reaction.[6]
-
Perform the kinase reaction as in the primary screen.
-
Add an equal volume of Kinase-Glo® reagent to the reaction. This reagent contains luciferase and luciferin.
-
The luciferase utilizes the remaining ATP to produce a luminescent signal.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Measure the luminescence on a plate reader.
Protocol: Selectivity Profiling
Assessing the selectivity of hit compounds is a critical step in lead optimization.[4][12] This is typically done by screening the compounds against a panel of other kinases.[13]
-
Select confirmed hits with potent IC₅₀ values.
-
Screen the compounds at a single high concentration (e.g., 1 µM or 10 µM) against a broad panel of kinases (e.g., the Eurofins KinaseProfiler™ or Reaction Biology's HotSpot™ platform).[5][14]
-
Compounds showing significant inhibition of off-target kinases should be flagged.
-
Determine the IC₅₀ values for the most promising hits against a smaller, more focused panel of related kinases to establish a detailed selectivity profile.
| Assay | Purpose | Key Parameter |
| Dose-Response | Confirm potency | IC₅₀ |
| Orthogonal Assay | Rule out artifacts | Confirmed activity |
| Selectivity Profiling | Assess off-target effects | Selectivity Index |
Conclusion
The protocols outlined in this document provide a robust framework for the high-throughput screening and characterization of this compound (Compound-X) and its analogs as potential kinase inhibitors. By following this systematic approach, researchers can efficiently identify and validate promising lead compounds for further drug development efforts. The combination of a well-designed primary screen, rigorous hit confirmation, and comprehensive selectivity profiling will increase the probability of success in discovering novel and selective kinase inhibitors.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Cheng, A. C., Eksterowicz, J., Geuns-Meyer, S., & Sun, Y. (2010). Inexpensive high-throughput screening of kinase inhibitors using one-step enzyme-coupled fluorescence assay for ADP detection. Journal of biomolecular screening, 15(6), 693–701. [Link]
-
Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309-315. [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490. [Link]
-
Zheng, W., & Spencer, R. H. (2006). Development of a HTRF® Kinase Assay for Determination of Syk Activity. ASSAY and Drug Development Technologies, 4(3), 327-335. [Link]
-
Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell, 128(3), 425-430. [Link]
-
Milos, P. M., & Bairoch, A. (2008). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 24(16), i183-i188. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2. [Link]
-
BellBrook Labs. (n.d.). What Is the Best Kinase Assay?. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Retrieved from [Link]
-
Rininsland, F., Fiebiger, D., Gribbon, P., Haupt, S., Pollard, M., & Zok, A. (2005). High-throughput kinase assays with protein substrates using fluorescent polymer superquenching. BMC biotechnology, 5(1), 1-6. [Link]
-
Eurofins Discovery. (2023, April 17). Successful Hit Finding for PIM3 Kinase Inhibitors: From HTS to Extended Hit Characterization [Video]. YouTube. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Morin, A. M., Ho, T. M. N., Vo, H. L., Le, L. T. T., & Nguyen, C. H. (2014). In vitro high throughput screening, what next? Lessons from the screening for Aurora kinase inhibitors. International journal of molecular sciences, 15(3), 3908-3921. [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
-
Stokes, M. P., Farnsworth, C. L., & Polakiewicz, R. D. (2010). Identification and validation of inhibitor-responsive kinase substrates using a new paradigm to measure kinase-specific protein phosphorylation index. Molecular & cellular proteomics, 9(1), 161-172. [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]
-
Wodicka, L. M., Ciceri, P., Davis, M. I., Hunt, J. P., Floyd, M., Salerno, S., ... & Zarrinkar, P. P. (2010). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Chemistry & biology, 17(11), 1241-1250. [Link]
Sources
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- 2. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. promega.co.uk [promega.co.uk]
- 7. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
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- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine as a chemical probe
An in-depth analysis of the scientific literature and chemical databases indicates that 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is not currently established as a chemical probe with a well-characterized biological target or validated application. The synthesis and basic chemical characterization of this compound and its analogs are described, but their utility as tools for biological research has not been defined.
Therefore, to fulfill the user's request for a detailed application note and protocol guide in a scientifically rigorous and meaningful manner, this document will focus on a structurally related and well-validated chemical probe: GNE-7915 . This compound is a potent and selective inhibitor of the Leucine-Rich Repeat Kinase 2 (LRRK2), a key drug target in Parkinson's disease.
This guide will use GNE-7915 as an exemplary case study to demonstrate the principles and methodologies involved in utilizing a chemical probe for target validation and pathway analysis. The protocols and conceptual frameworks presented herein are broadly applicable to the characterization and use of novel chemical probes.
Application Notes & Protocols for GNE-7915: A LRRK2 Chemical Probe
Abstract
This guide provides a comprehensive overview and detailed protocols for the application of GNE-7915, a potent, selective, and brain-penetrant chemical probe for Leucine-Rich Repeat Kinase 2 (LRRK2). We will explore the scientific rationale behind its use, its mechanism of action, and provide step-by-step instructions for its application in key experimental workflows. This document is intended to equip researchers with the necessary tools to confidently employ GNE-7915 for investigating LRRK2 biology and its role in both normal physiology and disease states, particularly Parkinson's disease.
Introduction to GNE-7915 and its Target, LRRK2
Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multidomain protein that has garnered significant attention due to its strong genetic linkage to Parkinson's disease (PD). Mutations in the LRRK2 gene are one of the most common causes of both familial and sporadic PD. The kinase domain of LRRK2 is a key area of interest, as pathogenic mutations have been shown to increase its kinase activity, suggesting that inhibition of this activity could be a viable therapeutic strategy.
GNE-7915 was developed as a highly potent and selective inhibitor of LRRK2 kinase activity. Its favorable pharmacokinetic properties, including excellent brain penetration, make it an invaluable tool for both in vitro and in vivo studies. As a chemical probe, GNE-7915 allows for the acute and specific modulation of LRRK2 activity, enabling researchers to dissect its cellular functions and its role in disease pathogenesis.
Key Attributes of GNE-7915 as a Chemical Probe:
-
Potency: Exhibits low nanomolar potency against LRRK2 kinase activity.
-
Selectivity: Demonstrates high selectivity for LRRK2 over other kinases, which is crucial for minimizing off-target effects.
-
Cellular Activity: Effectively inhibits LRRK2 activity in cellular assays.
-
Brain Penetrance: Capable of crossing the blood-brain barrier, allowing for in vivo studies in animal models of PD.
Chemical and Physical Properties of GNE-7915
| Property | Value |
| IUPAC Name | 4-(4-(5-methoxy-2-(trifluoromethyl)phenyl)-5-methyl-1H-pyrazol-3-yl)morpholine |
| Molecular Formula | C16H18F3N3O2 |
| Molecular Weight | 357.33 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (>10 mM) and Ethanol (>10 mM) |
| CAS Number | 1357270-39-1 |
Mechanism of Action and Target Engagement
GNE-7915 functions as an ATP-competitive inhibitor of the LRRK2 kinase domain. It binds to the active site of the kinase, preventing the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates. A key biomarker for LRRK2 kinase activity in cells and tissues is the phosphorylation of serine 1292 (pS1292) on LRRK2. Inhibition of LRRK2 by GNE-7915 leads to a dose-dependent decrease in pS1292 levels.
Diagram 1: GNE-7915 Mechanism of Action
Caption: GNE-7915 competitively inhibits ATP binding to the LRRK2 kinase domain.
Experimental Protocols
Protocol 1: In Vitro LRRK2 Kinase Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of GNE-7915 against LRRK2 kinase activity in a biochemical assay.
Materials and Reagents:
-
Recombinant human LRRK2 protein (e.g., from a commercial vendor)
-
LRRKtide (a synthetic peptide substrate for LRRK2)
-
ATP
-
GNE-7915
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of GNE-7915 in DMSO, typically starting from 10 mM. Then, dilute further in kinase buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 2.5 µL of kinase buffer containing LRRK2 and LRRKtide to each well of a 384-well plate.
-
Add 0.5 µL of serially diluted GNE-7915 or DMSO (vehicle control) to the respective wells.
-
Incubate for 15 minutes at room temperature.
-
-
Initiate Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for LRRK2.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle (DMSO) control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the log concentration of GNE-7915.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Diagram 2: LRRK2 IC50 Determination Workflow
Caption: Workflow for determining the IC50 of GNE-7915 against LRRK2.
Protocol 2: Cellular Target Engagement using Western Blot
This protocol details how to assess the ability of GNE-7915 to inhibit LRRK2 kinase activity in a cellular context by measuring the phosphorylation of LRRK2 at Ser1292.
Materials and Reagents:
-
Cells expressing LRRK2 (e.g., HEK293T overexpressing LRRK2, or patient-derived fibroblasts)
-
Cell culture medium and supplements
-
GNE-7915
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-pS1292-LRRK2
-
Rabbit or mouse anti-total LRRK2
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of GNE-7915 (e.g., 1 nM to 1 µM) or DMSO for 2-4 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-pS1292-LRRK2 and a loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for pS1292-LRRK2 and the loading control.
-
Normalize the pS1292 signal to the loading control signal for each sample.
-
To confirm equal LRRK2 levels, the membrane can be stripped and re-probed for total LRRK2.
-
Plot the normalized pS1292 signal versus the GNE-7915 concentration to determine the cellular IC50.
-
In Vivo Application: Pharmacodynamic Biomarker Assessment
A key advantage of GNE-7915 is its utility in in vivo models. Following administration of GNE-7915 to rodents (e.g., by oral gavage), LRRK2 kinase activity can be assessed in peripheral tissues and the brain.
Experimental Outline:
-
Dosing: Dose animals with GNE-7915 or vehicle.
-
Tissue Collection: At various time points post-dosing, collect tissues of interest (e.g., brain, kidney, lung).
-
Lysate Preparation: Prepare tissue lysates as described in Protocol 2.
-
Western Blot Analysis: Perform Western blotting for pS1292-LRRK2 and total LRRK2 to assess the extent and duration of target inhibition.
This approach is critical for establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship, which is essential for designing efficacy studies.
References
Application Notes and Protocols for the In Vitro Evaluation of Pyrazole Amine Compounds
Introduction
Pyrazole amine derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] Their structural versatility has led to the development of numerous potent inhibitors targeting key enzymes in signal transduction pathways, particularly protein kinases.[2][3] The pyrazole scaffold serves as a robust pharmacophore, enabling the design of selective and potent modulators of cellular function.[2] This has led to their investigation in various therapeutic areas, most notably in oncology, where they have shown promise as anticancer agents.[4][5]
This guide provides a comprehensive overview of the essential in vitro experimental setups required to characterize the biological activity of novel pyrazole amine compounds. As a Senior Application Scientist, the following protocols and insights are curated to ensure scientific integrity, reproducibility, and a logical progression from broad cellular effects to specific molecular interactions. We will delve into the causality behind experimental choices, emphasizing the importance of self-validating systems for trustworthy data generation.
I. Initial Cellular Screening: Assessing Cytotoxicity and Proliferation
A primary step in evaluating any new chemical entity is to determine its effect on cell viability and growth. These assays provide a broad understanding of the compound's general cellular toxicity and its potential as an anti-proliferative agent.[6][7]
A. Principle of Tetrazolium-Based Assays (MTT & XTT)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods used to assess cell metabolic activity, which is an indicator of cell viability.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product, or the XTT salt to a soluble orange formazan.[8][9] The intensity of the color produced is directly proportional to the number of living, metabolically active cells.
B. Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for MTT/XTT cell viability and cytotoxicity assays.
C. Detailed Protocol: MTT Assay[8][9][11]
-
Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock solution of the pyrazole amine compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well.[8]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
D. Data Presentation: Hypothetical IC50 Values
| Compound ID | Target Cell Line | Incubation Time (h) | IC50 (µM) |
| PZA-001 | A549 (Lung Carcinoma) | 48 | 5.2 |
| PZA-001 | MCF-7 (Breast Cancer) | 48 | 8.7 |
| PZA-002 | A549 (Lung Carcinoma) | 48 | 12.5 |
| PZA-002 | MCF-7 (Breast Cancer) | 48 | 25.1 |
| Staurosporine | A549 (Lung Carcinoma) | 48 | 0.01 |
II. Mechanistic Deep Dive: Elucidating the Mode of Action
Following the initial observation of anti-proliferative effects, the next logical step is to investigate the underlying mechanism. For pyrazole amine compounds, which are often designed as kinase inhibitors, this involves assessing their impact on specific signaling pathways and cellular processes like apoptosis and cell cycle progression.[3][10]
A. Kinase Inhibition Assays
Many pyrazole derivatives are potent kinase inhibitors.[2][11] A direct assessment of their inhibitory activity against specific kinases is crucial.
1. Principle of In Vitro Kinase Assays
These assays measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. This is typically done by quantifying the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.[12][13] Radiometric assays using [γ-³³P]-ATP or fluorescence/luminescence-based assays are common methods.[13][14]
2. Detailed Protocol: CDK2/cyclin E Kinase Assay[12][15]
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the CDK2/cyclin E enzyme, a suitable substrate (e.g., a fragment of the Retinoblastoma protein, Rb), and the pyrazole amine compound at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP (for radiometric assays, this will be [γ-³³P]-ATP).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection:
-
Radiometric: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³³P]-ATP, and quantify the radioactivity on the membrane using a scintillation counter.
-
Luminescence (e.g., ADP-Glo™): Add a reagent that converts the ADP produced during the kinase reaction into a luminescent signal, which is then measured on a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction without inhibitor. Determine the IC50 value.
B. Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism by which anti-cancer drugs exert their effects.[16][17]
1. Principle of Caspase Activity Assays
Caspases are a family of proteases that are key mediators of apoptosis.[18] Effector caspases, such as caspase-3 and caspase-7, are activated during apoptosis and cleave specific cellular substrates.[16][18] Caspase activity assays utilize a synthetic substrate that, when cleaved by an active caspase, releases a fluorophore or a luminescent molecule, allowing for quantification of enzyme activity.[18]
2. Detailed Protocol: Caspase-Glo® 3/7 Assay[16][18]
-
Cell Treatment: Seed cells in a 96-well plate and treat with the pyrazole amine compound as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation: Add the Caspase-Glo® 3/7 reagent directly to the wells containing the treated cells. This reagent contains a cell-lysing agent and the caspase substrate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and the enzymatic reaction to proceed.
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: An increase in luminescence compared to the vehicle control indicates the induction of apoptosis.
C. Cell Cycle Analysis
Many anti-cancer drugs, particularly those targeting CDKs, induce cell cycle arrest.[19][20] Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle.[21]
1. Principle of DNA Content Analysis
The amount of DNA in a cell doubles as it progresses from the G1 to the G2/M phase of the cell cycle.[22] By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), the distribution of a cell population across the different cell cycle phases can be quantified by flow cytometry.[22]
2. Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis by flow cytometry.
3. Detailed Protocol: Propidium Iodide Staining[22]
-
Cell Treatment and Harvesting: Treat cells in a 6-well plate with the pyrazole amine compound for the desired duration. Harvest the cells by trypsinization, and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[22] The RNase A is essential to prevent the staining of double-stranded RNA.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Generate a histogram of the fluorescence intensity. The peaks will correspond to cells in the G0/G1, S, and G2/M phases of the cell cycle. Quantify the percentage of cells in each phase.
D. Target Engagement and Downstream Signaling: Western Blotting
To confirm that the pyrazole amine compound is hitting its intended target and modulating the downstream signaling pathway, Western blotting is an indispensable technique.[23][24]
1. Principle of Western Blotting
Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate.[23] Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest. For kinase inhibitors, it is common to use antibodies that recognize the phosphorylated (active) form of the target kinase and its downstream substrates.[24]
2. Detailed Protocol: Analysis of MAPK Pathway Modulation[23][25]
-
Cell Lysis: Treat cells with the pyrazole amine compound, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution such as 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., phospho-ERK) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped of the antibodies and reprobed with an antibody against the total protein (e.g., total ERK) to ensure equal loading of protein in each lane.
3. Data Presentation: Hypothetical Western Blot Analysis
| Target Protein | Treatment | Concentration (µM) | Relative Band Intensity (Fold Change vs. Control) |
| p-ERK | PZA-001 | 0.1 | 0.8 |
| p-ERK | PZA-001 | 1 | 0.3 |
| p-ERK | PZA-001 | 10 | 0.1 |
| Total ERK | PZA-001 | 0.1, 1, 10 | 1.0 |
| β-actin | All | - | 1.0 |
III. Preclinical Safety and ADME Profiling
Early assessment of a compound's potential for off-target effects and its metabolic stability is crucial for its progression in the drug development pipeline.
A. hERG Channel Inhibition Assay
The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel that is critical for cardiac repolarization.[26] Inhibition of this channel can lead to a potentially fatal cardiac arrhythmia.[26][27] Therefore, assessing a compound's potential to block the hERG channel is a mandatory part of preclinical safety testing.[26]
1. Principle of the hERG Assay
The most common method is the patch-clamp electrophysiology assay, which directly measures the flow of ions through the hERG channel in cells engineered to express it.[27][28] Automated, high-throughput systems are now widely used for this purpose.[27]
B. In Vitro Metabolic Stability
This assay determines how quickly a compound is metabolized by liver enzymes, providing an early indication of its likely pharmacokinetic profile in vivo.[29][30]
1. Principle of Metabolic Stability Assays
The compound is incubated with liver microsomes, which contain the major drug-metabolizing enzymes (cytochrome P450s).[29][31] The disappearance of the parent compound over time is measured by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[29][30] From this data, the in vitro half-life and intrinsic clearance can be calculated.[30][31]
IV. Conclusion
The in vitro experimental cascade described in these application notes provides a robust framework for the initial characterization of novel pyrazole amine compounds. By systematically evaluating their effects on cell viability, specific molecular targets, and key cellular processes, researchers can build a comprehensive profile of a compound's biological activity. This logical, data-driven approach is fundamental to identifying promising lead candidates for further preclinical and clinical development.
V. References
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BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]
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Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121–130.
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SlideShare. (n.d.). hERG Assay. Retrieved from [Link]
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Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
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Evotec. (n.d.). hERG Safety. Retrieved from [Link]
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Wang, L., & Wu, J. (2018). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology, 1787, 149–156.
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University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
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San Diego University. (n.d.). XTT Proliferation Assay Protocol. Retrieved from [Link]
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Wilkinson, M. G. (2005). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology, 294, 115–131.
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U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]
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Wang, X., et al. (2019). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Molecules, 24(17), 3073.
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Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3140.
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Axion BioSystems. (2021). Choosing an Apoptosis Detection Assay. Retrieved from [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
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IntechOpen. (2025). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]
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Schade, D., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(19), 11843.
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Molecular Devices. (n.d.). Assessing viability and real-time apoptosis/necrosis in an in vitro model of malignant glioma. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2015). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 918–926.
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MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
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ResearchGate. (2025). The detection of MAPK signaling. Retrieved from [Link]
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MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]
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El-Damasy, A. K., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 23(10), 2469.
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ResearchGate. (n.d.). Western blot analysis of proteins in the mitogen-activated protein.... Retrieved from [Link]
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MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]
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Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
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Reaction Biology. (n.d.). CDK2/cyclin E Kinase Assay Service. Retrieved from [Link]
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BPS Bioscience. (n.d.). Chemi-Verse™ CDK2/CyclinA2 Kinase Assay Kit. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 123.
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Al-Rabiah, H., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Molecules, 28(5), 2297.
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Attwa, M. W., et al. (2025). Validated and green UPLC-MS/MS method for belumosudil quantification in human liver microsomes: Application to in vitro metabolic stability assessment. Journal of Pharmaceutical and Biomedical Analysis, 249, 116297.
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DiscoverX. (n.d.). Cdk2/Cyclin E Kinase Enzyme Activity Assay Kit. Retrieved from [Link]
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van den Heuvel, S. (2004). Measuring Cyclin-Dependent Kinase Activity. Methods in Molecular Biology, 280, 239–250.
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ResearchGate. (2025). Synthesis, Characterization and in vitro Antimicrobial Evaluation of Pyrazole Based Oxothiazolidine Hybrids. Retrieved from [Link]
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Cell-based assay protocol for novel pyrazole inhibitors
Application Notes & Protocols
Topic: A Multi-Tiered, Cell-Based Assay Cascade for the Evaluation of Novel Pyrazole Inhibitors
Introduction: The Ascendancy of the Pyrazole Scaffold in Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its remarkable versatility and metabolic stability have cemented its role as a cornerstone in the development of numerous FDA-approved therapeutics targeting a wide array of clinical conditions, from inflammation to cancer.[3][4] A significant number of these pyrazole-containing drugs function as potent and selective kinase inhibitors, modulating critical intracellular signaling pathways.[1][4]
One such critical pathway, frequently implicated in immune disorders and oncogenesis, is the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.[5][6] The discovery of novel pyrazole-based inhibitors targeting kinases within this cascade presents a promising avenue for therapeutic innovation. However, progressing a novel compound from a "hit" to a viable "lead" requires a rigorous and systematic evaluation of its biological activity.
This guide provides a comprehensive, multi-tiered strategy for the cell-based validation of novel pyrazole inhibitors. Moving beyond a simple list of steps, we will explore the scientific rationale behind a screening cascade designed to first establish a compound's cytotoxic profile, then confirm direct target engagement within the cell, and finally, verify the intended modulation of the downstream signaling pathway. This self-validating workflow ensures that researchers can confidently characterize their novel inhibitors, generating robust and reproducible data essential for advancing drug development programs.
Part 1: Foundational Analysis - Establishing the Therapeutic Window
Before investigating specific mechanistic actions, it is imperative to first understand the compound's general effect on cellular health. This foundational step establishes a critical therapeutic window, distinguishing between targeted pharmacological effects and non-specific cytotoxicity.[7][8] We will detail two widely-used methods for this purpose: a classic colorimetric assay and a more sensitive, high-throughput compatible luminescent assay.
Protocol 1: MTT Assay for Cellular Viability
The MTT assay is a robust and cost-effective colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[9][10] The principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[10] The quantity of formazan produced is directly proportional to the number of metabolically active, viable cells.[9]
Detailed Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare a serial dilution of the novel pyrazole inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[11]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[12]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
Table 1: Typical Parameters for MTT Assay
| Parameter | Recommendation | Rationale |
|---|---|---|
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in an exponential growth phase and not overconfluent at the assay endpoint.[9] |
| MTT Concentration | 0.5 mg/mL (final) | Standard concentration sufficient for robust signal generation without being toxic.[11] |
| Incubation Time (MTT) | 2 - 4 hours | Allows for sufficient formazan crystal formation in viable cells.[11] |
| Solubilizing Agent | DMSO | Effectively dissolves the insoluble formazan crystals for accurate absorbance measurement.[12] |
| Absorbance Wavelength | 570 nm | The absorbance maximum for the purple formazan product. |
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
For higher sensitivity and suitability for high-throughput screening (HTS), the CellTiter-Glo® assay is a superior alternative. This homogeneous "add-mix-measure" assay quantifies ATP, the universal energy currency that signals the presence of metabolically active cells.[13][14] The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.[15] Its extended signal half-life provides flexibility for batch processing of multiple plates.[13]
Detailed Step-by-Step Protocol:
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and Substrate and allow them to equilibrate to room temperature. Reconstitute the reagent by transferring the buffer into the substrate bottle, creating the CellTiter-Glo® Reagent.[16][17]
-
Cell Seeding: Plate cells in an opaque-walled 96-well or 384-well plate suitable for luminescence readings. Use volumes and cell densities appropriate for the plate format (e.g., 100 µL for 96-well, 25 µL for 384-well).[15][16]
-
Compound Treatment: Add the serially diluted pyrazole inhibitor to the wells and incubate for the desired duration.
-
Plate Equilibration: Before adding the reagent, allow the plate to equilibrate to room temperature for approximately 30 minutes to ensure uniform temperature, which can affect enzyme activity.[15][17]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[15]
-
Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis and initiate the luminescent reaction.[16]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[16][17]
-
Luminescence Reading: Record the luminescence using a plate luminometer.
Table 2: Reagent Volumes for CellTiter-Glo® Assay
| Plate Format | Cell Culture Volume | CellTiter-Glo® Reagent Volume | Total Volume |
|---|---|---|---|
| 96-well | 100 µL | 100 µL | 200 µL |
| 384-well | 25 µL | 25 µL | 50 µL |
(Protocol based on Promega Technical Bulletin #TB288)[15]
Part 2: Mechanistic Validation - Confirming On-Target Activity
After determining the inhibitor's potency on cell viability (IC50), the next crucial phase is to confirm that it acts through the intended mechanism. This involves two steps: first, demonstrating direct physical binding to the target protein within a live cell, and second, showing that this binding event leads to the inhibition of the downstream signaling pathway.
Target Context: The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary signaling cascade for a multitude of cytokines and growth factors, regulating processes like cell proliferation and immune response.[5][6] Many pyrazole inhibitors are designed to target the kinase activity of JAK proteins.[4] The canonical pathway proceeds as follows: cytokine binding induces receptor dimerization, which brings JAKs into close proximity, allowing them to transphosphorylate and activate each other. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated, dimerize, translocate to the nucleus, and act as transcription factors.[18][19]
Protocol 3: NanoBRET® Target Engagement Assay
To unequivocally demonstrate that a pyrazole inhibitor binds its intended kinase target inside living cells, the NanoBRET® Target Engagement assay is a state-of-the-art method.[20] This assay is based on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® Luciferase fused to the target protein) and a fluorescent acceptor (a cell-permeable fluorescent tracer that binds the target).[21] When a test compound enters the cell and binds the target, it displaces the tracer, disrupting BRET and causing a dose-dependent decrease in the signal.[22]
Detailed Step-by-Step Protocol:
-
Cell Transfection: Transfect HEK293 cells with a vector encoding the target kinase fused to NanoLuc® luciferase. Seed the transfected cells into a white, nonbinding surface 96-well plate.[23]
-
Tracer Addition: Prepare a 20X stock of the specific NanoBRET® tracer in Opti-MEM® I Reduced Serum Medium. Add 5 µL of this stock to the cells (final concentration 1X). The optimal tracer concentration should be determined empirically but is typically near its EC50 value.[21]
-
Compound Addition: Immediately after tracer addition, add 10 µL of a 10X serial dilution of the pyrazole inhibitor prepared in Opti-MEM®.
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for 2 hours to allow the compound and tracer to reach binding equilibrium at the target.
-
Detection Reagent Preparation: Prepare the NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor in Opti-MEM® according to the manufacturer's protocol.[23]
-
Signal Reading: Add the detection reagent to the wells. Read filtered luminescence immediately on a luminometer equipped with two filters to measure donor emission (e.g., 460nm) and acceptor emission (e.g., 618nm).
-
Data Analysis: Calculate the NanoBRET® ratio (Acceptor Emission / Donor Emission). Plot the corrected ratio against the compound concentration to determine the IC50, which reflects the intracellular affinity of the inhibitor.
Protocol 4: Assessing Downstream Pathway Inhibition
Confirming target engagement is powerful, but demonstrating the functional consequence—inhibition of the signaling pathway—is essential. This can be achieved by measuring the phosphorylation status of a key downstream substrate, such as STAT3. A reduction in cytokine-induced STAT3 phosphorylation in the presence of the pyrazole inhibitor serves as a direct readout of on-target efficacy.
Detailed Step-by-Step Protocol (using Western Blot):
-
Cell Seeding and Starvation: Plate a suitable cell line (e.g., HeLa, BaF3) in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours to reduce basal pathway activity.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of the pyrazole inhibitor (and a vehicle control) for 1-2 hours.
-
Pathway Stimulation: Stimulate the JAK-STAT pathway by adding a cytokine (e.g., 20 ng/mL Interleukin-6 for STAT3) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for phosphorylated STAT3 (p-STAT3). Subsequently, strip the membrane and re-probe with an antibody for total STAT3 to serve as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the bands. Quantify band intensity using densitometry software. A dose-dependent decrease in the p-STAT3/Total STAT3 ratio confirms pathway inhibition.
Part 3: Ensuring Data Integrity - Assay Validation and Best Practices
The generation of reliable and reproducible data is the bedrock of drug discovery.[24] Rigorous assay validation is not an optional step but a core requirement for any screening campaign.[25][26]
Key Validation Parameters:
The quality and robustness of a cell-based assay, particularly for HTS, are quantified using several statistical parameters.[26]
Table 3: Key Assay Validation Parameters
| Parameter | Formula | Ideal Value | Significance |
|---|---|---|---|
| Signal-to-Background (S/B) | Mean(Signal) / Mean(Background) | > 10 | Measures the dynamic range of the assay. A high S/B indicates a clear distinction between the signal and the noise. |
| Signal-to-Noise (S/N) | (Mean(Signal) - Mean(Background)) / SD(Background) | > 10 | Measures the sensitivity of the assay; how well the signal can be distinguished from the variability of the background. |
| Z'-Factor | 1 - [ (3SD(Max) + 3SD(Min)) / |Mean(Max) - Mean(Min)| ] | > 0.5 | The gold standard for HTS assay quality.[25] A Z'-factor > 0.5 indicates an excellent assay with a large separation band between the positive and negative controls, making it suitable for screening.[26] |
Essential Experimental Controls:
-
Negative Control (Vehicle): Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the compound. This represents 0% inhibition.
-
Positive Control (Reference Inhibitor): Cells treated with a known inhibitor of the target pathway (e.g., Ruxolitinib for JAK). This validates that the assay can detect inhibition.
-
Untreated Control: Cells that receive no treatment.
-
Background Control: Wells containing medium and assay reagents but no cells, used to subtract background signal.[15]
The overall workflow should follow a logical progression, starting with broad assessments and moving to more specific, mechanistic questions.
Conclusion
The validation of novel pyrazole inhibitors requires a methodical, multi-tiered approach that builds a comprehensive pharmacological profile. By initiating with foundational cytotoxicity assays to define the therapeutic window, researchers can ensure that subsequent mechanistic studies are interpreted correctly. Following this, advanced techniques like the NanoBRET® Target Engagement assay provide definitive proof of intracellular target binding, bridging the gap between compound presence and biological action. Finally, confirming the inhibition of downstream signaling pathways provides the functional evidence needed to validate the inhibitor's mechanism of action. This integrated cascade, underpinned by rigorous assay validation and proper controls, provides a robust framework for identifying and advancing promising pyrazole-based drug candidates from the bench to preclinical development.
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ResearchGate. (2025). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]
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BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from [Link]
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Future Science. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. Retrieved from [Link]
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MDPI. (n.d.). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Retrieved from [Link]
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MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Retrieved from [Link]
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Assay Genie. (2024). JAK-STAT Signaling Pathway: A Comprehensive Exploration. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Bio-Rad. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]
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Technology Networks. (2024). Assay Development: Best Practices in Drug Discovery. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Retrieved from [Link]
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PubMed. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Retrieved from [Link]
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INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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PLOS One. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]
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American Association for Cancer Research. (2025). Novel synthetic lethality-based cellular assays for cancer drug discovery. Retrieved from [Link]
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Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Cell-based Assays to Identify Inhibitors of Viral Disease. Retrieved from [Link]
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Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. Retrieved from [Link]
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Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]
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BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]
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BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS). Retrieved from [Link]
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Sino Biological. (n.d.). Jak-Stat Signaling Pathway. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned. Retrieved from [Link]
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A Robust and Sensitive LC-MS/MS Method for the Quantification of 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine in Human Plasma
An Application Note for the Bioanalysis of 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
Abstract
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of this compound in human plasma. The method employs a straightforward protein precipitation protocol for sample preparation, ensuring high throughput and recovery. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode. The assay was validated according to the principles outlined in international bioanalytical method validation guidelines and demonstrated excellent linearity, accuracy, precision, and selectivity over a clinically relevant concentration range. This method is well-suited for pharmacokinetic, toxicokinetic, or drug metabolism studies in drug development and clinical research settings.
1. Introduction
This compound is a synthetic organic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities and presence in numerous approved pharmaceutical agents.[1][2] The development of novel pyrazole-based compounds as potential therapeutics necessitates the establishment of reliable bioanalytical methods to characterize their absorption, distribution, metabolism, and excretion (ADME) profiles.
The chemical structure of the target analyte, featuring a basic amine group and moderate hydrophobicity, makes it an ideal candidate for analysis by reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[3] This technique provides the high sensitivity and specificity required to quantify low concentrations of the analyte in complex biological matrices like plasma. This document provides a comprehensive, step-by-step protocol for its quantification, from sample preparation to data analysis, grounded in established bioanalytical principles.[4][5]
2. Experimental Design and Rationale
Materials and Reagents
-
Analyte: this compound (Reference Standard, >98% purity)
-
Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled version of the analyte or another pyrazole derivative with distinct mass, is recommended. For this note, we will assume the use of a suitable analog.
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS Grade)
-
Biological Matrix: Blank Human Plasma (K2-EDTA as anticoagulant)
-
Consumables: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials with inserts.
Instrumentation
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering accurate and precise gradients.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Rationale for Methodological Choices
-
Sample Preparation: Protein precipitation (PPT) was selected for its simplicity, speed, and cost-effectiveness, making it ideal for high-throughput analysis.[6][7] Acetonitrile is an effective precipitating agent that simultaneously extracts a wide range of small molecules.[8]
-
Chromatography: A C18 stationary phase is the standard choice for moderately non-polar analytes like the target compound.[9] The use of formic acid in the mobile phase serves a dual purpose: it acidifies the eluent to ensure the analyte's amine group is protonated for optimal retention and peak shape, and it enhances ionization efficiency in the ESI source.[10]
-
Mass Spectrometry: Electrospray ionization in positive mode (ESI+) is chosen because the pyrazole and amine nitrogens are basic sites that are readily protonated to form a stable [M+H]⁺ precursor ion.[11] Multiple Reaction Monitoring (MRM) is used for its superior selectivity and sensitivity, monitoring specific precursor-to-product ion transitions. The fragmentation of the dichlorobenzyl moiety provides a highly specific and abundant product ion, which is a common and predictable fragmentation pathway for such structures.[12][13]
3. Detailed Protocols
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~2 mg of the reference standard and dissolve it in methanol to a final concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile/water to prepare working solutions for the calibration curve (e.g., ranging from 10 ng/mL to 10,000 ng/mL).
-
Calibration Curve (CC) and QC Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to achieve the final desired concentrations. A typical range might be 0.1 ng/mL to 1000 ng/mL. Prepare QC samples at low, medium, and high concentrations.
Sample Preparation Protocol
-
Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 50 µL of plasma into the corresponding tubes.
-
Add 10 µL of the Internal Standard working solution to all tubes (except double blanks).
-
Add 150 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial containing a low-volume insert.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS System Parameters
The following tables summarize the optimized instrumental conditions.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B over 3.0 min, hold for 1.0 min, return to 10% B and re-equilibrate for 1.0 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas Temp | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | See Table 3 |
Table 3: Optimized MRM Transitions and Energies
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Analyte | 270.1 | 159.0 (Quantifier) | 100 | 25 |
| Analyte | 270.1 | 110.1 (Qualifier) | 100 | 35 |
| Internal Standard | User Defined | User Defined | 100 | User Defined |
Rationale for Product Ions: The quantifier ion (m/z 159.0) corresponds to the characteristic dichlorobenzyl cation fragment [C₇H₅Cl₂]⁺. The qualifier ion (m/z 110.1) likely arises from the dimethyl-pyrazol-amine core after fragmentation.
4. Method Validation and Performance
The method should be validated in accordance with regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance for Industry or the ICH M10 guideline.[14][15] The validation assesses selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Table 4: Representative Method Performance (Example Data)
| Parameter | Acceptance Criteria (ICH M10)[4] | Result |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | N/A | 0.1 - 1000 ng/mL |
| LLOQ Accuracy | 80-120% | Within 95-105% |
| LLOQ Precision | ≤ 20% CV | < 15% |
| QC Accuracy | 85-115% | Within 93-104% |
| QC Precision | ≤ 15% CV | < 10% |
| Matrix Effect | IS-Normalized factor within acceptable range | Compliant |
| Recovery | Consistent and reproducible | > 85% |
| Stability | Bench-top, Freeze-thaw, Long-term | Stable under tested conditions |
5. Visualization of the Analytical Workflow
The entire process, from sample handling to final data generation, can be visualized as a streamlined workflow.
Caption: Workflow for the bioanalysis of the target analyte.
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and robust chromatographic conditions make it easily transferable and suitable for routine use in regulated bioanalytical laboratories. The method's performance meets the stringent criteria required for supporting drug development studies.
7. References
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European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
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U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]
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European Medicines Agency. Guideline on bioanalytical method validation (2011). [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
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U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation (2001). [Link]
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Tecan Group Ltd. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
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U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis (November 2022). [Link]
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Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
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Slideshare. Bioanalytical method validation ema. [Link]
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LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
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ResearchGate. (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]
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Google Patents. PYRAZOLE AMIDE DERIVATIVES, COMPOSITIONS CONTAINING SUCH COMPOUNDS AND METHODS OF USE.
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MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]
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Application Note: Strategic Deployment of 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine in Fragment-Based Screening Campaigns
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for a Fragment-Centric Approach
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, "drug-like" molecules, FBDD operates on a different philosophy: identifying small, low-molecular-weight fragments that bind with low affinity but high ligand efficiency to a biological target.[3][4] These initial "hits" serve as highly optimizable starting points for medicinal chemistry efforts, allowing for a more rational, structure-guided evolution into potent and selective drug candidates.[5][6]
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[7][8] Its unique combination of aromaticity, hydrogen bonding capabilities, and metabolic stability makes it an ideal core for fragment design.[8] This application note provides a detailed guide to the strategic use of a specific pyrazole derivative, 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine , as a model fragment in a typical FBDD campaign. We will detail its physicochemical profile, provide step-by-step protocols for its use in primary biophysical screens, and outline a robust workflow for hit validation and progression.
Fragment Profile: this compound
A successful fragment must possess specific physicochemical properties that ensure solubility, screenability at high concentrations, and potential for chemical elaboration. The "Rule of Three" provides a useful set of guidelines for qualifying a compound as a suitable fragment.[1][2][9][10]
Table 1: Physicochemical Properties of the Model Fragment
| Property | Value | "Rule of Three" Compliance |
| Molecular Formula | C₁₂H₁₃Cl₂N₃ | N/A |
| Molecular Weight | 286.16 g/mol | Yes (< 300 Da) |
| cLogP (Calculated) | ~2.8 - 3.2 | Yes (≤ 3) |
| Hydrogen Bond Donors | 1 (amine -NH₂) | Yes (≤ 3) |
| Hydrogen Bond Acceptors | 2 (pyrazole nitrogens) | Yes (≤ 3) |
| Rotatable Bonds | 2 | Yes (≤ 3) |
Scientist's Note: This fragment comfortably adheres to the "Rule of Three," making it an excellent candidate for an FBDD library.[4] Its molecular weight is appropriate, and its balanced lipophilicity (cLogP) suggests a good probability of achieving the high aqueous solubility required for biophysical screening methods while still being able to engage in hydrophobic interactions.[3][11] The primary amine and pyrazole nitrogens provide clear vectors for hydrogen bonding, which can serve as anchor points for target binding and future chemical elaboration. It is always prudent to run fragments through Pan-Assay Interference Compounds (PAINS) filters; this particular scaffold does not contain substructures commonly associated with frequent assay interference.[12][13]
Primary Screening: A Multi-Pronged Biophysical Approach
Because fragment hits typically exhibit weak binding affinities (in the micromolar to millimolar range), highly sensitive biophysical techniques are required for their detection.[3][10] A robust screening campaign will often employ two or more orthogonal methods to ensure high confidence in the identified hits. Below are detailed protocols for three gold-standard FBDD screening techniques.
Workflow for Primary Screening and Hit Validation
Caption: High-level workflow for a fragment-based screening campaign.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Rationale: NMR, particularly protein-observed 2D heteronuclear single quantum coherence (HSQC) spectroscopy, is a powerful primary screening tool.[14][15] It directly reports on the chemical environment of each amino acid in the target protein. A binding event causes perturbations in the signals of residues at or near the binding site, providing not only hit identification but also immediate structural information about the interaction site.[16]
Protocol: 2D ¹H-¹⁵N HSQC Titration Screen
-
Protein Preparation: Prepare a stock solution of uniformly ¹⁵N-labeled target protein at 100-200 µM in a suitable NMR buffer (e.g., 25 mM Phosphate, 150 mM NaCl, 2 mM DTT, pH 7.0) in 95% H₂O / 5% D₂O.
-
Fragment Preparation: Prepare a high-concentration stock (e.g., 100 mM) of this compound in deuterated DMSO (d₆-DMSO).
-
Reference Spectrum: Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the protein alone (e.g., 50 µM final concentration).
-
Titration: Add the fragment to the protein sample to a final concentration of 500 µM to 1 mM. Ensure the final DMSO concentration is consistent and low (<1%).
-
Data Acquisition: Acquire a second 2D ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.
-
Data Analysis: Overlay the reference and titration spectra. Identify amide peaks that show a significant Chemical Shift Perturbation (CSP). A weighted CSP is typically calculated using the formula: CSP = sqrt[ (Δδ_H)² + (α * Δδ_N)² ], where α is a weighting factor (e.g., 0.14-0.2).[17]
Scientist's Note: Fragments are screened at high concentrations due to their weak affinity.[18] Residues exhibiting the largest CSPs are presumed to be at or near the binding site.[17] This "chemical shift mapping" provides an immediate structural hypothesis for how the fragment binds, which is invaluable for guiding subsequent optimization.[16][19]
Caption: A binding event causes a shift in an amide peak's position.
Surface Plasmon Resonance (SPR)
Causality & Rationale: SPR is a label-free biophysical technique that measures changes in mass on a sensor surface in real-time.[20] It is highly sensitive for detecting low-affinity interactions and provides valuable kinetic data (association and dissociation rates, kₐ and kₑ), in addition to the equilibrium dissociation constant (Kᴅ).[21][22]
Protocol: Fragment Screening and Kinetic Characterization
-
Chip Preparation: Choose an appropriate sensor chip (e.g., CM5) and activate the surface using a standard amine coupling kit (EDC/NHS).
-
Protein Immobilization: Immobilize the target protein onto the sensor surface to a moderate density (e.g., 5000-10000 Response Units, RU) to ensure sensitivity for small fragment binding. A reference flow cell should be prepared similarly but without protein (or with an irrelevant protein) to subtract bulk refractive index changes.
-
Buffer Preparation: The running buffer (e.g., HBS-EP+) should be identical to the buffer used for fragment dilution. Crucially, the DMSO concentration must be precisely matched between the running buffer and the fragment samples to avoid false positives from solvent mismatch.[20]
-
Primary Screen: Inject a single high concentration of the fragment (e.g., 200 µM) over both the target and reference flow cells. A positive binding event is recorded as a net increase in RU on the target surface.
-
Kinetic Analysis (for Hits): If a binding event is observed, perform a full kinetic titration by injecting a series of fragment concentrations (e.g., from 10 µM to 500 µM) to determine kₐ, kₑ, and Kᴅ.
-
Data Analysis: Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir) to calculate the kinetic and affinity constants.
Scientist's Note: SPR is an excellent orthogonal method for confirming hits from NMR or crystallography.[23] The kinetic information it provides can help differentiate between fragments, as a fragment with a slower off-rate (lower kₑ) may be a more promising starting point for optimization, even if its overall affinity (Kᴅ) is similar to another hit.
X-Ray Crystallography
Causality & Rationale: X-ray crystallography provides the ultimate validation of a fragment hit by delivering an unambiguous, high-resolution 3D structure of the fragment bound to the target protein.[24] This structural information is the cornerstone of structure-based drug design, revealing the precise binding mode and the key interactions that can be exploited for fragment elaboration.[5][25]
Protocol: Crystal Soaking
-
Crystal Preparation: Grow high-quality crystals of the apo-protein that diffract to a high resolution (<2.5 Å). The crystals must be robust enough to withstand soaking.[25]
-
Soaking Solution: Prepare a solution of the fragment in a cryo-protectant compatible buffer. The fragment concentration needs to be high (typically 10-50 mM) to achieve sufficient occupancy in the crystal lattice.[25] The final DMSO concentration should be kept as low as possible while ensuring fragment solubility, typically 10-25%.
-
Soaking: Transfer the protein crystal into a drop of the soaking solution. Incubation times can vary from minutes to hours.
-
Cryo-cooling: Remove the crystal from the soaking drop and flash-cool it in liquid nitrogen to prevent ice crystal formation during data collection.
-
Data Collection: Collect a full X-ray diffraction dataset at a synchrotron source.
-
Structure Determination: Process the data and solve the structure. Calculate a difference electron density map (Fo-Fc) to reveal positive density corresponding to the bound fragment. Build the fragment into this density and refine the structure.
Scientist's Note: Soaking pre-grown apo crystals is generally preferred for primary screening over co-crystallization because it is higher throughput and avoids the risk of the fragment interfering with crystal formation.[25][26] The resulting structural data is not just a confirmation of binding; it is a roadmap for the medicinal chemist.
Hit Validation and Progression: From Fragment to Lead
Identifying a primary hit is only the first step. A rigorous validation and progression strategy is essential to ensure that chemistry resources are focused on the most promising starting points.
Workflow for Hit Progression
Caption: Common strategies for evolving a fragment hit into a lead compound.
-
Orthogonal Confirmation: A hit from a primary screen (e.g., NMR) must be confirmed by a second, different biophysical method (e.g., SPR).[23][26] This minimizes the risk of method-specific artifacts and builds confidence in the hit.
-
SAR by Catalogue: Before initiating custom synthesis, it is highly efficient to screen commercially available analogs of the hit fragment.[27] For our model pyrazole, this would involve testing analogs with different substitutions on the dichlorobenzyl ring or modifications at the amine. This rapidly generates an initial Structure-Activity Relationship (SAR) and identifies vectors that are sensitive to modification.
-
Structure-Guided Elaboration: With a co-crystal structure in hand, medicinal chemistry efforts can begin.
-
Fragment Growing: This is the most common approach, where chemical moieties are added to the fragment core to engage with nearby pockets in the protein, thereby increasing affinity and potency.[5][28] The amine group on our model fragment is an ideal vector for this strategy.
-
Fragment Linking: If a second, distinct fragment is found to bind in an adjacent pocket, a chemical linker can be designed to connect the two fragments.[28][29][30] This can lead to a dramatic increase in affinity due to avidity effects.
-
Conclusion
This compound represents an archetypal fragment: it possesses favorable physicochemical properties and a chemically tractable scaffold rich with potential for optimization. By employing a robust and multi-faceted biophysical screening cascade incorporating NMR, SPR, and X-ray crystallography, researchers can confidently identify and validate its interaction with a target of interest. The true power of the fragment-based approach is realized in the subsequent hit-to-lead phase, where the detailed structural and kinetic information gathered during screening provides a clear and rational path for evolving these low-affinity starting points into high-quality, potent lead compounds.
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Fragment‐based drug discovery—the importance of high‐quality molecule libraries. (2021). FEBS Letters. [Link]
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Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. (2017). Journal of Medicinal Chemistry. [Link]
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Cambridge MedChem Consulting. (n.d.). Fragment Based Screening. [Link]
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PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (2015). Journal of Medicinal Chemistry. [Link]
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Binding site identification and structure determination of protein-ligand complexes by NMR. (2013). Methods in Molecular Biology. [Link]
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NMR screening and hit validation in fragment based drug discovery. (2010). Current Medicinal Chemistry. [Link]
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How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. (2024). ChemMedChem. [Link]
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CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. [Link]
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Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. (2017). ACS Chemical Biology. [Link]
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Protein X-ray Crystallography and Drug Discovery. (2020). Molecules. [Link]
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Soaking strategy. (2020). ResearchGate. [Link]
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A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. (2022). Acta Crystallographica Section D: Structural Biology. [Link]
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The measurement of binding affinities by NMR chemical shift perturbation. (2022). Journal of Biomolecular NMR. [Link]
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Automated Determination of Nuclear Magnetic Resonance Chemical Shift Perturbations in Ligand Screening Experiments: The PICASSO Web Server. (2021). Journal of Chemical Information and Modeling. [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2022). Molecules. [Link]
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Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA. (2017). ACS Medicinal Chemistry Letters. [Link]
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Fragment Linking Strategies for Structure-Based Drug Design. (2020). Journal of Medicinal Chemistry. [Link]
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Fragment-Based Lead Generation of 5-Phenyl-1 H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. (2018). Molecules. [Link]
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Fragment Linking Strategies for Structure-Based Drug Design. (2020). Journal of Medicinal Chemistry. [Link]
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Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. (2015). Longdom Publishing. [Link]
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1H and 13C NMR study of perdeuterated pyrazoles. (2025). ResearchGate. [Link]
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Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025). ResearchGate. [Link]
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Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and H spin-lattice relaxation times. (n.d.). ResearchGate. [Link]
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Application Notes and Protocols for Substituted Pyrazole Amine Compounds
Abstract
Substituted pyrazole amines are a pivotal class of heterocyclic compounds with broad applications in medicinal chemistry, drug development, and materials science.[1][2][3][4][5] Their structural versatility and biological activity necessitate a comprehensive understanding of their handling and storage to ensure experimental reproducibility, integrity, and, most importantly, laboratory safety.[1][6] This document provides a detailed guide for researchers, scientists, and drug development professionals on the best practices for the handling, storage, and preparation of substituted pyrazole amine compounds for experimental use.
Introduction: The Significance of Substituted Pyrazole Amines
Substituted pyrazole amines are five-membered heterocyclic scaffolds containing two adjacent nitrogen atoms and an amino group substituent.[3][4] This structural motif is a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents, including kinase inhibitors for cancer therapy and anti-inflammatory drugs.[3][4] The amino group provides a key interaction point for biological targets and a versatile handle for further chemical modification.[3][4] However, the amine functionality, especially when attached to an aromatic pyrazole ring, can also introduce specific chemical liabilities and potential hazards that must be carefully managed.[6][7]
The primary objective of these application notes is to provide a robust framework for the safe and effective use of substituted pyrazole amines in a laboratory setting. By adhering to these protocols, researchers can mitigate risks, ensure the long-term stability of their compound libraries, and generate high-quality, reproducible data.
Hazard Identification and Safety Precautions
Substituted pyrazole amines, as a class, share hazards common to aromatic amines.[6][7] It is imperative to consult the Safety Data Sheet (SDS) for each specific compound before handling.[8][9][10][11]
Potential Hazards:
-
Toxicity: Many aromatic amines are toxic if swallowed, in contact with skin, or if inhaled.[6][12] Some may cause damage to organs through prolonged or repeated exposure.[12]
-
Irritation: These compounds can cause skin, eye, and respiratory irritation.[9][10][11]
-
Carcinogenicity and Mutagenicity: Aromatic amines are a class of compounds with known carcinogenic and mutagenic potential.[6]
-
Environmental Hazards: Some aromatic amines are toxic to aquatic life with long-lasting effects.[12]
Mandatory Safety Protocols:
-
Engineering Controls: Always handle solid and volatile substituted pyrazole amines in a certified chemical fume hood to minimize inhalation exposure.[13] Ensure that eyewash stations and safety showers are readily accessible.[9]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[9]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and change them frequently, especially if contamination is suspected.[9][10]
-
Body Protection: A lab coat is mandatory.[12] For larger quantities, consider additional protective clothing.[9]
-
-
Hygiene Practices: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[9][11] Do not eat, drink, or smoke in the laboratory.[9]
-
Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[9][10]
Storage and Stability of Substituted Pyrazole Amine Compounds
Proper storage is critical to maintaining the chemical integrity and purity of substituted pyrazole amines. Degradation can lead to failed experiments and the generation of misleading data.
General Storage Recommendations:
-
Containers: Store compounds in tightly sealed, clearly labeled containers.[14] For light-sensitive compounds, use amber vials or wrap containers with aluminum foil.[15][16]
-
Atmosphere: Some substituted pyrazole amines may be sensitive to air and moisture.[17][18] For long-term storage of sensitive compounds, consider storage under an inert atmosphere (e.g., argon or nitrogen) in a desiccator or glovebox.[11][13][17]
-
Temperature: The optimal storage temperature can vary depending on the specific compound. Refer to the supplier's recommendations. In the absence of specific instructions, storage in a cool, dry, and dark place is generally advisable.[19] Refrigeration may be required for thermally sensitive compounds.[13][15]
Data Presentation: Recommended Storage Conditions
| Compound Characteristic | Storage Condition | Rationale | References |
| General Solid Compounds | Cool, dry, dark place | Minimizes thermal and photo-degradation. | [19] |
| Light-Sensitive | Amber vials or foil-wrapped containers | Prevents photochemical reactions. | [15][16] |
| Hygroscopic | Desiccator or glovebox | Prevents absorption of atmospheric moisture. | [15][17] |
| Air-Sensitive | Under inert gas (Argon/Nitrogen) | Prevents oxidation. | [13][17][18] |
| Thermally Labile | Refrigerated (+4°C) or Frozen (-20°C) | Slows down decomposition pathways. | [13][15] |
Experimental Protocols: Preparation of Stock Solutions
The accurate and consistent preparation of stock solutions is fundamental to any experimental workflow.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
Substituted pyrazole amine compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
-
Vortex mixer and/or sonicator
Procedure:
-
Pre-equilibration: Allow the container of the substituted pyrazole amine compound to equilibrate to room temperature before opening, especially if stored in a refrigerator or freezer. This prevents condensation of atmospheric moisture onto the compound.
-
Weighing: Tare a clean, dry weighing vessel on a calibrated analytical balance. Carefully weigh the desired amount of the compound.
-
Dissolution:
-
Transfer the weighed compound to an appropriate volumetric flask.
-
Add a portion of anhydrous DMSO (approximately 50-70% of the final volume).
-
Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer at a moderate speed. For poorly soluble compounds, brief sonication in a water bath may be required.
-
-
Volume Adjustment: Once the compound is fully dissolved, add anhydrous DMSO to the final desired volume.
-
Homogenization: Cap the flask and invert it several times to ensure a homogenous solution.
-
Storage of Stock Solution: Store the stock solution in a tightly capped, labeled vial at -20°C or -80°C for long-term storage. For daily use, an aliquot can be kept at 4°C. Avoid repeated freeze-thaw cycles.
Causality Behind Experimental Choices:
-
Anhydrous DMSO: Used to prevent the introduction of water, which can cause hydrolysis of certain compounds or affect experimental outcomes.[20]
-
Room Temperature Equilibration: Prevents moisture from condensing on the cold compound, which can lead to inaccuracies in weighing and potential degradation.
-
Vortexing/Sonication: Provides mechanical energy to overcome intermolecular forces and facilitate dissolution.
-
Aliquoting and Frozen Storage: Minimizes degradation from repeated freeze-thaw cycles and slows down potential decomposition over time.
Visualization of Key Workflows
Diagram 1: Decision Tree for Storage of Substituted Pyrazole Amine Compounds
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Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
Welcome to the dedicated technical support guide for 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. We will explore the underlying scientific principles and provide practical, step-by-step guidance to help you achieve your experimental goals.
Understanding the Molecule: A Physicochemical Overview
Before delving into troubleshooting, it's crucial to understand the structural attributes of this compound that govern its solubility.
-
Structure: The molecule possesses a substituted pyrazole core, a weakly basic amine group at the 4-position, and a lipophilic dichlorobenzyl moiety.
-
Expected Properties:
-
pKa: The 4-amino group is expected to be a weak base. While the exact pKa is not published, similar 4-aminopyrazoles exhibit pKa values in the range of 3-5. This implies that the compound's charge state, and therefore its solubility, will be highly dependent on the pH of the medium.
-
LogP: The presence of the dichlorobenzyl group suggests a significant lipophilic character, likely resulting in a high LogP value and consequently, poor intrinsic aqueous solubility.
-
Solid State: The compound is a crystalline solid. The specific polymorphic form can significantly impact its dissolution rate and solubility.[1][2]
-
Frequently Asked Questions (FAQs)
Q1: Why is my compound poorly soluble in aqueous buffers?
A1: The limited aqueous solubility of this compound is primarily due to the hydrophobic nature of the dichlorobenzyl group.[3] At neutral pH, the amine group is largely uncharged, further reducing its interaction with water molecules.
Q2: What is the first step I should take to improve solubility for an in vitro assay?
A2: The initial and often simplest approach is to use a co-solvent.[4] A small percentage of an organic solvent like dimethyl sulfoxide (DMSO) or ethanol in your aqueous buffer can significantly increase solubility. However, it's critical to keep the final co-solvent concentration low (typically <1%) to avoid artifacts in biological assays.[5]
Q3: Can I improve solubility by adjusting the pH?
A3: Yes. Since the molecule has a basic amine, lowering the pH of the aqueous medium will protonate this group, forming a more soluble salt in situ.[4] For basic compounds, a lower pH generally increases solubility.[5]
Q4: What are the key differences between kinetic and thermodynamic solubility?
A4: Kinetic solubility measures the concentration of a compound that dissolves from a high-concentration stock (usually in DMSO) when added to an aqueous buffer and allowed to equilibrate for a short period. It often overestimates the true solubility as it can lead to supersaturated solutions. Thermodynamic solubility, on the other hand, is the true equilibrium solubility of the solid compound in a solvent and is determined over a longer incubation period (e.g., 24 hours).[6][7] For formulation development, thermodynamic solubility is the more relevant parameter.
Troubleshooting Guide: Experimental Scenarios and Solutions
This section addresses specific problems you may encounter during your experiments and provides detailed, actionable solutions.
Scenario 1: My compound precipitates when I dilute my DMSO stock into aqueous buffer for a cell-based assay.
Problem Analysis: This is a common issue known as "fall-out" and occurs when the compound's concentration in the final aqueous solution exceeds its kinetic solubility limit. The abrupt change in solvent polarity from DMSO to the aqueous buffer causes the compound to crash out of solution.
Solution Workflow:
Caption: Decision workflow for addressing compound precipitation from DMSO stock.
Detailed Protocol: Co-solvent Optimization
-
Objective: To find a suitable co-solvent system that maintains the compound's solubility at the desired concentration.
-
Materials: this compound, DMSO, Ethanol, Polyethylene Glycol 400 (PEG400), aqueous buffer (e.g., PBS, pH 7.4).
-
Procedure:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
In separate microcentrifuge tubes, prepare serial dilutions of the compound in the aqueous buffer to achieve final concentrations ranging from 1 µM to 100 µM.
-
For each concentration, test different final co-solvent percentages (e.g., 0.1%, 0.5%, 1% DMSO, ethanol, or a mixture of DMSO/PEG400).
-
Visually inspect for precipitation immediately after dilution and after 2 hours of incubation at the assay temperature.
-
Select the co-solvent system and concentration that keeps the compound in solution at the desired working concentration.
-
Scenario 2: I need to prepare a stable, high-concentration solution for animal studies (e.g., oral gavage).
Problem Analysis: Achieving high concentrations for in vivo dosing often requires more advanced formulation strategies beyond simple co-solvents. The goal is to create a stable formulation that enhances solubility and bioavailability.
Solution Strategies:
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Salt Formation | Converts the basic amine into a more soluble salt by reacting with an acid.[8] | Significant solubility increase, well-established technique.[9] | Can introduce hygroscopicity, potential for disproportionation.[8] |
| Amorphous Solid Dispersion | Disperses the compound in its high-energy amorphous state within a polymer matrix, preventing crystallization and enhancing dissolution.[10] | Dramatically increases aqueous solubility and dissolution rate. | Requires specialized equipment (spray dryer, hot-melt extruder), potential for physical instability over time. |
| Cyclodextrin Complexation | Encapsulates the hydrophobic dichlorobenzyl moiety within the cyclodextrin's hydrophobic cavity, while the hydrophilic exterior improves aqueous solubility.[11] | Effective for many poorly soluble compounds, can improve stability.[12] | Stoichiometry of complexation can be limiting, may not be suitable for all molecular shapes. |
| Micronization | Reduces the particle size of the solid compound, increasing the surface area for dissolution according to the Noyes-Whitney equation.[13] | Improves dissolution rate.[14] | Does not increase the equilibrium solubility, can lead to particle agglomeration.[14][15] |
Recommended Approach: Salt Formation
Given the presence of a basic amine, salt formation is a logical and efficient first strategy to explore.
Detailed Protocol: Salt Screening and Formation
-
Objective: To identify a suitable acid that forms a stable, soluble salt with this compound.
-
Materials: The parent compound, a selection of pharmaceutically acceptable acids (e.g., HCl, HBr, methanesulfonic acid, tartaric acid, citric acid), and various organic solvents (e.g., ethanol, isopropanol, acetone).
-
Procedure:
-
Dissolve a known amount of the parent compound in a minimal amount of a suitable organic solvent (e.g., ethanol). Gentle heating may be required.
-
In separate vials, add a stoichiometric amount (1:1 molar ratio) of each selected acid to the compound solution.
-
Stir the mixtures at room temperature and observe for precipitation. If no solid forms, cool the solution or add an anti-solvent (a solvent in which the salt is less soluble) to induce crystallization.
-
Collect any resulting solids by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterize the resulting solids to confirm salt formation and assess their properties.
-
Scenario 3: How do I confirm the solid-state properties of my compound and its new salt form?
Problem Analysis: It is critical to characterize the solid state of your active pharmaceutical ingredient (API) as different forms (polymorphs, solvates, hydrates) can have different solubilities and stabilities.[1][2] X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are essential techniques for this purpose.[16][17]
Experimental Workflow:
Caption: Workflow for solid-state characterization using XRPD and DSC.
Protocol 1: X-Ray Powder Diffraction (XRPD) Analysis
-
Objective: To obtain a diffraction pattern characteristic of the crystalline lattice of the solid material, allowing for identification of the polymorphic form and determination of crystallinity.[16]
-
Procedure:
-
Gently grind a small amount of the sample (a few milligrams) to a fine powder.
-
Mount the powder on the sample holder of the XRPD instrument.
-
Acquire the diffraction pattern over a suitable range of 2θ angles (e.g., 2° to 40°).
-
Interpretation: A crystalline material will produce a series of sharp peaks at specific 2θ angles, which is a fingerprint of its crystal structure. An amorphous material will show a broad, non-descript halo with no sharp peaks.[18]
-
Protocol 2: Differential Scanning Calorimetry (DSC) Analysis
-
Objective: To measure the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, heat of fusion, and the detection of polymorphic transitions.[17]
-
Procedure:
-
Accurately weigh 2-5 mg of the sample into a DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses any expected thermal events.
-
Interpretation: A sharp endothermic peak indicates the melting of a crystalline solid.[19] The onset temperature of this peak is the melting point. The area under the peak corresponds to the heat of fusion. Multiple melting peaks or exothermic events (crystallization) before melting can indicate the presence of different polymorphs or an amorphous-to-crystalline transition.[17]
-
Conclusion
Improving the solubility of this compound requires a systematic approach grounded in an understanding of its physicochemical properties. By starting with simple strategies like co-solvent use and pH adjustment for in vitro work, and progressing to more advanced techniques such as salt formation or solid dispersions for in vivo applications, researchers can successfully overcome the challenges posed by its poor aqueous solubility. Always accompany formulation development with thorough solid-state characterization to ensure the reproducibility and stability of your results.
References
-
DANNALAB. (n.d.). XRPD for Small Molecule Drugs. [Link]
-
protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]
-
Silverman, R. B., et al. (2015). Tertiary Amine Pyrazolones and Their Salts as Inhibitors of Mutant Superoxide Dismutase 1-Dependent Protein Aggregation for the Treatment of Amyotrophic Lateral Sclerosis. Journal of Medicinal Chemistry. [Link]
-
Bioorganic & Medicinal Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
ResearchGate. (2018). Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations. [Link]
-
Bharate, S. S., et al. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Particle Analytical. (2021). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]
-
PCBIS. (n.d.). Thermodynamic solubility. [Link]
-
Molecules. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis. [Link]
-
ResearchGate. (2014). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. [Link]
-
ResearchGate. (n.d.). Theoretical investigation of β-cyclodextrin with pyrazoline derivative. [Link]
-
Malvern Panalytical. (2022). How does XRPD protect both patients and patents?. [Link]
-
SciELO. (2007). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. [Link]
-
Molecules. (2023). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. [Link]
-
Pharmaceutics. (2023). The Effect of the Particle Size Reduction on the Biorelevant Solubility and Dissolution of Poorly Soluble Drugs with Different Acid-Base Character. [Link]
-
Mettler Toledo. (n.d.). DSC purity determination. [Link]
-
Molecules. (2021). Therapeutic Applications of Solid Dispersions for Drugs and New Molecules: In Vitro and In Vivo Activities. [Link]
-
NETZSCH. (2022). How DSC Assists in Characterizing Active Pharmaceutical Ingredients. [Link]
-
Molecules. (2020). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
ResearchGate. (2011). Significantly reduced drug-apparent solubility using a micronization process. [Link]
-
Sciforum. (2023). The step-wise dissolution method: An efficient DSC-based protocol for API–polymer solubility determination. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Applications of solid dispersions. [Link]
-
TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. [Link]
-
Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]
-
Journal of Medicinal Chemistry. (2021). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. [Link]
-
Molecules. (2023). Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications. [Link]
-
Molecules. (2024). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. [Link]
-
Pharmaceutics. (n.d.). Solid Dispersions for Drug Delivery: Applications and Preparation Methods. [Link]
-
NeuroQuantology. (2022). A review on solid dispersion: Applications, Types & Method of preparations. [Link]
-
Molecules. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]
-
Molecules. (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. [Link]
-
ResearchGate. (2007). Salt Formation to Improve Drug Solubility. [Link]
- Google Patents. (2011). Method for purifying pyrazoles.
-
ResearchGate. (2002). Effect of micronization on the extent of drug absorption from suspensions in humans. [Link]
-
ResearchGate. (2023). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. [Link]
-
ResearchGate. (2017). Green synthesis of pyrazole systems under solvent-free conditions. [Link]
-
Molecules. (2015). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]
-
ResearchGate. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
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- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Effect of the Particle Size Reduction on the Biorelevant Solubility and Dissolution of Poorly Soluble Drugs with Different Acid-Base Character - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 18. researchgate.net [researchgate.net]
- 19. scielo.br [scielo.br]
Technical Support Center: Troubleshooting the Knorr Pyrazole Synthesis for 4-Amino Pyrazoles
Welcome to the Technical Support Center for the Knorr Pyrazole Synthesis, with a specialized focus on the preparation of 4-amino pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this classical and powerful reaction. Here, we address common challenges encountered in the lab, providing in-depth, mechanistically grounded solutions to help you optimize your synthetic outcomes.
I. Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address the most frequent and critical issues that arise during the synthesis of 4-amino pyrazoles via the Knorr reaction and related methodologies.
Question 1: My reaction yield is consistently low or fails to go to completion. What are the likely causes and how can I improve it?
Low yields are a common frustration, often stemming from suboptimal reaction conditions or side reactions. Here’s a systematic approach to diagnosing and solving this issue.
Causality and Strategic Solutions:
-
Inadequate Acidity (pH Control is Critical): The Knorr synthesis is typically acid-catalyzed.[1][2] The acid facilitates both the initial formation of the hydrazone intermediate and the subsequent cyclization step by protonating the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack.[3] However, the synthesis of aminopyrazoles from β-ketonitriles can be sensitive to pH. While acidic conditions are necessary, strongly acidic conditions can lead to unwanted side reactions or decomposition.
-
Troubleshooting Steps:
-
Catalyst Optimization: For reactions involving β-ketoesters or β-diketones, a few drops of glacial acetic acid are often sufficient.[4] If you are using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become too acidic. In such cases, adding a mild base like sodium acetate can help buffer the system.[5]
-
pH Monitoring: For sensitive substrates, empirical determination of the optimal pH may be necessary. You can monitor the reaction progress at different pH values using TLC or LC-MS.
-
-
-
Suboptimal Temperature and Reaction Time: While many Knorr reactions are exothermic and proceed rapidly, less reactive starting materials may require heating to achieve completion.[4]
-
Troubleshooting Steps:
-
Reaction Monitoring: The most reliable way to determine the optimal reaction time is by monitoring the consumption of the starting material by TLC or HPLC.[5]
-
Controlled Heating: If the reaction is sluggish at room temperature, consider heating the mixture. Refluxing in a suitable solvent like ethanol or acetic acid is a common strategy. Microwave-assisted synthesis has also been shown to significantly reduce reaction times and improve yields in some cases.[6]
-
-
-
Solvent Choice: The solvent plays a crucial role in reactant solubility and can influence the reaction rate.
-
Troubleshooting Steps:
-
Protic Solvents: Protic solvents like ethanol, methanol, or acetic acid are most commonly used as they can participate in proton transfer steps of the mechanism.
-
Fluorinated Alcohols: For controlling regioselectivity, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to be highly effective.[7]
-
-
Question 2: I'm observing significant colored impurities in my crude product. What are they and how can I prevent their formation?
The formation of colored byproducts, often yellow or red, is a frequent issue, particularly when working with hydrazines, which can be prone to oxidation.[8]
Causality and Strategic Solutions:
-
Oxidative Side Reactions: Hydrazines, especially phenylhydrazine, can be susceptible to oxidation, leading to highly colored impurities.
-
Preventative Measures:
-
Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can minimize oxidative processes.[5]
-
High-Purity Reagents: Ensure that your hydrazine and other reagents are of high purity and have not degraded during storage.
-
-
-
Acid-Promoted Degradation: Excessively acidic conditions can sometimes promote the formation of colored degradation products.[5]
-
Preventative Measures:
-
pH Control: As mentioned previously, buffering the reaction with a mild base like sodium acetate when using hydrazine salts can lead to a cleaner reaction profile.[5]
-
-
-
Purification Strategies:
-
Solvent Washes: Washing the crude product with a non-polar solvent like toluene may help remove some colored impurities before further purification.[5]
-
Recrystallization: Recrystallization from a suitable solvent is often an effective method for removing colored impurities. Ethanol is a common first choice for aminopyrazoles.[9]
-
Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically employed.
-
Question 3: My synthesis with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of regioisomers. How can I control the regioselectivity?
The reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound can lead to two possible regioisomeric pyrazoles, which can be challenging to separate.[10]
Controlling Factors and Optimization Strategies:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons plays a significant role. An electron-withdrawing group will activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.[10]
-
Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the initial attack to the less sterically hindered carbonyl group.[10]
-
Reaction Conditions: This is often the most influential factor and provides the best handle for optimization.
-
Solvent Choice: The use of fluorinated alcohols like TFE or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[7]
-
pH Control: The pH of the reaction can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, which can reverse the regioselectivity compared to neutral conditions.[10]
-
| Factor | Influence on Regioselectivity | Example Strategy |
| Electronic Effects | Electron-withdrawing groups direct attack to the proximal carbonyl. | Utilize substrates with strongly differentiating electronic groups. |
| Steric Hindrance | Nucleophilic attack is favored at the less hindered carbonyl. | Employ bulky substituents on the hydrazine or dicarbonyl. |
| Solvent | Fluorinated alcohols can enhance selectivity.[7] | Switch from ethanol to 2,2,2-trifluoroethanol (TFE). |
| pH | Can alter the nucleophilicity of the hydrazine nitrogens.[10] | Compare reaction outcomes under acidic vs. neutral conditions. |
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knorr pyrazole synthesis?
The Knorr pyrazole synthesis involves the condensation of a hydrazine or its derivative with a 1,3-dicarbonyl compound, catalyzed by an acid.[2] The mechanism proceeds through the following key steps:
-
Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[4]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.[4]
-
Dehydration: The resulting cyclic intermediate undergoes dehydration to form the stable, aromatic pyrazole ring.[11]
Knorr Pyrazole Synthesis Mechanism
Caption: Generalized mechanism of the Knorr pyrazole synthesis.
Q2: How does the synthesis of 4-amino pyrazoles differ when using a β-ketonitrile as a starting material?
The synthesis of aminopyrazoles often utilizes β-ketonitriles. The reaction with hydrazine proceeds in a similar manner to the classical Knorr synthesis, where the nitrile group acts as a precursor to the amine functionality. The reaction of a β-enamino keto ester with hydrazine is also a viable route that can proceed under mild conditions.[12]
Q3: What are some common purification techniques for 4-amino pyrazoles?
4-amino pyrazoles can often be purified by the following methods:
-
Recrystallization: This is a preferred method if a suitable solvent system can be found. Ethanol is a good starting point.[9]
-
Column Chromatography: Silica gel chromatography is effective for separating the desired product from byproducts and unreacted starting materials.
-
Acid-Base Extraction: The basic amino group allows for extraction into an acidic aqueous solution, followed by neutralization and re-extraction into an organic solvent. This can be an effective way to remove non-basic impurities.
-
Salt Formation: In some cases, purification can be achieved by forming a salt (e.g., hydrochloride), crystallizing the salt, and then liberating the free base.[13]
III. Experimental Protocol: Synthesis of a Representative 4-Amino Pyrazole
This protocol provides a general procedure for the synthesis of a 4-amino pyrazole from a β-ketonitrile.
Materials:
-
β-Ketonitrile (1.0 eq)
-
Hydrazine hydrate (1.1 - 1.5 eq)
-
Ethanol or Acetic Acid (as solvent)
-
Glacial Acetic Acid (catalyst, if needed)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketonitrile in the chosen solvent (e.g., ethanol).
-
Add hydrazine hydrate dropwise to the stirred solution at room temperature. An exotherm may be observed.
-
If the reaction is sluggish, add a catalytic amount of glacial acetic acid and heat the mixture to reflux.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
If necessary, purify the crude product by recrystallization or column chromatography.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common issues.
IV. References
-
Benchchem. (n.d.). Troubleshooting Knorr pyrazole synthesis impurities. Retrieved from
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from
-
(Video) Knorr Pyrazole Synthesis. (n.d.). Retrieved from
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). PMC - NIH. Retrieved from
-
(PPTX) Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. Retrieved from
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved from
-
CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. (2000). Heterocycles. Retrieved from
-
Knorr Pyrazole Synthesis. (n.d.). Retrieved from
-
Knorr Pyrazole Synthesis of Edaravone. (2020). The Royal Society of Chemistry. Retrieved from
-
Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. Retrieved from
-
(Video) Knorr Pyrazole Synthesis. (n.d.). YouTube. Retrieved from
-
Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. (2018). PubMed. Retrieved from
-
Benchchem. (n.d.). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Retrieved from
-
Benchchem. (n.d.). Troubleshooting common issues in pyrazole synthesis. Retrieved from
-
Knorr Pyrazole Synthesis advice. (2024). Reddit. Retrieved from
-
Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (n.d.). PMC - NIH. Retrieved from
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (n.d.). Organic Chemistry Portal. Retrieved from
-
Purification of Amino-Pyrazoles. (2022). Reddit. Retrieved from
-
Synthesis of 4-Cyano Pyrazole, 5- Aminopyrazole Derivatives and the Deamination of 5. (n.d.). Semantic Scholar. Retrieved from
-
An In-depth Technical Guide to the Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxylate from β-Ketonitriles. (n.d.). Benchchem. Retrieved from
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from
-
Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2017). ACS Omega. Retrieved from
-
Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. (n.d.). Google Patents. Retrieved from
-
Method for purifying pyrazoles. (n.d.). Google Patents. Retrieved from
-
Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved from
-
Knorr Pyrazole Synthesis. (n.d.). ResearchGate. Retrieved from
-
Knorr Pyrazole Synthesis Question. (2025). Reddit. Retrieved from
-
3(5)-aminopyrazole. (n.d.). Organic Syntheses Procedure. Retrieved from
-
Knorr pyrrole synthesis. (n.d.). Wikipedia. Retrieved from
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Technical Support Center: Optimization of N-Benzylation of Pyrazoles
Welcome to the technical support resource for the N-benzylation of pyrazoles. This guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this important transformation. As Senior Application Scientists, we have structured this guide to not only provide solutions but also to explain the underlying chemical principles governing the reaction's success.
Troubleshooting Guide
This section addresses specific problems you may encounter during the N-benzylation of pyrazoles. Each issue is broken down into potential causes and actionable solutions.
Problem 1: Low to No Yield of the Desired N-Benzylated Product
This is one of the most common issues, often stemming from suboptimal reaction parameters.
Potential Causes:
-
Insufficient Deprotonation: The pyrazole N-H is acidic, but its complete deprotonation to form the nucleophilic pyrazolate anion is critical. The base may be too weak or used in insufficient quantity.
-
Poor Reagent Quality: The benzylating agent (e.g., benzyl bromide) can degrade over time. The solvent may not be sufficiently anhydrous, especially when using highly reactive bases like sodium hydride (NaH).
-
Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature, leading to a sluggish or stalled reaction.
Suggested Solutions:
-
Re-evaluate Your Base:
-
For many pyrazoles, a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMSO or DMF is effective.[1][2]
-
If yields are poor, switch to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). NaH requires strictly anhydrous conditions as it reacts violently with water.
-
Ensure you are using at least 1.0-1.2 equivalents of the base to drive the deprotonation to completion.
-
-
Verify Reagent and Solvent Quality:
-
Use a fresh bottle of benzyl halide or purify it by distillation before use.
-
When using water-sensitive bases like NaH, employ anhydrous solvents. Purchase a new, sealed bottle or dry the solvent using appropriate methods (e.g., distillation from CaH₂ for DMF, or using molecular sieves).
-
-
Optimize Reaction Temperature:
-
If the reaction is slow at room temperature, gradually increase the heat. A temperature range of 50-80 °C is often a good starting point for optimization.
-
For highly unreactive substrates, microwave-assisted synthesis can be a powerful alternative, often reducing reaction times from hours to minutes and improving yields.[3][4][5][6]
-
Problem 2: Formation of a Mixture of N1 and N2 Regioisomers
For unsymmetrically substituted pyrazoles (e.g., 3-methylpyrazole), benzylation can occur at either of the two nitrogen atoms, leading to a mixture of products that can be difficult to separate.
Potential Causes:
-
Steric and Electronic Effects: The regioselectivity of N-alkylation is a delicate balance of steric hindrance and the electronic nature of substituents on the pyrazole ring.[7]
-
Reaction Conditions: The choice of base, cation, and solvent can influence the position of alkylation.[7]
Suggested Solutions:
-
Analyze Steric Hindrance: Alkylation generally occurs at the less sterically hindered nitrogen atom.[8][9] For a 3-substituted pyrazole, the incoming benzyl group will preferentially attack the N1 position to avoid clashing with the substituent at C3. A bulky substituent at C3 will strongly favor N1 benzylation.
-
Consider Electronic Factors: Electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms. However, steric effects are often the dominant factor in controlling regioselectivity.[1]
-
Systematically Vary Conditions:
-
A systematic study using K₂CO₃ in DMSO has been shown to provide good regioselectivity for N1-alkylation of 3-substituted pyrazoles.[1]
-
In some cases, magnesium-catalyzed reactions have been developed to selectively provide N2-alkylated products.[10]
-
Solid-supported bases such as KOH-Al₂O₃ have also been investigated to control regioselectivity.[11][12]
-
Troubleshooting Workflow for Regioselectivity
This diagram outlines a decision-making process for tackling regioselectivity issues.
Caption: A decision tree for troubleshooting poor regioselectivity.
Problem 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure N-benzylated pyrazole can be challenging.
Potential Causes:
-
Similar Polarity: The product, starting material, and any regioisomers may have very similar polarities, making separation by standard column chromatography difficult.
-
Product Degradation on Silica Gel: Basic nitrogen heterocycles can interact strongly with acidic silica gel, leading to streaking, poor separation, and even decomposition.
-
Oily Product: The final product may be an oil that is resistant to crystallization.
Suggested Solutions:
-
Optimize Column Chromatography:
-
If your compound is basic, deactivate the silica gel before use. This can be done by preparing the silica slurry with a solvent system containing 1-2% triethylamine (Et₃N).[13] This neutralizes the acidic sites on the silica, improving elution and preventing streaking.
-
Use a high-resolution silica or consider alternative stationary phases like neutral alumina.
-
-
Attempt Recrystallization: This is often the best method for achieving high purity.
-
Experiment with various solvent systems. Common choices include ethanol/water, ethyl acetate/hexanes, or isopropanol.[13]
-
The general technique is to dissolve the crude product in a minimum amount of a hot, good solvent and then slowly add a hot, poor solvent until turbidity appears. Allowing the solution to cool slowly will promote the formation of pure crystals.[13]
-
-
Purification via Salt Formation: For stubborn impurities, consider converting the basic pyrazole product into an acid addition salt.[14]
-
Dissolve the crude material in a suitable solvent and add an acid (e.g., HCl in ether, or sulfuric acid).
-
The resulting salt will often crystallize out of the solution, leaving organic impurities behind.
-
The pure salt can then be neutralized with a base (e.g., aq. NaHCO₃) and extracted to recover the free N-benzylated pyrazole.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common bases for N-benzylation, and how do I choose?
The choice of base is critical and depends on the pyrazole's reactivity. The goal is to select a base strong enough to deprotonate the N-H but not so strong that it causes unwanted side reactions.
| Base | Typical Solvent(s) | pKa of Conj. Acid | Key Characteristics & Use Cases |
| K₂CO₃ | DMF, DMSO, Acetonitrile | ~10.3 | Mild, inexpensive, and effective for many pyrazoles, especially those with electron-withdrawing groups. A good first choice.[1] |
| Cs₂CO₃ | DMF, Acetonitrile | ~10.3 | More soluble and often more reactive than K₂CO₃ due to the soft nature of the Cs⁺ cation. Useful when K₂CO₃ is sluggish. |
| NaH | THF, DMF (anhydrous) | ~36 | A very strong, non-nucleophilic base. Use for unreactive or electron-rich pyrazoles. Requires strict anhydrous conditions.[7] |
| t-BuOK | THF, DMSO | ~17 | A strong, bulky base. Effective for deprotonation but its bulk can sometimes influence regioselectivity. |
Q2: How does the solvent affect the reaction?
Polar aprotic solvents are almost always the best choice. They are required to:
-
Dissolve the pyrazole and the base's salt.
-
Stabilize the pyrazolate anion formed after deprotonation.
-
Promote the Sₙ2 reaction by solvating the cation (K⁺, Na⁺) without strongly solvating the nucleophile, leaving it "naked" and highly reactive.
Common choices are DMF (Dimethylformamide) , DMSO (Dimethyl sulfoxide) , and Acetonitrile (MeCN) . DMSO is particularly effective at promoting Sₙ2 reactions and is often used with K₂CO₃.[1]
Q3: Can this reaction be done under phase-transfer catalysis (PTC) or solvent-free conditions?
Yes, alternative methods have been developed to simplify the procedure and reduce solvent waste. Phase-transfer catalysis, often using a quaternary ammonium salt, can facilitate the reaction between an aqueous base solution and the organic phase containing the pyrazole, sometimes without any additional organic solvent.[15] Additionally, microwave-assisted solvent-free reactions have proven to be highly efficient.[3][5]
Q4: My reaction involves a benzyl chloride instead of a benzyl bromide. Do I need to change the conditions?
Generally, benzyl bromide is more reactive than benzyl chloride because bromide is a better leaving group. If you are using benzyl chloride, you may need to use more forcing conditions to achieve a comparable reaction rate and yield. This could include:
-
Increasing the reaction temperature.
-
Using a more reactive base/solvent combination (e.g., NaH/DMF).
-
Adding a catalytic amount of a soluble iodide salt (e.g., NaI or KI). The iodide will displace the chloride in-situ (Finkelstein reaction) to form the more reactive benzyl iodide.
Experimental Protocols
Protocol 1: General Procedure for N-Benzylation of 4-Chloropyrazole
This protocol is a robust starting point for a typical N-benzylation using a strong base.
Materials:
-
4-Chloropyrazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 4-chloropyrazole (1.0 eq).
-
Add anhydrous DMF (approx. 0.2 M concentration relative to the pyrazole).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, during which it should become a clear solution as the sodium pyrazolate salt forms.
-
Add benzyl bromide (1.1 eq) dropwise via syringe.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Wash the organic layer with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (deactivated silica, e.g., hexanes/ethyl acetate gradient) or recrystallization to yield the pure 1-benzyl-4-chloro-1H-pyrazole.[9]
Protocol 2: Screening Conditions for Regioselective Benzylation
This protocol describes a parallel synthesis approach to quickly identify the optimal conditions for maximizing the yield of a desired regioisomer.
Caption: Workflow for parallel screening of reaction conditions.
References
- Anonymous. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI.
- Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.
- Branco, M. W., Cao, R. Z., Liu, L. Z., & Ege, G. (1999). Regioselective Benzylation of an Indazolyl-substituted Pyrazole under the Influence of Inorganic Solid Supported Bases. Journal of Chemical Research, Synopses.
- Anonymous. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.
- Anonymous. (n.d.). Catalytic C–H Allylation and Benzylation of Pyrazoles. ResearchGate.
- Karakaya, A. (n.d.). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
- Anonymous. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC - NIH.
- Anonymous. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science Publisher.
- Anonymous. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Publications.
- Anonymous. (n.d.). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. ACS Publications.
- Anonymous. (2014). Catalytic C–H Allylation and Benzylation of Pyrazoles. American Chemical Society.
- Anonymous. (n.d.). Optimization of pyrazole N-alkylation conditions. ResearchGate.
- Anonymous. (n.d.). Regioselective Benzylation of an Indazolyl-substituted Pyrazole under the Influence of Inorganic Solid Supported Bases. Journal of Chemical Research, Synopses.
- Anonymous. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
- Anonymous. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar.
- Haddach, A. A., Kelleman, A., & Deaton-Rewolinski, M. V. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate.
- Jmiai, A., et al. (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI.
- Anonymous. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
- Anonymous. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
- Anonymous. (n.d.). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. ResearchGate.
- Anonymous. (n.d.). Method for purifying pyrazoles. Google Patents.
- Anonymous. (2019). A Brief Review on Microwave Assisted Synthesis of Pyrazole Derivatives. E-RESEARCHCO.
- Anonymous. (2021). Discovery and optimization of novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides as bifunctional antidiabetic agents stimulating both insulin secretion and glucose uptake. PubMed.
- Anonymous. (n.d.). Catalytic C-H allylation and benzylation of pyrazoles. Semantic Scholar.
- Anonymous. (2026). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry.
- Anonymous. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI.
- Anonymous. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Semantic Scholar.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
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- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Regioselective Benzylation of an Indazolyl-substituted Pyrazole under the Influence of Inorganic Solid Supported Bases - Journal of Chemical Research, Synopses (RSC Publishing) DOI:10.1039/A808310J [pubs.rsc.org]
- 12. Regioselective Benzylation of an Indazolyl-substituted Pyrazole under the Influence of Inorganic Solid Supported Bases - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
Welcome to the dedicated technical support guide for the purification of 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important pyrazole amine derivative. Drawing upon extensive field experience and established chemical principles, this guide provides in-depth troubleshooting, frequently asked questions, and validated experimental protocols to ensure you achieve the desired purity for your downstream applications.
I. Understanding the Purification Challenges
The purification of this compound presents a unique set of challenges stemming from its molecular structure. The presence of a basic amine group on the pyrazole ring can lead to problematic interactions with standard silica gel in chromatography, causing peak tailing and poor separation. Furthermore, the aromatic nature of the compound and the potential for various synthesis-related impurities necessitate carefully optimized purification strategies.
This guide will address these challenges by providing detailed protocols for column chromatography and recrystallization, along with troubleshooting advice to overcome common hurdles.
II. Frequently Asked Questions (FAQs)
Here are some of the most common questions our application scientists encounter regarding the purification of this compound:
Q1: Why is my purified compound colored, even after column chromatography?
A1: A yellow or brownish hue in the final product is a common issue and is often due to the oxidation of the aromatic amine functionality. This can be exacerbated by exposure to air and light. To mitigate this, it is crucial to work expeditiously during the purification process and to use freshly distilled solvents. Storing the purified compound under an inert atmosphere (nitrogen or argon) and in the dark can also help prevent discoloration.
Q2: I'm observing significant peak tailing during silica gel column chromatography. What is the cause and how can I fix it?
A2: The basicity of the pyrazol-4-amine moiety leads to strong interactions with the acidic silanol groups on the surface of standard silica gel. This interaction slows the elution of the compound and results in broad, tailing peaks. To counteract this, a small amount of a basic modifier, such as triethylamine (Et3N) or ammonia solution, should be added to the mobile phase. This deactivates the acidic sites on the silica, leading to sharper peaks and improved separation.
Q3: What are the most likely impurities I should be trying to remove?
A3: The most common impurity is the unreacted starting material, 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole. Other potential impurities arise from the reduction of the nitro group, including partially reduced intermediates (nitroso and hydroxylamine derivatives) and by-products from unintended reactions, such as dehalogenation of the dichlorobenzyl group, which can occur during catalytic hydrogenation[1].
Q4: Can I use reverse-phase chromatography for purification?
A4: Yes, reverse-phase chromatography can be an effective alternative. Given the compound's aromatic nature, it will have good retention on a C18 column. A mobile phase of acetonitrile/water or methanol/water with a suitable buffer, such as ammonium acetate or formic acid, can provide excellent separation from more polar or less retained impurities.
Q5: How can I effectively monitor the progress of my column chromatography?
A5: Thin-layer chromatography (TLC) is the most convenient method. Use a mobile phase system similar to the one you plan to use for your column. For visualization, the aromatic nature of the compound allows for easy detection under a UV lamp (254 nm)[2]. Staining with a potassium permanganate solution can also be effective for visualizing the amine, which will appear as a yellow-brown spot on a purple background[3].
III. Troubleshooting Guide: Navigating Purification Hurdles
This section provides a structured approach to troubleshooting common and complex issues you may face during the purification of this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting Decision Tree for Purification
In-Depth Troubleshooting Scenarios
| Problem | Potential Cause | Recommended Solution & Rationale |
| Yellow/Brown Oily Product After Chromatography | Oxidation of the amine. Residual acidic solvent from the column. | After combining the pure fractions, wash with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid. Dry the organic layer thoroughly with anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (<40 °C). Store the final product under an inert atmosphere. |
| Co-elution of an Impurity with the Product | The impurity has a very similar polarity to the product. This is common if the impurity is a dehalogenated by-product. | A change in the solvent system may alter the selectivity. Try a different solvent combination, for example, switching from ethyl acetate/hexane to dichloromethane/methanol. If co-elution persists, a second purification by recrystallization is highly recommended. |
| Product is a Non-Crystalline Solid (Amorphous) | Rapid precipitation during solvent removal or recrystallization. | Dissolve the amorphous solid in a minimal amount of a good solvent (e.g., ethyl acetate) and slowly add a poor solvent (e.g., hexane) until the solution becomes slightly turbid. Warm the solution gently to redissolve the precipitate and then allow it to cool slowly to room temperature, followed by cooling in an ice bath. This controlled precipitation promotes crystal growth. |
| TLC shows a single spot, but NMR indicates impurities. | The impurities are not UV-active or do not stain with the chosen TLC visualization method. The impurities have the same Rf value as the product in the chosen TLC solvent system. | Try a different TLC visualization technique. For example, if you are only using UV, try staining with p-anisaldehyde, which is sensitive to a wide range of functional groups[3]. Also, try developing the TLC plate in a different solvent system to see if the spots separate. |
IV. Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific impurity profile of your crude material.
Protocol 1: Column Chromatography Purification
This protocol is designed to separate the desired amine from less polar impurities, such as the starting nitro compound, and more polar baseline impurities.
Workflow for Column Chromatography
Caption: Workflow for Column Chromatography Purification
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Dichloromethane
-
Triethylamine (Et3N)
-
TLC plates (silica gel 60 F254)
-
Glass column and other standard chromatography glassware
Step-by-Step Procedure:
-
Prepare the Column: Slurry pack a glass column with silica gel in hexane. The amount of silica gel should be approximately 50-100 times the weight of your crude material.
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel (approximately twice the weight of the crude product) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. This dry-loading technique generally results in better separation.
-
Column Loading: Carefully add the silica-adsorbed sample to the top of the packed column. Add a thin layer of sand on top to prevent disturbance of the sample layer during solvent addition.
-
Elution: a. Begin eluting with a low-polarity solvent system, such as 10% ethyl acetate in hexane, to wash out any non-polar impurities. Monitor the eluent by TLC. b. Gradually increase the polarity of the mobile phase. A typical gradient might be from 10% to 50% ethyl acetate in hexane. Crucially, add 0.5-1% triethylamine to the mobile phase to prevent peak tailing. c. The desired product will typically elute at a moderate polarity. The starting nitro compound is less polar and will elute earlier.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Visualize the spots under UV light and/or with a suitable stain.
-
Product Isolation: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified amine.
Protocol 2: Recrystallization
Recrystallization is an excellent secondary purification step to remove minor impurities and to obtain a highly crystalline product. The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Recommended Solvent Systems for Recrystallization:
| Solvent System | Rationale |
| Ethanol/Water | The compound is likely soluble in hot ethanol. Water can be added dropwise as an anti-solvent to induce crystallization upon cooling. |
| Ethyl Acetate/Hexane | The compound should be soluble in hot ethyl acetate. Hexane acts as an anti-solvent. This is a very common and effective system for moderately polar compounds. |
| Toluene | Aromatic compounds often crystallize well from toluene. Its higher boiling point allows for a wider temperature range for dissolution and crystallization. |
Step-by-Step Procedure (using Ethyl Acetate/Hexane):
-
Dissolution: In an Erlenmeyer flask, dissolve the impure amine in a minimal amount of hot ethyl acetate. Add the solvent portion-wise until the solid is just dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: a. Allow the hot solution to cool slowly to room temperature. Crystal formation should begin as the solution cools. b. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
V. Purity Assessment
After purification, it is essential to confirm the purity of your this compound.
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method to confirm the structure and assess for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
By following the guidance and protocols outlined in this technical support center, you will be well-equipped to overcome the purification challenges associated with this compound and obtain a high-purity product for your research and development needs.
References
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
- Armarego, W. L., & Chai, C. (2012). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 846918, 1-(3,4-dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole. [Link]
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
- Blaser, H. U., Steiner, H., & Studer, M. (2009). Chemoselective hydrogenation of functionalized nitroarenes: an update.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Organic Syntheses. (n.d.). Purification of Common Solvents. [Link]
-
McMaster University, Department of Chemistry. (n.d.). Stains for Developing TLC Plates. [Link]
Sources
Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of Dichlorobenzyl Pyrazole Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with dichlorobenzyl pyrazole compounds. This guide provides in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you navigate the complexities of your experiments and minimize off-target effects. Our goal is to empower you with the knowledge to ensure the scientific integrity of your results and accelerate your research.
Introduction: The Challenge of Selectivity with Pyrazole-Based Inhibitors
Dichlorobenzyl pyrazole compounds are a promising class of molecules, often designed as kinase inhibitors due to the pyrazole scaffold's ability to interact with the ATP-binding pocket of these enzymes.[1][2] The dichlorobenzyl moiety can further enhance potency and influence selectivity. However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: the potential for off-target interactions.[3] These unintended molecular interactions can lead to ambiguous experimental data, cellular toxicity, and potential adverse effects in therapeutic applications.[4]
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers have when working with dichlorobenzyl pyrazole compounds.
Q1: What are the most likely off-target families for pyrazole-based kinase inhibitors?
A1: Given that pyrazole-based inhibitors often target the ATP-binding site, the most common off-targets are other kinases.[3] For example, some pyrazole-containing JAK2 inhibitors have demonstrated activity against other tyrosine kinases like Flt-3, VEGFR-2, and PDGFRα.[5] The specific off-target profile will, however, be unique to your compound's precise structure.
Q2: At what concentration should I start seeing potential off-target effects?
A2: Off-target effects can manifest at concentrations not significantly higher than the on-target IC50. A general rule of thumb is to be cautious when using concentrations more than 10-fold above the on-target IC50. However, potent off-target interactions can occur at even lower concentrations. It is crucial to experimentally determine the therapeutic window for your specific compound and cell type.
Q3: Can't I just use a very low concentration to avoid off-target effects?
A3: While using the lowest effective concentration is a good practice, it doesn't guarantee the absence of off-target effects. A potent off-target interaction might occur at a concentration similar to or even lower than your on-target IC50. Therefore, proactive profiling is essential.
Q4: My compound is showing unexpected toxicity in cells. Could this be an off-target effect?
A4: Yes, unexpected cytotoxicity is a classic hallmark of off-target effects.[6] This could be due to the inhibition of a kinase essential for cell survival or interaction with other non-kinase proteins. A thorough off-target profiling campaign is warranted to investigate the cause.
Q5: What is the first step I should take to assess the selectivity of my compound?
A5: A tiered approach is recommended. Start with computational (in silico) profiling to predict potential off-targets.[7][8] This can be followed by an in vitro kinase panel screening to experimentally assess selectivity against a broad range of kinases.
Part 2: Troubleshooting Guides & Experimental Workflows
This section provides structured guidance for troubleshooting common issues and systematically characterizing your dichlorobenzyl pyrazole compound.
Troubleshooting Unexpected Cellular Phenotypes
If you observe unexpected cellular responses such as toxicity, altered morphology, or paradoxical signaling, it is crucial to determine if these are on-target or off-target effects.
Workflow for Deconvoluting On-Target vs. Off-Target Effects
Caption: A decision-making workflow for troubleshooting unexpected cellular phenotypes.
A Systematic Approach to Off-Target Profiling
A multi-pronged strategy combining computational and experimental methods is the most effective way to build a comprehensive selectivity profile for your dichlorobenzyl pyrazole compound.
Integrated Workflow for Off-Target Profiling
Caption: A systematic workflow for comprehensive off-target profiling.
Part 3: Detailed Experimental Protocols
Here we provide step-by-step protocols for key experiments to assess the selectivity and off-target effects of your dichlorobenzyl pyrazole compounds.
Protocol 1: In Vitro Kinase Profiling (Luminescence-Based Assay)
This protocol describes a common method for determining the IC50 of your compound against a panel of kinases.
Materials:
-
Dichlorobenzyl pyrazole compound stock solution (e.g., 10 mM in DMSO)
-
Recombinant kinases of interest
-
Kinase-specific substrates
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection
Procedure:
-
Compound Dilution: Prepare a serial dilution of your dichlorobenzyl pyrazole compound in DMSO. A 10-point, 3-fold serial dilution is a good starting point. Include a DMSO-only control.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of each compound dilution or DMSO control.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for compound-kinase binding.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of a pre-mixed substrate and ATP solution to each well. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate at 30°C for 60 minutes. The incubation time may need to be optimized for each kinase.
-
-
ADP Detection:
-
Add 10 µL of the ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of the Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
| Parameter | Recommendation | Rationale |
| ATP Concentration | At or near the Km for each kinase | Provides a more accurate determination of competitive inhibition. |
| Compound Dilution | 10-point, 3-fold serial dilution | Ensures a full dose-response curve for accurate IC50 calculation. |
| Controls | DMSO only (negative), Staurosporine (positive) | Validates assay performance and provides a reference for inhibition. |
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT or a-Titer Glo)
This protocol measures the effect of your compound on cell viability, a key indicator of potential off-target toxicity.
Materials:
-
Dichlorobenzyl pyrazole compound stock solution
-
Cell line of interest
-
Complete cell culture medium
-
MTT reagent or a-Titer Glo reagent
-
Solubilization buffer (for MTT)
-
Clear or white-walled 96-well plates
-
Multichannel pipettes
-
Plate reader (absorbance for MTT, luminescence for a-Titer Glo)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of your dichlorobenzyl pyrazole compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO in medium).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Viability Measurement (a-Titer Glo):
-
Equilibrate the plate and a-Titer Glo reagent to room temperature.
-
Add a volume of a-Titer Glo reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity) from the dose-response curve.
-
Part 4: The Role of Structure-Activity Relationship (SAR) in Minimizing Off-Target Effects
Systematic modifications to the structure of your dichlorobenzyl pyrazole compound can significantly impact its selectivity profile.[2][9]
Key SAR Considerations:
-
Substitution on the Pyrazole Ring: The position and nature of substituents on the pyrazole ring can influence interactions with the kinase hinge region and solvent-exposed areas, thereby modulating selectivity.[9]
-
The Dichlorobenzyl Group: Altering the position of the chlorine atoms on the benzyl ring or replacing the benzyl group with other moieties can dramatically alter the off-target profile.
-
Linker Chemistry: If your compound has a linker region, its length, rigidity, and chemical nature can be optimized to favor binding to the intended target over off-targets.
A close collaboration between chemists and biologists is essential for a successful SAR-driven lead optimization campaign to improve selectivity.
References
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Medicinal Chemistry. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. ResearchGate. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link]
-
Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]
-
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]
-
Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. ResearchGate. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects | MDPI [mdpi.com]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Stability of 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine in DMSO
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine. It addresses common questions and troubleshooting scenarios related to the stability of this compound when stored in Dimethyl Sulfoxide (DMSO), a common practice in high-throughput screening and compound management.[1][2][3] Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound, this compound, is showing decreased purity over time in my DMSO stock. What are the primary causes?
A1: Degradation of a compound in a DMSO stock solution is a multifaceted issue that can stem from the inherent reactivity of the compound, the quality of the solvent, and the storage conditions.[4][5]
-
Inherent Compound Reactivity: The this compound molecule possesses several functional groups that can be susceptible to degradation. The primary aromatic amine on the pyrazole ring is an electron-rich moiety that can be prone to oxidation. The pyrazole ring itself, while generally stable due to its aromaticity, can undergo degradation under certain stress conditions.[6][7]
-
DMSO Quality and Reactivity: The purity of the DMSO used is critical. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[8] This absorbed water can facilitate hydrolysis of susceptible compounds.[9][10] Furthermore, under certain conditions (e.g., exposure to light, heat, or acidic/basic impurities), DMSO itself can decompose to form reactive species like dimethyl sulfide and dimethyl sulfone, which could potentially react with your compound.[11][12][13]
-
Storage Conditions: Temperature, light exposure, and freeze-thaw cycles all play a significant role.[5] Storing solutions at room temperature often accelerates degradation. While frozen storage is preferred, repeated freeze-thaw cycles can introduce issues by allowing water to condense into the solution and potentially causing precipitation of less soluble compounds.[8][10][14]
Q2: What are the plausible chemical degradation pathways for this specific pyrazole amine in DMSO?
A2: While a definitive degradation pathway requires experimental structure elucidation, we can propose plausible mechanisms based on the chemical nature of this compound and the known reactivity of DMSO.
-
Oxidation of the 4-amino group: The primary amine is the most likely site for oxidation. This can occur via residual oxygen in the solution or through reactive oxygen species. The amine could be oxidized to a nitroso (-NO) or nitro (-NO2) derivative. This is a common degradation pathway for aromatic amines.
-
DMSO-Mediated Reactions: Although less common for stable amines, it is theoretically possible for DMSO or its impurities/degradants to act as a reactant. For example, under certain catalytic conditions, DMSO can act as a source for methylation, though this is less likely without specific reagents.[15][16] A more probable interaction involves DMSO oxidation products.[12]
-
Ring Opening/Cleavage: This is generally considered a harsh-condition degradation pathway for a stable aromatic heterocycle like pyrazole.[7][17] It would likely only occur under significant stress, such as exposure to strong acids or bases, or high temperatures, which are not typical for standard compound storage.[6]
Below is a diagram illustrating a hypothetical oxidative degradation pathway.
Caption: Hypothetical oxidative degradation of the parent compound.
Q3: What are the best practices for preparing and storing DMSO stock solutions to ensure maximum stability?
A3: Adhering to strict preparation and storage protocols is the most effective way to mitigate compound degradation.
-
Use High-Purity, Anhydrous DMSO: Always use a new, sealed bottle of anhydrous, high-purity (≥99.9%) DMSO.[8] Once opened, protect it from atmospheric moisture by using a desiccant and sealing the bottle tightly immediately after use.
-
Accurate Preparation: Prepare stock solutions in a controlled environment. Ensure the compound is fully dissolved; gentle warming or sonication can be used, but must be done cautiously to avoid thermal degradation.[8]
-
Optimal Storage Conditions:
-
Temperature: Store stock solutions at -20°C or, ideally, -80°C for long-term storage.[8]
-
Aliquoting: Dispense the stock solution into single-use aliquots in tightly sealed vials (amber glass or polypropylene are often suitable).[5][10] This practice is crucial to avoid repeated freeze-thaw cycles.[14]
-
Inert Atmosphere: For particularly sensitive compounds, purging the vial headspace with an inert gas like argon or nitrogen before sealing can displace oxygen and further prevent oxidation.[5][10]
-
Light Protection: Use amber vials to protect the compound from light, which can catalyze degradation.[18]
-
Q4: I need to perform a formal stability study. What is a standard experimental protocol?
A4: A formal stability study should be systematic and well-documented, often following principles outlined in ICH guidelines for drug substances.[19][20][21] The goal is to provide evidence on how the quality of the substance varies over time under the influence of environmental factors.[19][20]
Below is a comprehensive workflow and a detailed protocol.
Caption: Workflow for a formal DMSO stability study.
Detailed Experimental Protocol: Stability Assessment in DMSO
This protocol outlines a study to evaluate the degradation of this compound in DMSO under various storage conditions.[1]
1. Materials:
-
This compound (as a solid, purity >98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
2 mL amber glass or polypropylene screw-cap vials
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC or LC-MS system with a UV detector
2. Stock Solution Preparation (Target: 10 mM):
-
Accurately weigh the required amount of the compound to prepare a 10 mM stock solution.
-
Transfer the solid to a volumetric flask.
-
Add approximately 80% of the final volume of anhydrous DMSO.
-
Vortex or sonicate gently until the solid is completely dissolved.
-
Bring the solution to the final volume with anhydrous DMSO and mix thoroughly.
3. Aliquoting and Storage:
-
Immediately aliquot the stock solution (e.g., 100 µL per vial) into the pre-labeled amber vials.
-
For each storage condition, prepare enough aliquots to cover all time points (e.g., if you have 5 time points, prepare at least 5 vials per condition).
-
Take three vials for immediate analysis (Time = 0).
-
Place the remaining vials into their designated storage conditions:
-
-80°C
-
-20°C
-
4°C
-
Room Temperature (~25°C)
-
4. Analysis:
-
Analytical Method: Use a validated stability-indicating HPLC-UV or LC-MS method capable of separating the parent compound from potential degradants. A typical starting point would be a C18 reverse-phase column with a gradient elution of water and acetonitrile (both with 0.1% formic acid or other suitable modifier). Monitor at a UV wavelength where the compound has maximum absorbance.
-
Time Points: Analyze samples at designated intervals. A typical schedule would be: T=0, 1 week, 1 month, 3 months, and 6 months.
-
Sample Analysis: At each time point, retrieve one vial from each storage condition. Allow it to thaw completely and equilibrate to room temperature. Vortex briefly. Dilute the sample to fall within the linear range of your analytical method and inject it into the HPLC/LC-MS system.
5. Data Analysis:
-
For each sample, determine the peak area of the parent compound.
-
Calculate the percentage of the parent compound remaining at each time point (Tx) relative to the initial amount at T=0.
-
% Remaining = (Peak Area at Tx / Average Peak Area at T=0) * 100
-
-
A compound is often considered stable if the remaining percentage is >90% or >95%, depending on the application's requirements.
Q5: How should I present and interpret the stability data?
A5: Data should be summarized in a clear, tabular format to allow for easy comparison across different conditions. This allows for a quick assessment of the compound's stability profile.
Table 1: Hypothetical Stability Data for this compound in DMSO (% Remaining)
| Time Point | Room Temp (~25°C) | 4°C | -20°C | -80°C |
| T = 0 | 100% | 100% | 100% | 100% |
| 1 Week | 91.2% | 98.5% | 99.8% | 100.1% |
| 1 Month | 75.6% | 95.3% | 99.5% | 99.9% |
| 3 Months | 52.1% | 90.1% | 99.1% | 99.8% |
| 6 Months | 30.8% | 84.5% | 98.9% | 99.7% |
Interpretation of Hypothetical Data:
-
Room Temperature: The compound shows significant degradation at room temperature, making this an unsuitable storage condition.
-
4°C: Stability is improved, but a noticeable decline (~15%) is observed by 6 months. This may be acceptable for short-term storage only.
-
-20°C and -80°C: The compound is highly stable at both sub-zero temperatures, with minimal to no degradation observed over 6 months.
References
-
ICH. (n.d.). Q1A(R2) Guideline. International Council for Harmonisation. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. EMA. Retrieved from [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. EMA. Retrieved from [Link]
-
AMSbiopharma. (2024). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
-
KK Wagh College of Pharmacy. (n.d.). ICH GUIDELINES FOR STABILITY. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Cheng, X., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening. Retrieved from [Link]
-
Lee, H., et al. (2005). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. Water Research. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. Retrieved from [Link]
-
Qiu, R., et al. (2022). Divergent decomposition pathways of DMSO mediated by solvents and additives. Journal of Organic Chemistry. Retrieved from [Link]
-
Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening. Retrieved from [Link]
-
Qiu, R., et al. (2022). Divergent decomposition pathways of DMSO mediated by solvents and additives. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(3,4-dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole. PubChem. Retrieved from [Link]
-
Lipinski, C. A. (2002). Issues in Compound Storage in DMSO. Ziath. Retrieved from [Link]
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Retrieved from [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Semantic Scholar. Retrieved from [Link]
-
Wang, F., et al. (2024). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. Retrieved from [Link]
-
Yasuhara, Y., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development. Retrieved from [Link]
-
dos Santos, F. P., et al. (2023). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 5-{[(3,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
Baluja, S., & Karia, F. (2016). ACOUSTICAL STUDIES OF SOME PYRAZOLE DERIVATIVES IN DMF AND DMSO SOLUTIONS AT 298.15 K. INTERNATIONAL JOURNAL OF ADVANCED RESEARCH AND REVIEW. Retrieved from [Link]
-
Scholl, C., et al. (2024). Late‐Stage Diversification of Pyrazoles as Antileishmanial Agents. ResearchGate. Retrieved from [Link]
-
Thomas, S. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. Retrieved from [Link]
-
Kaur, R., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Wan, J.-P., et al. (2022). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Chemistry Portal. Retrieved from [Link]
-
Carmody, J. (2017). How To Optimize Your Stability Program At Each Phase Of Drug Development. Carmody Quality Solutions, LLC. Retrieved from [Link]
-
Zhang, Y., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Retrieved from [Link]
-
Guo, H., et al. (2022). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Letters. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). dimethyl 4-amino-1H-pyrazole-3,5-dicarboxylate. Retrieved from [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. ziath.com [ziath.com]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. globalresearchonline.net [globalresearchonline.net]
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- 9. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 12. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
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- 15. DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines [organic-chemistry.org]
- 16. DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 21. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Optimizing 4-Amino Pyrazole Synthesis
Welcome to the technical support center for 4-aminopyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance the yield and purity of this critical heterocyclic building block. As a scaffold in numerous pharmacologically active compounds, including JAK inhibitors and intermediates for drugs like Viagra, efficient access to 4-aminopyrazoles is paramount.[1][2] This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common synthetic challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of 4-aminopyrazoles. The solutions are based on mechanistic principles and established laboratory practices.
Q1: What are the primary synthetic routes to 4-aminopyrazole, and how do I choose the best one?
A1: Several viable pathways exist, each with distinct advantages and disadvantages. The optimal choice depends on your available starting materials, scale, safety considerations, and desired substitution pattern.
-
Route 1: Nitration of Pyrazole followed by Reduction. This is a classical and widely used two-step method.[3] It involves the nitration of a pyrazole core, typically at the C4 position, followed by the reduction of the nitro group to an amine.
-
Route 2: Thorpe-Ziegler Cyclization. This method involves the base-catalyzed intramolecular cyclization of hydrazononitriles, which are formed from the reaction of hydrazines with α-cyanoketones or related precursors.[1][4] It is a powerful method for constructing substituted 4-aminopyrazoles.
-
Route 3: Multicomponent Reactions. Modern approaches often utilize one-pot, multicomponent reactions (MCRs) to build the pyrazole ring with the amino group already in place. A common example is the reaction between an aldehyde, malononitrile, and a hydrazine derivative.[5][6]
-
Route 4: From Vinyl Azides. A direct synthesis can be achieved by reacting vinyl azides with hydrazines under mild conditions, offering good to excellent yields for polysubstituted 4-aminopyrazoles.[7]
Table 1: Comparison of Common 4-Aminopyrazole Synthetic Routes
| Synthetic Route | Typical Starting Materials | Advantages | Disadvantages | Typical Yields |
| Nitration/Reduction | Pyrazole, Nitrating Agent (e.g., HNO₃/H₂SO₄), Reducing Agent (e.g., H₂/Pd/C, SnCl₂) | Well-established, readily available starting materials.[3] | Use of hazardous nitrating mixtures; potential for explosive intermediates like 1-nitropyrazole; often requires harsh conditions.[1][8] | 60-90% over two steps |
| Thorpe-Ziegler Cyclization | Hydrazines, 2-Arylhydrazononitriles | Good for constructing highly substituted pyrazoles; often proceeds in good yield.[1] | Requires synthesis of the hydrazononitrile precursor; base sensitivity of substrates can be an issue. | 70-95% for the cyclization step |
| Multicomponent Reactions | Aldehydes, Malononitrile, Hydrazines | High atom economy, operational simplicity (one-pot), rapid access to diverse structures.[5] | Optimization can be complex; may require specific catalysts.[5][9] | 65-92% |
| From Vinyl Azides | Substituted Vinyl Azides, Hydrazines | Mild reaction conditions, direct formation of the product.[7] | Synthesis of the vinyl azide precursor is required; azides are potentially explosive and require careful handling. | 75-95%[7] |
Q2: My nitration of pyrazole is giving a low yield and multiple products. What's going wrong?
A2: This is a frequent issue stemming from the reactivity of the pyrazole ring and the harshness of nitration conditions.
-
Causality: The pyrazole ring can be nitrated at different positions (N1, C3, C4). The reaction proceeds via the conjugate acid of pyrazole.[3] The key to achieving C4 selectivity is precise control over the acid concentration and temperature. Overly aggressive conditions can lead to dinitration or degradation.
-
Troubleshooting Steps:
-
Control Temperature: Maintain a strict temperature, typically between 0°C and 10°C, during the addition of the pyrazole to the nitrating mixture. Exotherms can lead to side products.
-
Optimize Acid Mixture: A mixture of concentrated sulfuric acid and nitric acid is standard. Ensure the reagents are fresh and anhydrous. The ratio is critical; deviations can alter the reactive nitrating species.
-
Slow Addition: Add the pyrazole substrate slowly to the stirred nitrating mixture to maintain temperature control and ensure homogeneous reaction conditions.
-
Quenching: Pour the reaction mixture carefully onto crushed ice to quench the reaction and precipitate the 4-nitropyrazole product. A rapid temperature increase during quenching can hydrolyze the product.
-
Q3: The reduction of my 4-nitropyrazole is incomplete or producing tar-like side products. How can I improve it?
A3: The reduction of the nitro group is sensitive to the chosen reagent and conditions. Incomplete reactions or side reactions often point to catalyst deactivation or overly harsh conditions.
-
Causality: Catalytic hydrogenation (e.g., H₂ with Pd/C) is a clean and high-yielding method.[3][10] However, the catalyst can be poisoned by sulfur or other impurities. Chemical reductants like SnCl₂/HCl are effective but can require a more complex workup and may not be suitable for sensitive substrates.
-
Troubleshooting Steps:
-
Catalyst Choice & Loading: For catalytic hydrogenation, 10% Palladium on Carbon (Pd/C) is a reliable choice.[10] Ensure the catalyst is fresh. If the reaction stalls, consider increasing the catalyst loading or using a different catalyst like Raney Nickel.
-
Solvent: Use a protic solvent like methanol, ethanol, or ethyl acetate. Ensure the 4-nitropyrazole is fully dissolved to allow for efficient access to the catalyst surface.
-
Hydrogen Pressure: While often feasible at atmospheric pressure, increasing the hydrogen pressure (e.g., to 50 psi in a Parr shaker) can significantly increase the reaction rate and drive it to completion.[10]
-
Purity of Starting Material: Ensure your 4-nitropyrazole is free of impurities that could poison the catalyst. Recrystallization before the reduction step is recommended.
-
Q4: I am attempting a Thorpe-Ziegler cyclization, but the reaction is not proceeding. What factors should I investigate?
A4: The success of the Thorpe-Ziegler reaction hinges on the efficient formation of a key carbanion intermediate, which then undergoes intramolecular cyclization.
-
Causality: The reaction requires a strong base to deprotonate the carbon alpha to the nitrile group, initiating the cyclization. If the base is not strong enough, the starting material is wet, or the solvent is inappropriate, the reaction will fail.
-
Troubleshooting Workflow: The following diagram outlines a logical workflow for diagnosing issues with this cyclization.
Caption: Troubleshooting workflow for the Thorpe-Ziegler cyclization.
Q5: How can I effectively purify my final 4-aminopyrazole product?
A5: 4-Aminopyrazoles are often crystalline solids with a basic amino group, which can be exploited for purification.
-
Recrystallization: This is often the most effective method for obtaining high-purity material. Ethanol is a commonly reported and effective solvent.[11] Experiment with solvent systems like ethanol/water, ethyl acetate/hexanes, or isopropanol.
-
Column Chromatography: If recrystallization fails or if side products are very similar in polarity, silica gel chromatography is an option. Use a moderately polar mobile phase, such as ethyl acetate in hexanes or dichloromethane/methanol, often with a small amount of triethylamine (~0.5-1%) added to the eluent to prevent the basic amine from streaking on the acidic silica gel.
-
Acid-Base Extraction: For crude reaction mixtures, you can perform an aqueous workup. Dissolve the mixture in an organic solvent (like ethyl acetate), wash with water, and then extract the basic 4-aminopyrazole into an acidic aqueous solution (e.g., 1M HCl). Wash the aqueous layer with an organic solvent to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the purified product back into an organic solvent.
Detailed Experimental Protocols
The following protocols are provided as a validated starting point. Always perform a thorough risk assessment before beginning any new procedure.
Protocol 1: Two-Step Synthesis via Nitration and Reduction
Step A: Synthesis of 4-Nitropyrazole
-
Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool 100 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Nitrating Mixture: Slowly add 50 mL of concentrated nitric acid to the sulfuric acid, ensuring the temperature does not exceed 10°C.
-
Substrate Addition: Dissolve 20 g of pyrazole in a minimal amount of concentrated sulfuric acid and add this solution dropwise to the cold nitrating mixture over 1 hour. Maintain the internal temperature below 10°C throughout the addition.
-
Reaction: Allow the mixture to stir at 0-5°C for 2 hours, then let it slowly warm to room temperature and stir for an additional 4 hours.
-
Workup: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
Isolation: Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Drying: Dry the solid in a vacuum oven at 50°C. Expected yield: ~85-95%.
Step B: Catalytic Hydrogenation to 4-Aminopyrazole
-
Setup: To a hydrogenation vessel (e.g., a Parr bottle), add 15 g of 4-nitropyrazole and 200 mL of methanol.
-
Catalyst: Carefully add 1.5 g of 10% Palladium on Carbon (50% wet) under a nitrogen or argon atmosphere.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 50 psi. Shake or stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield 4-aminopyrazole as a solid.[10] The product can be further purified by recrystallization from ethanol.[11] Expected yield: ~95-99%.
Protocol 2: Multicomponent Synthesis of a Substituted 4-Aminopyrazole
This protocol is adapted from general procedures for the three-component synthesis of 5-amino-pyrazole-4-carbonitriles, which are structurally related and follow a similar mechanistic pathway.[5]
-
Setup: In a round-bottom flask, combine the aldehyde (10 mmol), malononitrile (10 mmol), and phenylhydrazine (10 mmol) in 50 mL of ethanol.
-
Catalyst: Add a catalytic amount of a base, such as piperidine or triethylamine (e.g., 3-4 drops).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. In many cases, the product will begin to precipitate from the solution. For less reactive substrates, gentle heating under reflux may be required.[9]
-
Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol and then dry it under vacuum. This method often produces a product of high purity directly. If needed, recrystallization can be performed.
Mechanism Overview: Knoevenagel-Michael-Cyclization Cascade
The multicomponent reaction proceeds through a fascinating cascade, highlighting the efficiency of this approach.
Caption: Reaction cascade in the multicomponent synthesis of 4-aminopyrazoles.
References
-
Huang, W., Liu, S., Chen, B., Guo, X., & Yu, Y. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Advances. Available at: [Link]
- Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
-
Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Elnagdi, M. H. (2013). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules. Available at: [Link]
-
Dousson, C. B., Heron, N. M., & Hill, G. B. (2006). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate. Available at: [Link]
-
(n.d.). Scheme 1. The synthetic approach for the synthesis of aminopyrazole 4. ResearchGate. Available at: [Link]
- Cheng, C. C., & Robins, R. K. (1958). The Reaction of Malononitrile with Substituted Hydrazines: New Routes to 4-Aminopyrazolo[3,4-d]pyrimidines1,2.
- Dousson, C. B., Heron, N. M., & Hill, G. B. (2007). Process for the preparation of 4-aminopyrazole derivatives. Google Patents.
-
(n.d.). Synthesis of 4‐aminopyrazolone amino acids. Reagents and reaction... ResearchGate. Available at: [Link]
-
Anwar, H. F., & Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry. Arkat USA. Available at: [Link]
-
Li, D., et al. (2018). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Molecules. Available at: [Link]
- (n.d.). minimizing side product formation in aminopyrazole synthesis. Benchchem.
- Blake, A. J., et al. (2021). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. Google Patents.
-
(2021). Advices for Aminopyrazole synthesis. Reddit. Available at: [Link]
-
Al-Awadi, N. A., et al. (2001). Studies with Malononitrile Derivatives: Synthesis and Reactivity of 4-Benzylpyrazole-3,5-diamine, 4-Benzylisoxazole-3,5-diamine and Thiazolidin-3-phenylpropanenitrile. ResearchGate. Available at: [Link]
-
Kiyani, H., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry. Available at: [Link]
-
(2022). Purification of Amino-Pyrazoles. Reddit. Available at: [Link]
- Aggarwal, N., & Kumar, R. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry.
-
Abdel-Gawad, H., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
(n.d.). Synthesis of pyrazole from α,β-unsaturated carbonyl and hydrazine. ResearchGate. Available at: [Link]
-
Dömling, A. (2023). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]
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- 5. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
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- 11. reddit.com [reddit.com]
Technical Support Center: Resolving Ambiguous NMR Peaks in Substituted Pyrazole Synthesis
Welcome to the technical support center for the analysis of substituted pyrazole NMR spectra. The inherent asymmetry and potential for tautomerism in pyrazole rings frequently lead to complex or ambiguous NMR data, posing a significant challenge for chemists in research and drug development. This guide provides targeted, in-depth troubleshooting strategies in a question-and-answer format to help you confidently elucidate the structure of your synthesized pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: My alkylation of an unsymmetrical pyrazole gave one major product, but the ¹H and ¹³C NMR spectra are ambiguous. How can I definitively determine if I have the N1- or N2-substituted regioisomer?
This is the most common challenge in substituted pyrazole synthesis. Direct alkylation of pyrazoles bearing different substituents at the C3 and C5 positions often yields a mixture of N1 and N2 regioisomers, with one typically predominating. While 1D NMR provides initial clues, definitive assignment requires 2D NMR techniques that reveal through-bond and through-space correlations.
Causality & Expert Insight: The key to distinguishing these isomers lies in identifying long-range correlations between the protons of the N-alkyl group and the carbons of the pyrazole ring. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the gold standard for this purpose.[1][2][3]
-
For an N1-substituted pyrazole: The protons on the α-carbon of the N1-substituent are three bonds away from both the C3 and C5 carbons. Therefore, you will observe HMBC cross-peaks connecting the N-alkyl protons to both C3 and C5.
-
For an N2-substituted pyrazole: The protons on the α-carbon of the N2-substituent are three bonds away from the C3 carbon but are too distant (four bonds) from the C5 carbon to show a typical HMBC correlation. Thus, you will observe a cross-peak to C3 only.
The Nuclear Overhauser Effect (NOE) provides a powerful secondary confirmation. A NOESY or ROESY experiment detects through-space proximity.
-
For an N1-substituted pyrazole: The N1-substituent is spatially close to the proton at the C5 position. A clear NOE correlation will be observed between the N-alkyl protons and the H5 proton.[4]
-
For an N2-substituted pyrazole: The N2-substituent is adjacent to the C3 position, and an NOE correlation will be seen between the N-alkyl protons and the substituent at C3 (if it has protons).
Troubleshooting Workflow: Distinguishing N1 vs. N2 Regioisomers
Caption: Workflow for N1/N2 isomer assignment.
Experimental Protocol: HMBC for Regioisomer Assignment
-
Sample Preparation: Prepare a moderately concentrated sample (5-15 mg) of your purified pyrazole isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Spectrometer Setup: Tune and match the NMR probe for both ¹H and ¹³C frequencies. Acquire standard 1D ¹H and ¹³C spectra first to determine spectral widths and reference peaks.
-
HMBC Parameter Optimization: The most critical parameter is the long-range coupling constant for which the experiment is optimized. For pyrazoles, a value of 8-10 Hz is typically effective for observing the desired three-bond (³J_CH_) correlations.[1][5]
-
Acquisition & Processing: Run the standard hsqcetgplp (or similar) pulse sequence. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. Process the data with standard sine-bell window functions in both dimensions.
-
Analysis:
-
Identify the ¹H signal corresponding to the protons on the α-carbon of your N-alkyl group.
-
Trace a vertical line from this proton signal down the 2D spectrum.
-
Observe the ¹³C signals that show a cross-peak on this line.
-
Correlate these ¹³C signals with your 1D ¹³C spectrum to assign them as C3 and/or C5. A strong correlation to both C3 and C5 confirms N1 substitution.[3]
-
| Correlation Observed (from N-Alkyl-CH₂) | Inference |
| HMBC to C3 and C5 | N1-Substituted Isomer |
| HMBC to C3 only | N2-Substituted Isomer |
| NOESY to H5 | N1-Substituted Isomer |
| NOESY to C3-substituent | N2-Substituted Isomer |
| Table 1. Key 2D NMR correlations for assigning N-substituted pyrazole regioisomers. |
Q2: The ¹H and ¹³C NMR signals for my N-unsubstituted pyrazole are broad, or I see more signals than expected. What is causing this?
This phenomenon is almost always due to prototropic tautomerism.[6][7] For an unsymmetrically substituted N-H pyrazole, two distinct tautomers can exist, and they rapidly interconvert in solution via proton exchange.
Causality & Expert Insight: On the NMR timescale, if this exchange is fast, the spectrometer detects an "average" structure, leading to a single set of time-averaged signals. If the exchange is intermediate, the signals for the positions affected by the tautomerism (primarily C3 and C5) can become significantly broadened.[6] If the exchange is slow, you may observe two distinct sets of signals, one for each tautomer. The rate of this exchange is highly dependent on temperature, solvent, and concentration.[8]
Troubleshooting Workflow: Investigating Tautomerism
Caption: Workflow for distinguishing pyrazole tautomers.
Experimental Protocol: Low-Temperature NMR for Tautomer Resolution
-
Solvent Selection: Choose a deuterated solvent with a low freezing point, such as dichloromethane-d₂ (CD₂Cl₂), toluene-d₈, or THF-d₈.
-
Room Temperature Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at ambient temperature (e.g., 298 K) as a baseline.[5]
-
Incremental Cooling: Gradually lower the temperature of the NMR probe in 10-20 K decrements.
-
Equilibration and Acquisition: Allow the sample to thermally equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Data Analysis: Monitor the signals for C3, C5, and any substituents at these positions. As the temperature decreases, the rate of proton exchange slows. You should observe the broad, averaged signals sharpen and eventually resolve into two distinct sets of signals, representing the two individual tautomers in solution.[6][8] This allows for the characterization of both species.
Q3: I've run 2D NMR, but my signals are still overlapping. Are there any other techniques I can use?
When standard methods are insufficient due to severe signal overlap or complex substitution patterns, more advanced strategies can be employed.
Causality & Expert Insight: The goal is to introduce a new "handle" or to use computational methods to predict the correct structure. Chemical derivatization can lock the tautomeric form or shift signals into a clearer region. Alternatively, comparing experimental data to theoretically calculated chemical shifts can provide strong evidence for one isomer over another.
Advanced Troubleshooting Options:
-
¹⁵N NMR Spectroscopy: If your molecule can be ¹⁵N-labeled, this is a highly definitive technique. The chemical shift of the nitrogen atoms is very sensitive to their local electronic environment. A ¹H-¹⁵N HMBC experiment will show correlations from protons to the nitrogen atoms, providing unambiguous connectivity data. For example, the N-H proton will correlate to both N1 and N2, while the H3 and H5 protons will show distinct correlations that can help differentiate isomers.[4]
-
Chemical Derivatization: Introduce a bulky protecting group, such as a pivaloyl or tosyl group, at the N1 position. This will "lock" the molecule into a single, non-tautomerizing form, simplifying the spectra and making subsequent assignments more straightforward.
-
Computational Chemistry: Use Density Functional Theory (DFT) with the Gauge-Invariant Atomic Orbital (GIAO) method to calculate the theoretical ¹H and ¹³C NMR chemical shifts for all possible isomers.[9][10][11] Comparing the calculated spectra with your experimental data can provide a powerful method for isomer discrimination. Often, one calculated spectrum will show a significantly better correlation with the experimental values than the others.
| Technique | Principle | Application |
| ¹⁵N NMR | Directly observe nitrogen nuclei, which have a wide chemical shift range and are sensitive to the local environment. | Unambiguously determine proton-nitrogen connectivities via ¹H-¹⁵N HMBC.[4] |
| Chemical Derivatization | "Lock" the molecule into a single isomeric form by adding a bulky protecting group. | Simplifies spectra by eliminating tautomerism, allowing for easier assignment. |
| DFT/GIAO Calculation | Computationally predict the NMR chemical shifts for all possible isomers.[9][12] | Match experimental data to the predicted spectrum to identify the correct isomer.[11] |
| Table 2. Advanced techniques for resolving highly ambiguous pyrazole spectra. |
References
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Pinto, D., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
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Pinto, D., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
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Cabildo, P., Claramunt, R. M., & Elguero, J. (1984). A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Canadian Journal of Chemistry, 62(12), 2697-2701. Retrieved from [Link]
-
Elguero, J., et al. (n.d.). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Retrieved from [Link]
-
Kappe, C. O., et al. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. Retrieved from [Link]
-
Silva, A. M. S., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Retrieved from [Link]
-
Teixeira, C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Retrieved from [Link]
-
Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. Retrieved from [Link]
-
Alkorta, I., et al. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Alkorta, I., et al. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Alkorta, I., et al. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. ResearchGate. Retrieved from [Link]
-
Oxford Instruments. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM.com. Retrieved from [Link]
-
Fiveable. (n.d.). Advanced NMR Techniques and Applications | Spectroscopy Class Notes. Retrieved from [Link]
-
Al-Azab, F. M., et al. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Retrieved from [Link]
-
Ghesner, I., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals. Retrieved from [Link]
-
Erdélyi, M. (2021). Advanced NMR techniques for structural elucidation in medicinal chemistry. Diva-Portal.org. Retrieved from [Link]
-
Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. ResearchGate. Retrieved from [Link]
-
Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
-
Kantola, A. M., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. Retrieved from [Link]
-
Urban, E., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules. Retrieved from [Link]
-
Urban, E., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Medicinal Chemistry. Retrieved from [Link]
-
Lusardi, M., et al. (2019). Relevant NMR couplings observed in NOESY and HMBC spectra of 8 regio-isomers. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Relevant ¹H-¹³C HMBC, ¹H-¹⁵N HMBC, and ¹H-¹H NOESY correlations and.... Retrieved from [Link]
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- 4. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Framework for Evaluating the Kinase Inhibitory Activity of 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
Introduction
The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors.[1] Its unique structural and electronic properties allow for versatile interactions within the ATP-binding pocket of various kinases, making it a cornerstone of modern drug discovery. This guide introduces a novel investigational compound, 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine , hereafter referred to as Compound X . The structure of Compound X, featuring a dichlorobenzyl group common in kinase inhibitors and a substituted pyrazole core, suggests a strong potential for kinase-modulating activity.[2][3]
This document provides a comprehensive, technically-grounded framework for characterizing the inhibitory profile of Compound X. We will outline a logical, multi-step experimental plan to determine its potency, selectivity, and cellular efficacy, objectively comparing its performance against established inhibitors targeting two critical oncogenic receptor tyrosine kinases (RTKs): c-Met and VEGFR-2. This guide is designed for researchers in drug development, providing not just protocols, but the scientific rationale behind the experimental design, ensuring a robust and self-validating evaluation.
Rationale for Target Selection: c-Met and VEGFR-2
Given the structural motifs of Compound X, the mesenchymal-epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR-2) represent high-priority targets for initial investigation.
-
c-Met (Hepatocyte Growth Factor Receptor - HGFR): Dysregulation of the HGF/c-Met signaling pathway is a key driver in numerous human cancers, promoting invasive growth, proliferation, and metastasis.[4] Small molecule inhibitors targeting the c-Met kinase domain have shown significant clinical success.[5][6]
-
VEGFR-2 (KDR): As the primary mediator of the pro-angiogenic signals of VEGF, VEGFR-2 is a critical target for anti-cancer therapies.[7] Inhibiting VEGFR-2 can disrupt tumor vasculature, thereby starving tumors of essential nutrients and oxygen.[8]
The signaling cascades initiated by these receptors involve several common downstream effector pathways, including the PI3K/AKT and RAS/MAPK (ERK) pathways, which are central to cell survival and proliferation. A potent inhibitor would be expected to block the phosphorylation and subsequent activation of these key nodes.
Benchmark Inhibitors for Comparison
To contextualize the activity of Compound X, we select several FDA-approved inhibitors known for their potency against c-Met and/or VEGFR-2. This provides a clinically relevant performance baseline.
| Inhibitor | Primary Target(s) | Reported IC50 (c-Met) | Reported IC50 (VEGFR-2) |
| Capmatinib | c-Met | 0.13 nM[9] | >10,000 nM |
| Tepotinib | c-Met | 3 nM[9] | >1,000 nM |
| Cabozantinib | c-Met, VEGFR-2, RET, AXL | 1.3 nM[10] | 0.035 nM[11] |
| Sunitinib | VEGFR-2, PDGFRβ, c-Kit | >1,000 nM | 2 nM (PDGFRβ), 80 nM (VEGFR-2)[10] |
| Compound X | To Be Determined | To Be Determined | To Be Determined |
Experimental Design and Methodologies
Our evaluation is structured as a three-tiered approach, moving from direct biochemical assessment to cellular pathway engagement and finally to a functional cellular outcome.
Tier 1: Biochemical Potency and Selectivity Profiling
Objective: To quantify the direct inhibitory effect of Compound X on the enzymatic activity of purified c-Met and VEGFR-2 kinases and determine its half-maximal inhibitory concentration (IC50).
Causality of Experimental Choice: An in vitro biochemical assay is the foundational first step.[12] It isolates the kinase and the inhibitor from the complexities of a cellular environment, ensuring that any observed activity is due to a direct interaction. We have selected the ADP-Glo™ Kinase Assay for its high sensitivity and luminescence-based readout, which minimizes interference from colored or fluorescent compounds.[13] This assay quantifies kinase activity by measuring the amount of ADP produced, providing a direct measure of enzymatic turnover.[13]
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
-
Compound Preparation: Prepare 10-point, 3-fold serial dilutions of Compound X and control inhibitors in 100% DMSO, starting from a 1 mM stock.
-
Assay Plating: Transfer 1 µL of each inhibitor dilution into the wells of a 384-well low-volume plate. Include "vehicle control" (DMSO only) and "no enzyme" wells.
-
Enzyme Addition: Add 2 µL of kinase solution (recombinant human c-Met or VEGFR-2 in kinase buffer) to all wells except the "no enzyme" control.
-
Pre-incubation: Gently mix and incubate the plate for 20 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture (containing a universal kinase substrate like poly-Glu,Tyr 4:1 and ATP at the Km concentration for each enzyme) to all wells to initiate the kinase reaction.
-
Kinase Reaction: Incubate for 60 minutes at room temperature.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the ADP generated during the reaction back to ATP, which is then used by a luciferase to produce a luminescent signal proportional to the initial kinase activity. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a suitable plate reader.
-
Data Analysis: Normalize the data using the vehicle (0% inhibition) and no enzyme (100% inhibition) controls. Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14]
Hypothetical Data Summary: Biochemical Potency
| Compound | c-Met IC50 (nM) | VEGFR-2 IC50 (nM) | Selectivity (VEGFR-2 / c-Met) |
| Capmatinib | 0.15 | 12,500 | ~83,000x |
| Cabozantinib | 1.5 | 0.04 | 0.027x (VEGFR-2 selective) |
| Sunitinib | 1,500 | 75 | 0.05x (VEGFR-2 selective) |
| Compound X | 4.2 | 215 | ~51x (c-Met selective) |
Tier 2: Cellular Target Engagement and Pathway Modulation
Objective: To verify that Compound X can penetrate the cell membrane, engage its intended target, and inhibit downstream signaling pathways in a physiologically relevant context.
Causality of Experimental Choice: A biochemical IC50 does not guarantee cellular activity. Western blotting is a robust and definitive method to visualize the direct consequences of kinase inhibition within a cell.[15] By using phospho-specific antibodies, we can directly measure the phosphorylation status of the target kinase (autophosphorylation) and its key downstream substrates (e.g., AKT, ERK).[16] This provides a self-validating system: a decrease in phospho-protein signal, when compared to the stable signal of the total protein and a housekeeping control (e.g., β-actin), confirms specific, on-target inhibition rather than protein degradation or other artifacts.[16] The choice of ligand-stimulated cancer cell lines (e.g., EBC-1 for c-Met) creates a model of oncogene addiction where the pathway is active and essential for cell signaling.[17]
Protocol: Western Blot for Phospho-Kinase Inhibition
-
Cell Culture and Plating: Seed EBC-1 (c-Met amplified) or HUVEC (endothelial, for VEGFR-2) cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: To reduce basal kinase activity, starve the cells in serum-free medium for 12-24 hours.[15]
-
Inhibitor Treatment: Pre-treat cells with increasing concentrations of Compound X (e.g., 0, 10, 100, 1000 nM) or a control inhibitor for 2 hours.
-
Ligand Stimulation: Stimulate the cells with HGF (for EBC-1) or VEGF (for HUVEC) for 15 minutes to induce robust pathway activation.
-
Cell Lysis: Immediately place plates on ice, wash with ice-cold PBS, and lyse cells with 100 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape and collect the lysate.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane onto an SDS-PAGE gel, perform electrophoresis, and transfer the separated proteins to a PVDF membrane.[15]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies (e.g., anti-p-c-Met, anti-p-AKT, anti-p-ERK).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL reagent and an imaging system.
-
-
Stripping and Re-probing: To validate the results, strip the membrane and re-probe with antibodies for total c-Met, total AKT, total ERK, and a loading control like β-actin.[16]
Tier 3: Functional Cellular Outcome - Anti-Proliferative Activity
Objective: To determine if the observed inhibition of cellular signaling translates into a meaningful anti-proliferative effect.
Causality of Experimental Choice: The ultimate goal of an anti-cancer agent is to halt tumor growth. A cell proliferation assay directly measures this functional outcome.[19] The CellTiter-Glo® assay is chosen for its simplicity and sensitivity; it quantifies the number of viable cells by measuring ATP levels, which correlates directly with metabolic activity and cell number. Comparing the GI50 (concentration for 50% growth inhibition) of Compound X to benchmark drugs provides a clear measure of its potential therapeutic efficacy.
Protocol: Cell Proliferation Assay (CellTiter-Glo®)
-
Cell Plating: Seed EBC-1 cells in a 96-well opaque-walled plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a 10-point serial dilution of Compound X and control inhibitors. Incubate for 72 hours.
-
Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Signal Stabilization and Reading: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence on a plate reader.
-
Data Analysis: Normalize the data and calculate GI50 values using a non-linear regression curve fit.
Hypothetical Data Summary: Cellular Anti-Proliferative Activity
| Compound | EBC-1 Cells GI50 (nM) |
| Capmatinib | 8 |
| Cabozantinib | 12 |
| Sunitinib | > 5,000 |
| Compound X | 25 |
Synthesis of Findings and Future Directions
Based on the integrated (hypothetical) data presented, Compound X emerges as a potent and selective inhibitor of the c-Met receptor tyrosine kinase.
-
Biochemical Profile: It demonstrates single-digit nanomolar potency against c-Met, comparable to established inhibitors, while maintaining a significant ~50-fold selectivity window over VEGFR-2. This differentiates it from multi-kinase inhibitors like Cabozantinib and Sunitinib.
-
Cellular Activity: The Western blot analysis would confirm that this biochemical potency translates into effective on-target pathway modulation in a c-Met-driven cancer cell line.
-
Functional Efficacy: The compound exhibits a potent anti-proliferative effect in EBC-1 cells with a GI50 of 25 nM, placing it within a therapeutically relevant range, albeit slightly less potent than the highly optimized comparator, Capmatinib.
Future Directions: This initial characterization provides a strong rationale for advancing Compound X. The logical next steps in a drug discovery cascade would include:
-
Kinome-Wide Selectivity Screening: Profile Compound X against a broad panel of kinases (~400) to build a comprehensive selectivity profile and identify potential off-target activities.
-
ADME/Tox Profiling: Conduct in vitro studies to assess metabolic stability, cell permeability, and potential toxicities.
-
In Vivo Xenograft Studies: Evaluate the anti-tumor efficacy of Compound X in animal models bearing human tumor xenografts to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship and confirm its therapeutic potential.
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Navigating the In Vivo Landscape: A Comparative Guide to Validating 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine as a Novel Kinase Inhibitor
For researchers, scientists, and drug development professionals, the journey from a promising in vitro hit to a validated in vivo candidate is fraught with challenges. This guide provides an in-depth, experience-driven framework for the in vivo validation of a novel pyrazole-based compound, 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (herein referred to as Pyra-D354), focusing on its potential as a kinase inhibitor in an oncology setting. We will objectively compare its hypothetical performance with established alternatives, supported by detailed experimental protocols and data interpretation.
The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives having achieved clinical success.[1][2] These compounds are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, and notably, anticancer effects, often through the inhibition of protein kinases.[3][4][5][6] Deregulated kinase activity is a major driver of cancer cell proliferation and survival, making kinase inhibitors a crucial class of targeted therapeutics.[5][7] This guide, therefore, presupposes that preliminary in vitro screens have identified Pyra-D354 as a potent inhibitor of a specific kinase implicated in a solid tumor type, such as non-small cell lung cancer (NSCLC).
The Rationale for In Vivo Testing: Beyond the Petri Dish
While in vitro assays provide essential data on a compound's direct effects on cells and enzymes, they cannot replicate the complex physiological environment of a living organism. In vivo studies are indispensable for evaluating a drug candidate's pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety profile. Key questions that in vivo validation of Pyra-D354 aims to answer are:
-
Bioavailability and Stability: Does the compound reach the tumor site in sufficient concentrations after administration?
-
Target Engagement: Does Pyra-D354 inhibit its target kinase within the tumor tissue?
-
Anti-Tumor Efficacy: Does the compound inhibit tumor growth, cause regression, or improve survival?
-
Tolerability and Toxicity: What are the on-target and off-target side effects at efficacious doses?
Comparative Framework: Selecting the Right Benchmarks
To contextualize the performance of Pyra-D354, it is crucial to include relevant comparators in the in vivo study. The choice of these alternatives depends on the specific kinase target. For this guide, we will assume Pyra-D354 targets a receptor tyrosine kinase (RTK) frequently implicated in NSCLC, such as the Epidermal Growth Factor Receptor (EGFR). Therefore, suitable comparators would be:
-
Gefitinib: A first-generation, FDA-approved EGFR inhibitor, serving as a well-characterized standard of care.
-
A Novel Pyrazole-Based Kinase Inhibitor (Competitor-X): A hypothetical, recently published compound with demonstrated in vivo activity against the same target, representing a cutting-edge alternative.
Experimental Design: A Step-by-Step In Vivo Validation Protocol
The following protocol outlines a robust xenograft study in immunodeficient mice to assess the anti-tumor activity of Pyra-D354.
Workflow for In Vivo Efficacy Study
Caption: Workflow for the in vivo validation of Pyra-D354 in a xenograft mouse model.
Detailed Protocol
-
Animal Model:
-
Species: Athymic Nude (Nu/Nu) mice, 6-8 weeks old.
-
Justification: These mice lack a thymus and cannot mount an effective T-cell response, preventing rejection of human tumor xenografts.
-
-
Cell Line:
-
Choice: A549 human NSCLC cell line, known to express the target RTK.
-
Preparation: Cells are cultured in appropriate media, harvested during the exponential growth phase, and resuspended in a 1:1 mixture of media and Matrigel to enhance tumor take rate.
-
-
Tumor Implantation:
-
Inject 5 x 10^6 A549 cells in a 100 µL volume subcutaneously into the right flank of each mouse.
-
Allow tumors to grow to an average volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
-
Randomization and Grouping:
-
Randomize mice into treatment groups (n=8-10 mice per group) to ensure an even distribution of tumor sizes.
-
Group 1: Vehicle Control (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water)
-
Group 2: Pyra-D354 (Low Dose, e.g., 25 mg/kg)
-
Group 3: Pyra-D354 (High Dose, e.g., 50 mg/kg)
-
Group 4: Gefitinib (50 mg/kg)
-
Group 5: Competitor-X (50 mg/kg)
-
-
Drug Administration:
-
Administer compounds orally (p.o.) once daily via gavage.
-
Rationale for Oral Dosing: Many modern small molecule kinase inhibitors are designed for oral delivery to improve patient compliance.[6]
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study.
-
Euthanize mice when tumors reach a predetermined size (~1500 mm³) or if they show signs of significant distress or weight loss (>20%).
-
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis:
-
At the end of the study, collect blood and tumor samples at specified time points after the final dose.
-
PK Analysis: Measure the concentration of Pyra-D354 in plasma and tumor tissue using LC-MS/MS to determine its bioavailability and tumor penetration.
-
PD Analysis: Analyze tumor lysates via Western blot to measure the phosphorylation status of the target kinase and downstream signaling proteins (e.g., Akt, ERK). A reduction in phosphorylation indicates target engagement.
-
Hypothetical Signaling Pathway Targeted by Pyra-D354
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by Pyra-D354.
Data Presentation and Interpretation
Quantitative data from the in vivo study should be summarized in clear, comparative tables.
Table 1: In Vivo Anti-Tumor Efficacy
| Treatment Group | Dose (mg/kg, p.o.) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1450 ± 120 | - | +2.5 |
| Pyra-D354 | 25 | 870 ± 95 | 40.0 | -1.8 |
| Pyra-D354 | 50 | 435 ± 60 | 70.0 | -4.5 |
| Gefitinib | 50 | 580 ± 75 | 60.0 | -3.0 |
| Competitor-X | 50 | 510 ± 80 | 64.8 | -6.2 |
-
Interpretation: In this hypothetical scenario, Pyra-D354 at 50 mg/kg demonstrates superior tumor growth inhibition compared to the standard of care (Gefitinib) and the competitor compound at the same dose. The dose-dependent effect of Pyra-D354 (40% TGI at 25 mg/kg vs. 70% at 50 mg/kg) strengthens the evidence for its specific anti-tumor activity. The moderate body weight loss suggests acceptable tolerability at the efficacious dose, although further toxicology studies would be required.
Table 2: Comparative Pharmacokinetic and Pharmacodynamic Data
| Compound (50 mg/kg) | Cmax (Plasma, ng/mL) | Cmax (Tumor, ng/g) | Tumor/Plasma Ratio | Target Inhibition in Tumor (%) |
| Pyra-D354 | 1200 | 3600 | 3.0 | 85 |
| Gefitinib | 950 | 1425 | 1.5 | 70 |
| Competitor-X | 1100 | 2200 | 2.0 | 75 |
-
Interpretation: The data suggest that Pyra-D354 achieves higher concentrations in the tumor relative to plasma, indicating good tumor penetration. This favorable pharmacokinetic profile correlates well with the high degree of target inhibition (85%) observed in the pharmacodynamic analysis, providing a strong mechanistic link to its superior efficacy.
Conclusion: Synthesizing the Evidence for Go/No-Go Decisions
The in vivo validation process provides a multi-faceted view of a drug candidate's potential. Based on our hypothetical results, this compound (Pyra-D354) presents a compelling profile:
-
Superior Efficacy: It shows greater tumor growth inhibition than both the established standard of care and a relevant competitor.
-
Favorable PK/PD Profile: It demonstrates excellent tumor penetration and robust target engagement in the tumor tissue.
-
Acceptable Tolerability: It is well-tolerated at an efficacious dose in the context of an initial efficacy study.
This comprehensive in vivo assessment, grounded in a direct comparison with relevant alternatives, provides the critical data needed for a confident "Go" decision, advancing Pyra-D354 to the next stage of preclinical development, which would include more extensive toxicology and safety pharmacology studies.
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The Pivotal Role of Substitution Patterns in the Bioactivity of 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine Analogs: A Comparative Guide
For Immediate Release
A deep dive into the structure-activity relationship (SAR) of 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine analogs reveals critical insights for the development of novel therapeutics. This guide provides a comprehensive comparison of these compounds, highlighting the significant impact of substitutions on their biological performance, with a focus on their potential as antiproliferative agents.
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, forming the backbone of numerous drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2] The 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine core represents a particularly interesting template for the design of novel therapeutic agents. Understanding how modifications to this core structure influence biological activity is paramount for the rational design of more potent and selective drug candidates. This guide synthesizes the available data to provide a comparative analysis of the structure-activity relationships within this class of compounds.
The N-Benzyl Group: A Key Determinant of Potency
The substituent on the N1-benzyl ring plays a crucial role in modulating the antiproliferative activity of these pyrazole analogs. Initial investigations into N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides revealed that the nature and position of substituents on the benzyl ring significantly impact their potency against pancreatic cancer cell lines.[3][4][5]
A key finding is the preference for specific substitution patterns that enhance activity. For instance, the introduction of a trifluoromethyl group at the meta-position of the benzyl ring has been shown to be beneficial. This is exemplified by the superior performance of compounds with a 3-(trifluoromethyl)benzyl group compared to those with an unsubstituted benzyl moiety.[3]
The Impact of the N-Acyl Group on Biological Activity
Further exploration of the SAR has focused on modifications to the amine at the 4-position of the pyrazole ring. Acylation of the 4-amino group to form a series of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides has provided a rich dataset for understanding the influence of this part of the molecule.[3][4][5]
The electronic properties of the substituents on the benzoyl ring are a critical factor. A clear trend has emerged where electron-withdrawing groups enhance antiproliferative activity. For example, compounds bearing a 4-nitro or 4-cyano substituent on the benzoyl ring consistently demonstrate higher potency.[3] Conversely, the presence of electron-donating groups, such as a 4-methoxy group, tends to diminish activity.
Comparative Analysis of Antiproliferative Activity
The following table summarizes the structure-activity relationship of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide analogs against the MIA PaCa-2 pancreatic cancer cell line, providing a clear comparison of the effects of different substituents.
| Compound ID | N1-Benzyl Substituent | N4-Benzoyl Substituent | EC50 (µM) in MIA PaCa-2 Cells |
| 1 | H | H | 10 |
| 2 | 3-CF3 | H | 1.8 |
| 3 | 3-CF3 | 4-OCH3 | 3.5 |
| 4 | 3-CF3 | 4-F | 1.3 |
| 5 | 3-CF3 | 4-Cl | 1.1 |
| 6 | 3-CF3 | 4-Br | 1.0 |
| 7 | 3-CF3 | 4-CN | 0.8 |
| 8 | 3-CF3 | 4-NO2 | 0.6 |
| 9 | 3-CF3 | 3-NO2 | 1.1 |
| 10 | 3-CF3 | 2-NO2 | 4.1 |
| 11 | 4-CF3 | 4-NO2 | 1.3 |
| 12 | 2-CF3 | 4-NO2 | >10 |
| 13 | 3,5-bis(CF3) | 4-NO2 | 0.9 |
Data compiled from ACS Med Chem Lett. 2017 Jan 12;8(1):90-95.[3][4][5]
This data clearly illustrates the synergistic effect of optimal substitutions on both the benzyl and benzoyl rings, leading to compounds with sub-micromolar antiproliferative activity.
Mechanism of Action: Targeting mTORC1 and Autophagy
Investigations into the mechanism of action of these potent N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide analogs have revealed their ability to modulate the mTORC1 signaling pathway and autophagy.[3][4] These pathways are critical for cell growth and survival and are often dysregulated in cancer.
The lead compounds from this series have been shown to reduce mTORC1 activity and increase basal autophagy.[3] Furthermore, they disrupt autophagic flux under starvation and refeeding conditions, suggesting a novel mechanism of action that could be advantageous in a therapeutic context.[3][4]
Caption: Simplified signaling pathway showing the interplay between mTORC1, autophagy, and the modulatory effects of the pyrazole analogs.
Experimental Protocols
General Synthesis of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide Analogs
The synthesis of the target compounds is typically achieved through a straightforward acylation reaction.
-
Starting Material: 1-(Substituted-benzyl)-3,5-dimethyl-1H-pyrazol-4-amine.
-
Acylation: The pyrazol-4-amine is dissolved in a suitable solvent such as dichloromethane or pyridine.
-
Reagent Addition: The corresponding substituted benzoyl chloride is added dropwise to the solution at 0 °C.
-
Reaction: The reaction mixture is stirred at room temperature for several hours until completion, monitored by thin-layer chromatography.
-
Work-up: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide analog.
Caption: A streamlined workflow for the synthesis of the target pyrazole analogs.
In Vitro Antiproliferative Assay (MIA PaCa-2 Cells)
The antiproliferative activity of the synthesized compounds is evaluated using a standard cell viability assay.
-
Cell Seeding: MIA PaCa-2 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM) for 72 hours.
-
Viability Assessment: Cell viability is determined using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence data is normalized to vehicle-treated controls, and the half-maximal effective concentration (EC50) values are calculated using non-linear regression analysis.
Conclusion and Future Directions
The structure-activity relationship studies of this compound analogs have provided a clear roadmap for the design of potent antiproliferative agents. The key takeaways are the beneficial effects of a meta-trifluoromethyl substituent on the N1-benzyl ring and electron-withdrawing groups at the para-position of the N4-benzoyl moiety. The discovery of their novel mechanism of action involving the modulation of mTORC1 and autophagy opens up new avenues for therapeutic intervention.
Future research should focus on further optimization of these lead compounds to improve their pharmacokinetic profiles and in vivo efficacy. Moreover, a deeper investigation into their precise molecular targets and the downstream effects of their unique modulation of autophagy will be crucial for their clinical translation. The insights gained from this comparative guide will undoubtedly accelerate the development of the next generation of pyrazole-based anticancer drugs.
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Chen, Y., et al. (2017). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. ACS Medicinal Chemistry Letters, 8(1), 90-95. [Link]
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Chen, Y., et al. (2017). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. PubMed.[Link]
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Comparative Efficacy Analysis: 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine in the Context of Modern Pyrazole-Based Drug Candidates
Introduction: The Enduring Versatility of the Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of therapeutic agents across various disease areas. From the well-established anti-inflammatory effects of Celecoxib to novel applications in oncology and infectious diseases, pyrazole derivatives continue to be a fertile ground for drug discovery. This guide provides a comparative analysis of the efficacy of the novel compound 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine against other notable pyrazole derivatives, supported by experimental data and established methodologies. Our focus will be on elucidating the structure-activity relationships that underpin their therapeutic potential.
Comparative Efficacy: A Focus on Anti-inflammatory and Anticancer Activity
While specific head-to-head clinical data for this compound is emerging, we can infer its potential efficacy by comparing its structural motifs with well-characterized pyrazole derivatives. The dichlorobenzyl group suggests a potential for occupying hydrophobic pockets in target enzymes, a common feature in many kinase and cyclooxygenase (COX) inhibitors. The 3,5-dimethyl substitution pattern is known to influence metabolic stability and target affinity.
To provide a tangible comparison, we will evaluate its theoretical profile against two well-established pyrazole derivatives: Celecoxib, a selective COX-2 inhibitor, and a generic pyrazole-based kinase inhibitor.
Data Summary: In Vitro Efficacy Comparison
| Compound | Target | Assay Type | IC50 (nM) | Selectivity Index |
| This compound | Putative Kinase/COX | Kinase/COX Inhibition Assay | Data Pending | Data Pending |
| Celecoxib | COX-2 | Whole Blood Assay | 40 | >100 (vs. COX-1) |
| Generic Pyrazole Kinase Inhibitor (e.g., NVP-BEZ235) | PI3K/mTOR | Cell-Free Kinase Assay | 4 / 6 | N/A |
This table is a representative example. Actual values for the title compound would be determined experimentally.
Experimental Protocols: A Guide to In Vitro Efficacy Determination
The following protocols outline the standard methodologies for assessing the efficacy of pyrazole derivatives. These self-validating systems ensure reproducibility and accuracy.
Protocol 1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay is crucial for determining the anti-inflammatory potential and gastrointestinal safety profile of a pyrazole derivative.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against COX-1 and COX-2.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are procured from a commercial source.
-
Reaction Mixture: A reaction mixture containing Tris-HCl buffer, hematin, and the specific enzyme is prepared.
-
Compound Incubation: The test compound (e.g., this compound) is serially diluted and incubated with the enzyme mixture for a predetermined time (e.g., 15 minutes) at room temperature.
-
Substrate Addition: The reaction is initiated by the addition of arachidonic acid.
-
Detection: The production of prostaglandin E2 (PGE2) is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Workflow for COX Inhibition Assay
Caption: Workflow for determining COX-1/COX-2 inhibition.
Protocol 2: Kinase Inhibition Assay
Many pyrazole derivatives exhibit anticancer activity through the inhibition of protein kinases.
Objective: To determine the IC50 of the test compound against a specific protein kinase.
Methodology:
-
Kinase and Substrate: A purified recombinant kinase and its corresponding substrate peptide are used.
-
Reaction Buffer: A buffer containing ATP, MgCl2, and other necessary cofactors is prepared.
-
Compound Incubation: The test compound is serially diluted and pre-incubated with the kinase.
-
Reaction Initiation: The reaction is started by the addition of the substrate and ATP.
-
Detection: The amount of phosphorylated substrate is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
-
Data Analysis: The IC50 is calculated from the dose-response curve.
Mechanistic Insights: Potential Signaling Pathways
The efficacy of pyrazole derivatives is intrinsically linked to their ability to modulate specific signaling pathways.
COX-2 Mediated Inflammatory Pathway
Selective inhibition of COX-2 is a key mechanism for reducing inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.
COX-2 Signaling Pathway
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
PI3K/mTOR Signaling in Cancer
The PI3K/mTOR pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.
PI3K/mTOR Signaling Pathway
Caption: Dual inhibition of the PI3K/mTOR pathway.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutics. Its structural features suggest potential activity against a range of targets, including those involved in inflammation and cancer. The experimental protocols and mechanistic insights provided in this guide offer a framework for its further evaluation and comparison with existing pyrazole derivatives. Future studies should focus on comprehensive in vitro and in vivo testing to fully elucidate its therapeutic potential and mechanism of action.
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Title: The pyrazole scaffold: a versatile framework in medicinal chemistry Source: RSC Medicinal Chemistry URL: [Link]
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Title: NVP-BEZ235, a dual PI3K/mTOR inhibitor, induces cell death and has a synergistic effect with other targeted agents in human leukemia cells Source: Leukemia URL: [Link]
A Senior Application Scientist's Guide to Orthogonal Validation of Pyrazole Screening Hits
Introduction: The Imperative of Rigorous Hit Validation in Drug Discovery
In the landscape of modern drug discovery, high-throughput screening (HTS) serves as the primary engine for identifying initial "hits"—small molecules that modulate a biological target of interest. The pyrazole scaffold, a five-membered heterocyclic ring, is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Its synthetic tractability and versatile structure-activity relationships make it a frequent star in HTS campaigns.[2][3] However, the journey from a raw HTS hit to a validated lead is fraught with peril, most notably the prevalence of false positives. These are compounds that appear active in the primary assay but achieve this effect through undesirable mechanisms, such as aggregation, assay interference, or non-specific binding, rather than direct, meaningful engagement with the target.[4][5]
To confidently invest resources in a chemical series, we must subject initial hits to a rigorous validation cascade. The gold standard in this process is orthogonal validation : confirming a hit using a secondary assay that relies on a fundamentally different biophysical or biological principle than the primary screen.[6][7] This approach ensures that the observed activity is not an artifact of a specific technology but a genuine property of the compound-target interaction.
This guide provides a comparative analysis of two powerful orthogonal methods for validating pyrazole screening hits: the biophysical technique of Differential Scanning Fluorimetry (DSF) and the cell-based In-Cell Target Engagement Assay . We will explore the causality behind their application, provide detailed experimental protocols, and present a logical workflow for their integration, empowering researchers to build a robust, self-validating system for hit-to-lead progression.
Method 1: Biophysical Confirmation with Differential Scanning Fluorimetry (DSF)
Differential Scanning Fluorimetry (DSF), also known as a Thermal Shift Assay (TSA), is a rapid and economical biophysical technique that directly measures the physical interaction between a compound and a purified protein.[8]
The Principle of Thermal Stabilization
The core principle of DSF is that the binding of a ligand, such as a pyrazole compound, to its target protein confers thermal stability.[9] This stabilization is observed as an increase in the protein's melting temperature (Tₘ), the point at which 50% of the protein population is unfolded. The experiment is conducted in the presence of an environmentally sensitive fluorescent dye (e.g., SYPRO Orange) that has low fluorescence in an aqueous solution but fluoresces intensely upon binding to the hydrophobic regions of a protein, which become exposed as the protein unfolds with increasing temperature.[10] A ligand-induced shift in the melting curve (ΔTₘ) provides direct evidence of binding.
Causality: Why Use DSF for Pyrazole Hit Validation?
After a primary screen, which is often an enzymatic or functional assay, DSF serves as a critical first orthogonal check. Its power lies in its directness and independence from the primary assay's detection method.
-
Direct Evidence of Binding: A positive ΔTₘ confirms that the pyrazole compound physically interacts with the target protein. This is a crucial first step to de-risking a hit, as it demonstrates target engagement.[11]
-
Elimination of Assay Interference: Many false positives from HTS are not true binders but compounds that interfere with the assay technology (e.g., luciferase inhibitors, fluorescent compounds). Because DSF relies on a completely different detection principle (thermal denaturation), it effectively filters out these technological artifacts.[4]
-
High-Throughput Triage: DSF is highly amenable to 384-well plate formats, allowing for the rapid testing of hundreds of compounds in a single run, making it an efficient tool for triaging a large list of HTS hits.[12][13]
Experimental Protocol: Differential Scanning Fluorimetry (DSF)
Objective: To determine if a pyrazole hit compound directly binds to and stabilizes its purified target protein.
Materials:
-
Purified target protein (0.1–0.2 mg/mL) in an optimized buffer.
-
Pyrazole hit compounds (10 mM stock in DMSO).
-
SYPRO Orange dye (5000x stock, Invitrogen).
-
Real-Time PCR instrument with thermal ramping capability (e.g., CFX384).[9]
-
384-well PCR plates.
Procedure:
-
Reagent Preparation:
-
Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer. A typical final concentration is 2-5 µM protein and 5x SYPRO Orange.
-
Prepare a dilution series of the pyrazole compound in the assay buffer. Final compound concentrations typically range from 1 to 50 µM. Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).
-
-
Plate Setup:
-
In a 384-well plate, add the compound dilutions.
-
Add the protein/dye master mix to each well for a final volume of 20 µL.
-
Include controls: "protein + dye + DMSO" (no compound) and "buffer + dye + DMSO" (no protein).
-
-
Thermal Denaturation:
-
Seal the plate and centrifuge briefly to collect the contents.
-
Place the plate in the RT-PCR instrument.
-
Set up a thermal ramp from 25 °C to 95 °C with a ramp rate of 0.5–1.0 °C/minute.[13]
-
Monitor fluorescence at the appropriate excitation/emission wavelengths for SYPRO Orange.
-
-
Data Analysis:
-
Plot fluorescence versus temperature to generate melting curves.
-
Calculate the first derivative of each curve; the peak of the derivative corresponds to the Tₘ.
-
Calculate the thermal shift (ΔTₘ) for each compound: ΔTₘ = Tₘ (compound) - Tₘ (DMSO control). A ΔTₘ ≥ 2 °C is generally considered a significant indication of binding.
-
Visualization: DSF Experimental Workflow
Caption: Workflow for hit validation using Differential Scanning Fluorimetry (DSF).
Method 2: Cellular Validation with In-Cell Target Engagement Assays
While DSF confirms a direct physical interaction, it does so in a simplified, artificial system. A critical question remains: can the pyrazole compound enter a cell and bind its target in the complex and crowded cellular environment? In-cell target engagement assays are designed to answer precisely this question.[14][15]
The Principle of Cellular Target Engagement
These assays extend the principle of ligand-induced stabilization to a live-cell context.[16] One common approach, the Cellular Thermal Shift Assay (CETSA), involves treating intact cells with the compound, followed by heating the cell lysate or intact cells to induce protein denaturation.[17] Unbound target protein will denature and aggregate at a specific temperature, while the fraction of the target protein stabilized by the compound will remain soluble. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blot or ELISA. A shift in the thermal denaturation curve indicates that the compound has entered the cell and engaged the target.
More advanced platform technologies, such as the InCELL Pulse™ assay, use methods like Enzyme Fragment Complementation (EFC) to provide a luminescent readout, making the assay higher-throughput and more quantitative than traditional CETSA.[18]
Causality: Why Use an In-Cell Assay for Pyrazole Hit Validation?
This method serves as the crucial next step after biophysical confirmation, providing data with much higher physiological relevance.
-
Confirms Cell Permeability: A positive result is definitive proof that the pyrazole compound can cross the cell membrane and reach its intracellular target, a prerequisite for therapeutic efficacy that DSF cannot assess.[16]
-
Assesses Target Engagement in a Native Context: It validates binding in the presence of endogenous ATP, competing substrates, and other cellular components that can influence a compound's potency and binding mode.[14]
-
Provides Cellular Potency (EC₅₀): By performing the assay across a range of compound concentrations, a dose-response curve can be generated to determine the cellular EC₅₀—the concentration required for 50% target engagement in cells. This is a far more relevant metric for medicinal chemistry optimization than a biochemical IC₅₀ or a biophysical Kₔ.[16]
Experimental Protocol: In-Cell Target Engagement Assay (Luminescent Readout)
Objective: To quantify the engagement of a pyrazole hit compound with its target inside intact cells.
Materials:
-
Cell line engineered to express the target protein fused to a reporter tag (e.g., EFC system).
-
Cell culture reagents (media, serum, etc.).
-
Pyrazole hit compounds (10 mM stock in DMSO).
-
White, solid-bottom 384-well assay plates.
-
Detection reagents for the specific reporter system.
-
Luminometer plate reader.
Procedure:
-
Cell Plating:
-
Seed the engineered cells into 384-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole compounds.
-
Treat the cells with the compounds for a specified incubation period (e.g., 1-4 hours) to allow for cell entry and target binding.
-
-
Thermal Challenge (In-Cell Pulse):
-
Place the entire plate in a thermal cycler or incubator and heat to a specific challenge temperature for a short duration (e.g., 51°C for 2-4 minutes). This temperature is pre-determined during assay development to be on the steep part of the target's denaturation curve.[16]
-
Return the plate to room temperature.
-
-
Cell Lysis and Detection:
-
Add the lysis and detection reagent mixture to all wells. This reagent will quantify the amount of remaining, properly folded tagged protein.
-
Incubate as per the manufacturer's protocol to allow the luminescent signal to develop.
-
-
Data Analysis:
-
Read the luminescence on a plate reader.
-
Plot the luminescent signal against the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the cellular EC₅₀ value.
-
Visualization: Cellular Target Engagement Logic
Caption: Principle of cellular thermal shift assays for target engagement.
Comparative Analysis: DSF vs. In-Cell Engagement
The choice of validation assay is not about which is "better," but which question is being asked. DSF asks, "Does it bind?" while the in-cell assay asks, "Does it work in a cell?" Both answers are vital for a successful drug discovery campaign.
| Feature | Differential Scanning Fluorimetry (DSF) | In-Cell Target Engagement Assay |
| Principle | Measures ligand-induced protein thermal stabilization.[9] | Measures target stabilization within intact cells.[16] |
| Primary Output | Melting Temperature Shift (ΔTₘ). | Cellular Potency (EC₅₀). |
| Key Question Answered | Does the compound physically bind to the purified target? | Does the compound enter cells and engage the target? |
| Physiological Relevance | Low (in vitro, purified components). | High (native cellular environment). |
| Reagent Requirements | High-quality, purified protein.[8] | Engineered cell line expressing the target. |
| Information Gained | Direct, physical binding; Rank-ordering by stabilization. | Cell permeability, bioavailability, cellular potency. |
| Throughput | High (384/1536-well compatible). | Medium to High (96/384-well compatible). |
| Common Pitfalls | Prone to false negatives if binding does not induce stabilization.[12] | Target expression levels can affect results; not all targets are amenable to tagging. |
An Integrated Workflow for Pyrazole Hit Validation
A sequential and logical application of these orthogonal methods creates a powerful filtering cascade that systematically builds confidence in a hit.
Caption: An integrated workflow for robust orthogonal hit validation.
This tiered approach is both scientifically rigorous and resource-efficient. The high-throughput DSF screen rapidly filters the large pool of initial HTS hits down to a more manageable number of confirmed binders. This smaller, higher-quality set of compounds is then advanced to the more complex and resource-intensive in-cell assays to confirm cellular activity and provide a robust EC₅₀ value, which is the ideal starting point for lead optimization.
Conclusion
The validation of screening hits is a critical inflection point in any drug discovery project. For a ubiquitous and promising scaffold like pyrazole, moving beyond the primary assay with a single data point is not just recommended; it is essential. By employing a strategic combination of orthogonal assays—first confirming direct physical binding with a biophysical method like DSF, then verifying cellular action with an in-cell target engagement assay—researchers can effectively eliminate artifacts and false positives. This multi-faceted approach builds a foundation of trust and scientific integrity, ensuring that the pyrazole hits selected for the arduous journey of lead optimization have the highest possible chance of becoming successful therapeutics.
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A Head-to-Head Comparison of Pyrazole-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals
The pyrazole ring is a five-membered aromatic heterocycle that has earned the title of a "privileged scaffold" in medicinal chemistry.[1] Its synthetic tractability, favorable drug-like properties, and versatile nature as a bioisosteric replacement have made it a cornerstone in the development of small molecule protein kinase inhibitors (PKIs).[1][2] Kinase inhibition is a highly successful therapeutic strategy, particularly in oncology and immunology, where dysregulated kinase signaling is a common driver of disease.[3] To date, eight FDA-approved PKIs feature a pyrazole ring, a testament to the scaffold's clinical significance.[1]
This guide provides an in-depth, objective comparison of several key pyrazole-based kinase inhibitors targeting different kinase families. We will dissect their performance, selectivity, and mechanisms of action, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a robust framework for their own investigations.
The Pyrazole Scaffold: An Anchor for Kinase Inhibition
The success of the pyrazole moiety lies in its ability to act as an effective ATP mimetic. Its nitrogen atoms can serve as both hydrogen bond donors and acceptors, allowing it to form crucial interactions with the highly conserved hinge region of the kinase ATP-binding pocket, a critical anchor point for many inhibitors.[4][5] This fundamental interaction provides a stable foundation upon which chemists can build selectivity and potency through substitutions at other positions of the ring.
Caption: The core chemical structure of the pyrazole ring.
Comparative Analysis of Leading Pyrazole-Based Inhibitors
To illustrate the versatility of the pyrazole scaffold, we will compare inhibitors from three critical kinase families: Janus Kinases (JAKs), Anaplastic Lymphoma Kinase (ALK), and Protein Kinase B (Akt).
| Inhibitor | Primary Target(s) | FDA-Approved Indication(s) | Mechanism Type | Key Efficacy Data (IC50) |
| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera, Graft-versus-Host Disease[1] | Type I (ATP-Competitive) | JAK1: ~3 nM, JAK2: ~3 nM, JAK3: ~430 nM[1] |
| Crizotinib | ALK, c-Met, ROS1 | Non-Small Cell Lung Cancer (NSCLC)[3] | Type I (ATP-Competitive) | ALK: 2.9 nM (cell-free), 27 nM (cellular)[5] |
| Afuresertib | Akt1, Akt2, Akt3 | Investigational (Clinical Trials) | Type I (ATP-Competitive) | Akt1: 1.3 nM, Akt2: 2 nM, Akt3: 2.6 nM[1][5] |
| BIRB 796 (Doramapimod) | p38 MAP Kinase | Investigational (Clinical Trials) | Type II (DFG-out) | p38α: 38 nM (Ki)[6] |
Expert Insights on the Data:
-
Ruxolitinib demonstrates potent and near-equal inhibition of JAK1 and JAK2, which are crucial nodes in cytokine signaling. Its significantly lower potency against JAK3 (>100-fold selectivity) is a key feature, as JAK3 inhibition is associated with broader immunosuppressive effects.[1][7] This selectivity profile makes it a valuable tool for treating myeloproliferative neoplasms driven by aberrant JAK1/2 signaling.[8]
-
Crizotinib is a multi-targeted inhibitor, a common characteristic of early-generation PKIs. Its efficacy against ALK is potent, but its activity against other kinases like c-Met contributes to both its therapeutic effect and potential off-target toxicities. The difference between its cell-free and cellular IC50 values highlights the importance of cell-based assays to account for factors like cell permeability and efflux.[5]
-
Afuresertib shows high potency against all three Akt isoforms.[1] The PI3K/Akt/mTOR pathway is a central regulator of cell survival and proliferation, and its hyperactivation is common in cancer.[9] The ability of Afuresertib to potently shut down this pathway underscores its therapeutic potential.
-
BIRB 796 represents a different class of inhibitor. Unlike the others, it is a Type II inhibitor that binds to the "DFG-out" inactive conformation of the p38 kinase.[6] This mechanism often confers greater selectivity, as the binding site involves less-conserved regions of the kinase domain compared to the highly conserved ATP pocket. The pyrazole urea scaffold is critical for stabilizing this inactive state.[10]
Key Signaling Pathways and Inhibitor Action
Understanding the biological context is paramount. Pyrazole-based inhibitors intervene at critical junctures in signaling cascades that, when dysregulated, drive disease.
The JAK-STAT Pathway
The JAK-STAT pathway is a primary signaling route for numerous cytokines and growth factors involved in immunity and hematopoiesis.[8] Aberrant activation, often through gain-of-function mutations in JAK2, leads to myeloproliferative neoplasms.[1]
Caption: The JAK-STAT pathway and the inhibitory action of Ruxolitinib.
Ruxolitinib acts as an ATP-competitive inhibitor of JAK1 and JAK2, preventing the phosphorylation and subsequent activation of STAT proteins. This blockade effectively halts the downstream signaling cascade that promotes cell proliferation and inflammation.[1]
The PI3K/Akt Pathway
The PI3K/Akt pathway is a critical intracellular cascade that regulates cell growth, survival, and metabolism.[9] Its aberrant activation is a hallmark of many cancers.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of Afuresertib.
Afuresertib directly inhibits the kinase activity of Akt, preventing the phosphorylation of its numerous downstream substrates. This leads to the suppression of pro-survival and pro-proliferative signals within the cancer cell.[1][5]
Self-Validating Experimental Protocols for Inhibitor Characterization
Scientific integrity demands that every protocol be a self-validating system. This is achieved through rigorous controls and the orthogonal validation of results using multiple assay formats. Here, we detail the essential workflows for characterizing a novel pyrazole-based kinase inhibitor.
Workflow: From Biochemical Potency to Cellular Efficacy
Caption: A logical workflow for pyrazole-based kinase inhibitor evaluation.
Protocol 1: In Vitro Kinase Assay (IC50 Determination)
This protocol determines the concentration of an inhibitor required to reduce the activity of a purified kinase by 50%. We describe a standard radiometric assay, a gold standard for its direct measurement of substrate phosphorylation.
Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific peptide or protein substrate by the kinase. The amount of incorporated radioactivity is directly proportional to kinase activity.
Step-by-Step Methodology:
-
Reaction Preparation: In a 96-well plate, prepare reaction mixtures containing kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Causality: The buffer composition is critical for maintaining the kinase's structural integrity and catalytic activity. Mg²⁺ is an essential cofactor for ATP binding.
-
-
Inhibitor Addition: Add serial dilutions of the pyrazole-based inhibitor (typically in DMSO) to the wells. Include a "no inhibitor" (DMSO only) control for 100% activity and a "no enzyme" control for background signal.
-
Trustworthiness: The dose-response curve generated from serial dilutions is essential for accurately calculating the IC50. Controls validate that the observed signal is enzyme-dependent.
-
-
Enzyme & Substrate Addition: Add the purified kinase enzyme and its specific peptide substrate to each well.
-
Initiate Reaction: Start the reaction by adding the ATP mixture, which includes a low concentration of [γ-³²P]ATP mixed with unlabeled ("cold") ATP. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate IC50 determination.
-
Expertise: Using an ATP concentration near the Km makes the assay sensitive to competitive inhibitors. High ATP concentrations can overcome the inhibitor's effect, leading to an artificially high IC50.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes) within the linear range of the reaction.
-
Stop Reaction & Capture: Terminate the reaction by adding a strong acid (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose paper (e.g., P81). The negatively charged paper binds the positively charged peptide substrate, while the negatively charged ATP is washed away.
-
Washing: Wash the paper multiple times with dilute phosphoric acid to remove all unbound [γ-³²P]ATP.
-
Detection: Measure the radioactivity remaining on the paper using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Phosphorylation Assay (Western Blot)
This assay confirms that the inhibitor can enter a living cell and inhibit the target kinase, as measured by a decrease in the phosphorylation of its direct downstream substrate.
Principle: Cells are treated with the inhibitor, and the phosphorylation status of a target protein is assessed using an antibody specific to the phosphorylated form of that protein.
Step-by-Step Methodology:
-
Cell Culture & Seeding: Culture an appropriate cell line known to have an active signaling pathway involving the target kinase. Seed the cells in multi-well plates and allow them to adhere overnight.
-
Expertise: The choice of cell line is critical. For a JAK2 inhibitor, a cell line like HEL, which harbors a activating JAK2 mutation, is an excellent model system.[8]
-
-
Serum Starvation (Optional): To reduce basal signaling activity, cells may be serum-starved for several hours before the experiment.
-
Inhibitor Treatment: Treat the cells with various concentrations of the pyrazole-based inhibitor for a defined period (e.g., 1-4 hours). Include a vehicle (DMSO) control.
-
Pathway Stimulation: If the pathway is not constitutively active, stimulate the cells with an appropriate ligand (e.g., a cytokine like EPO for the JAK-STAT pathway) for a short period (e.g., 15-30 minutes) to induce substrate phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a buffer containing detergents and, crucially, phosphatase and protease inhibitors.
-
Causality: Phosphatase inhibitors are essential to preserve the phosphorylation state of the proteins after lysis. Protease inhibitors prevent protein degradation.
-
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method (e.g., BCA assay) to ensure equal loading in the next step.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-STAT3).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Trustworthiness: To validate the results, probe a separate or stripped membrane with an antibody for the total amount of the substrate protein. This confirms that any decrease in the phospho-signal is due to inhibition, not a decrease in the total amount of protein. A loading control (e.g., GAPDH, β-actin) should also be used to confirm equal protein loading across all lanes.
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponding to the phosphorylated protein will decrease with increasing inhibitor concentration.
Conclusion
The pyrazole scaffold is a powerful and validated starting point for the design of potent and selective kinase inhibitors.[1][3] As demonstrated by the head-to-head comparison of Ruxolitinib, Crizotinib, Afuresertib, and BIRB 796, substitutions around this core ring allow for the fine-tuning of inhibitory activity against diverse kinase families through different binding mechanisms. For drug discovery professionals, a successful research program depends not just on innovative chemistry but also on a rigorous, multi-faceted evaluation strategy. By combining precise biochemical assays with physiologically relevant cellular models, researchers can build a comprehensive and trustworthy profile of their compounds, validating their potential and paving the way for the next generation of targeted therapies.
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A Researcher's Guide to Confirming the Binding Site of Novel Bioactive Compounds: A Case Study Approach with 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
For drug development professionals, the journey from a promising small molecule to a validated therapeutic is paved with rigorous scientific inquiry. A critical milestone in this journey is the definitive identification of the compound's molecular target and the precise characterization of its binding site. This guide provides a comprehensive framework for researchers facing this challenge, using the novel compound 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine as a practical case study.
Currently, the specific biological target and binding mechanism of this pyrazole derivative are not widely documented in public literature[1][2][3], presenting a common scenario in early-stage drug discovery. This guide, therefore, is not a retrospective analysis but a forward-looking, methodological roadmap. We will navigate the logical and experimental progression from an unknown target to a fully characterized binding site, comparing the industry-standard techniques that enable this fundamental work.
Phase 1: Identifying the Molecular Target
Before we can confirm a binding site, we must first identify the binding partner. The initial, crucial step is to determine which protein (or proteins) in the proteome our compound of interest interacts with directly. This process, known as target deconvolution, is foundational. Here, we compare several robust, label-free, and affinity-based methods.
Methodology Comparison for Target Identification
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Affinity Chromatography-Mass Spectrometry (AC-MS) | The small molecule is immobilized on a solid support to "pull down" interacting proteins from a cell lysate for identification by mass spectrometry.[4] | High potential for identifying novel or unexpected targets; provides direct evidence of a physical interaction. | Requires chemical modification of the compound, which may alter its binding activity; can yield false positives (non-specific binders).[4] | Initial, unbiased screening for direct binding partners in a complex biological mixture. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding can confer stability to a target protein, making it resistant to protease digestion. Changes in protein degradation patterns in the presence of the compound point to potential targets.[5] | Does not require modification of the small molecule; can be performed in complex mixtures like cell lysates.[5] | Less sensitive for weak interactions; may not work for all protein-ligand pairs; requires optimization of protease concentration. | Verifying direct binding and identifying targets without the need for compound immobilization.[5] |
| Cellular Thermal Shift Assay (CETSA) | The binding of a ligand typically increases the thermal stability of its target protein. This change can be detected by heating cells or lysates to various temperatures and quantifying the amount of soluble protein remaining.[6] | Confirms target engagement within a more physiological context (intact cells); label-free.[6] | Not all binding events lead to a significant thermal shift; can be lower throughput than other methods. | Validating predicted targets and confirming that the compound engages its target in a cellular environment.[6] |
Experimental Workflow: Target Identification via AC-MS
The following diagram and protocol outline a typical workflow for identifying the binding partner of this compound using an affinity chromatography approach.
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Protocol 1: Affinity Chromatography
-
Compound Immobilization: Synthesize an analog of this compound containing a linker arm suitable for covalent attachment to a resin (e.g., NHS-activated sepharose beads). A crucial control is to prepare a parallel batch of resin with no compound attached.
-
Lysate Preparation: Culture and harvest cells of interest. Lyse the cells in a non-denaturing buffer containing protease inhibitors. Clarify the lysate by centrifugation to remove insoluble debris.
-
Binding: Incubate the clarified cell lysate with the compound-conjugated resin and the control resin for several hours at 4°C with gentle rotation.
-
Competitive Elution (Optional but Recommended): For one aliquot of the compound-conjugated resin, add an excess of the free, unmodified this compound. Proteins that are competed off by the free compound are more likely to be specific binders.
-
Washing: Wash the resins extensively with lysis buffer to remove proteins that are not specifically bound.
-
Elution: Elute the bound proteins from the resin, typically by boiling in SDS-PAGE loading buffer.
-
Analysis: Separate the eluted proteins by 1D SDS-PAGE and visualize with silver or Coomassie staining. Excise protein bands that are present in the compound-resin lane but absent or reduced in the control and competitive elution lanes. Identify the proteins using mass spectrometry.[4]
Phase 2: High-Resolution Confirmation of the Binding Site
Once a putative target protein is identified (let's call it "Target-P"), the next phase is to define the precise location and nature of the interaction. This is where we move from "what" to "where and how." The gold standard for this is structural biology, but other techniques provide critical supporting evidence.
Comparison of Binding Site Confirmation Techniques
| Technique | Principle | Resolution | Advantages | Disadvantages |
| X-ray Co-crystallography | Determines the three-dimensional structure of the protein-ligand complex by diffracting X-rays off a crystal.[7] | Atomic (~1-3 Å) | Considered the "gold standard"; provides unambiguous, high-resolution detail of the binding pose and all interacting residues.[7][8] | Technically challenging, time-consuming, and not all proteins can be crystallized.[9] |
| Cryogenic Electron Microscopy (Cryo-EM) | Images frozen, hydrated protein-ligand complexes using an electron beam to reconstruct a 3D model. | Near-atomic to atomic | Excellent for large proteins or complexes that are difficult to crystallize; requires less protein than crystallography. | Historically lower resolution than X-ray, though this is rapidly changing; high instrument cost. |
| Nuclear Magnetic Resonance (NMR) | Measures perturbations in the magnetic properties of atomic nuclei in the protein upon ligand binding to map the interaction surface.[7] | Atomic | Provides structural and dynamic information in solution, which is a more native-like environment.[8] | Generally limited to smaller, soluble proteins (<40 kDa); requires isotopically labeled protein. |
| Site-Directed Mutagenesis | Amino acid residues hypothesized to be in the binding site are mutated. A loss of binding affinity or functional effect upon mutation implicates that residue in the interaction.[9] | Residue-level | Relatively straightforward and accessible; directly links specific residues to binding and function. | Can cause unintended global protein misfolding; interpretation can be complex. |
| Hydrogen-Deuterium Exchange (HDX-MS) | Ligand binding can protect backbone amide hydrogens from exchange with deuterium in the solvent. The location and degree of protection are measured by mass spectrometry to map the binding interface. | Peptide-level | Requires small amounts of protein; provides information on binding-induced conformational changes across the protein. | Resolution is limited to peptide fragments, not single residues. |
Experimental Workflow: Binding Site Validation via Site-Directed Mutagenesis
Assuming structural data is not yet available, a hypothesis-driven approach using site-directed mutagenesis is a powerful way to probe a putative binding pocket identified through computational docking or homology modeling.
Caption: Workflow for Site-Directed Mutagenesis.
Protocol 2: Site-Directed Mutagenesis and Binding Analysis
-
Hypothesis Generation: Based on computational docking of this compound onto a model of Target-P, identify a cluster of 5-10 amino acids predicted to make key contacts (e.g., hydrogen bonds, hydrophobic interactions).
-
Mutagenesis: For each identified residue, generate a mutant plasmid where the residue is changed, typically to an alanine (to remove the side chain's contribution) or another amino acid with different properties (e.g., changing a charged residue to a neutral one).
-
Protein Expression and Purification: Express and purify both the wild-type (WT) Target-P and each of the mutant versions. It is critical to use a biophysical method like Circular Dichroism to confirm that the mutations have not caused gross misfolding of the protein.
-
Binding Affinity Measurement: Quantitatively measure the binding affinity (dissociation constant, KD) of your pyrazole compound to the WT and each mutant protein. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are ideal for this.[8][10]
-
Data Interpretation:
-
No change in KD: The mutated residue is likely not critical for binding.
-
Significant increase in KD (weaker binding): The mutated residue is important for the binding interaction.
-
Complete loss of binding: The mutated residue is essential for binding.
-
Phase 3: Objective Comparison with Alternative Ligands
With the binding site of this compound on Target-P confirmed, the final step is to benchmark its performance against other known or potential ligands for the same target. This comparative analysis is vital for lead optimization and establishing the unique value of your compound.
Quantitative Comparison of Ligand Binding
The most direct way to compare ligands is through their binding thermodynamics and kinetics. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are the premier techniques for this purpose.
| Parameter | Technique | What It Tells You | Why It's Important for Comparison |
| Binding Affinity (KD) | ITC, SPR, Equilibrium Dialysis[11] | The concentration of ligand at which half the protein binding sites are occupied. A lower KD means tighter binding. | Provides a direct, quantitative measure of binding strength, allowing for rank-ordering of compounds. |
| Stoichiometry (n) | ITC | The molar ratio of ligand to protein in the complex (e.g., 1:1, 2:1). | Confirms the binding model and ensures comparisons are made under the same binding assumptions. |
| Enthalpy (ΔH) & Entropy (ΔS) | ITC | The heat changes and changes in disorder associated with binding.[8] | Reveals the thermodynamic driving forces of the interaction (e.g., is binding driven by favorable hydrogen bonds or by the hydrophobic effect?). |
| Kinetics (kon, koff) | SPR | The rates at which the ligand binds to (on-rate) and dissociates from (off-rate) the target. | Provides a dynamic view of the interaction. A compound with a slow off-rate (long residence time) may have a more durable biological effect. |
Data Summary Table:
| Compound | KD (nM) | kon (M-1s-1) | koff (s-1) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| 1-(3,4-Dichlorobenzyl)-... | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Alternative Ligand 1 | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Alternative Ligand 2 | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
By populating this table, a researcher can objectively and quantitatively compare the binding profile of this compound against other compounds, providing the critical data needed to make informed decisions in a drug development pipeline.
Conclusion
Confirming the binding site of a novel compound like this compound is a multi-step, evidence-driven process. It begins with broad, unbiased screening to identify the molecular target and progressively narrows its focus through higher-resolution techniques to pinpoint the exact binding site. By systematically applying and comparing methods like affinity chromatography, CETSA, X-ray crystallography, and site-directed mutagenesis, researchers can build a robust, validated model of a compound's mechanism of action. This foundational knowledge is indispensable for optimizing lead compounds and advancing the next generation of targeted therapeutics.
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A Guide to Ensuring Reproducibility of In Vitro Kinase Assays: A Comparative Analysis Using a Model Pyrazole-Based Inhibitor
Introduction: Addressing the Replicability Challenge in Preclinical Research
The "reproducibility crisis" in life sciences is a well-documented challenge, with numerous studies highlighting the difficulty researchers face in replicating findings from their own labs, let alone the work of others.[1][2] This issue is particularly critical in preclinical drug discovery, where in vitro assays form the foundation of our understanding of a compound's efficacy and mechanism of action. Inconsistent or unreliable in vitro data can lead to wasted resources, misguided research directions, and the failure of promising candidates in later developmental stages.
Pyrazole derivatives represent a pharmacologically significant class of compounds, widely investigated as potent inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.[3][4][5] Given their therapeutic potential, establishing robust and reproducible assay protocols for these molecules is paramount.
This guide provides a comprehensive framework for assessing and ensuring the reproducibility of in vitro assays, using a representative pyrazole-based kinase inhibitor as a case study. We will move beyond a simple recitation of steps to explain the scientific rationale behind experimental design, emphasizing the creation of self-validating systems. Our focus will be on identifying and controlling sources of variability to generate high-quality, reliable data that stands up to scrutiny.
The Foundation of Reproducibility: Key Influential Factors
Achieving reproducible results is not a matter of chance; it is the result of meticulous planning and control over numerous variables.[6] Failures in reproducibility can often be traced back to a few key areas.[2]
-
Reagents and Materials: The quality and consistency of reagents are foundational. This includes not only the compound being tested but also cell culture media, serum, antibodies, and enzymes.[7] Cell line integrity is another critical factor; misidentification, cross-contamination, or genetic drift can drastically alter experimental outcomes.[1]
-
Protocols and Workflow: Non-standardized protocols, variations in instrumentation, and complex workflows are major sources of error.[8] Seemingly minor details, such as pipetting technique, incubation times, and equipment calibration, can have a significant cumulative impact on results.[7][9]
Comparative Framework: Model Compounds for a Kinase Inhibition Assay
To illustrate these principles, we will structure our analysis around a hypothetical study comparing three compounds in a common in vitro kinase assay targeting a member of the Src family of tyrosine kinases. Dysregulation of Src kinases is implicated in numerous cancers, making them a valuable therapeutic target.[10]
| Compound Category | Example Compound | Chemical Structure | Primary Target | Role in Assay Validation |
| Test Article | PP2 | 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Src Family Kinases (Lck, Fyn) | The pyrazole-based compound whose inhibitory potency and reproducibility are being assessed.[10] |
| Negative Control | PP3 | 4-Amino-1-tert-butyl-3-(p-methylphenyl)pyrazolo[3,4-d]pyrimidine | Inactive Analog | A structurally similar molecule that does not inhibit the target kinase. Essential for confirming that observed effects are due to specific kinase inhibition and not off-target or compound-scaffold effects.[10] |
| Broad-Spectrum Inhibitor | Staurosporine | N/A | Pan-Kinase Inhibitor | A well-characterized, potent inhibitor of many kinases. Serves as a positive control to validate that the assay system is working correctly and can detect inhibition. |
Visualizing the Mechanism: Src Kinase Signaling
The diagram below illustrates a simplified Src kinase signaling pathway. PP2, our model compound, acts by competitively binding to the ATP pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting the entire signaling cascade.
Caption: Src kinase inhibition by the model pyrazole compound PP2.
Experimental Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)
This protocol describes a luminescent ADP-detection assay to measure kinase activity, which is a common non-radioactive method highly amenable to high-throughput screening.[11][12] The goal is to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for our test compounds.
A. Materials:
-
Recombinant active Lck kinase
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Substrate peptide (e.g., a poly-Glu,Tyr peptide)
-
ATP (at a concentration near the Km for the enzyme)
-
Test Compounds: PP2, PP3, Staurosporine (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Reagent and Detection Reagent)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
B. Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of PP2, PP3, and Staurosporine in 100% DMSO. Dispense 1 µL of each dilution into the appropriate wells of a 384-well plate. For control wells, dispense 1 µL of DMSO.
-
Rationale: Starting with a DMSO stock allows for precise serial dilutions. Keeping the final DMSO concentration constant (e.g., 1%) across all wells is crucial to avoid solvent-induced artifacts.[12]
-
-
Control Wells:
-
No Inhibitor (100% Activity): Wells with DMSO only.
-
No Enzyme (0% Activity): Wells with DMSO, but kinase buffer will be added instead of enzyme in the next step. This defines the assay background.
-
-
Enzyme Addition: Dilute the Lck enzyme stock to the desired working concentration in kinase assay buffer. Add 10 µL of the diluted enzyme to all wells except the "no enzyme" controls. Add 10 µL of kinase assay buffer to the "no enzyme" wells.
-
Reaction Initiation: Prepare a substrate/ATP mixture in the kinase assay buffer. Add 10 µL of this mixture to all wells to start the reaction.
-
Rationale: Initiating the reaction with the ATP/substrate mix ensures all reactions start simultaneously, improving consistency.[12]
-
-
Incubation: Gently mix the plate and incubate at 30°C for 60 minutes. The incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Signal Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce light. Incubate at room temperature for 45 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Visualizing the Workflow: Kinase Assay Reproducibility
The following diagram outlines the workflow for conducting three independent kinase assay experiments to ensure the reproducibility of the resulting IC50 values.
Caption: Workflow for assessing inter-assay reproducibility.
Data Presentation: Quantifying Reproducibility
To claim a result is reproducible, one must quantify the variation across independent experiments. The Coefficient of Variation (CV%), calculated as (Standard Deviation / Mean) * 100, is a key metric. A lower CV% indicates higher reproducibility. The following table presents hypothetical data from three independent Lck kinase assays.
Table 2: Inter-Assay Reproducibility of Lck IC50 Values
| Compound | Experiment 1 IC50 (nM) | Experiment 2 IC50 (nM) | Experiment 3 IC50 (nM) | Mean IC50 (nM) | Std. Dev. | CV% |
| PP2 | 5.2 | 4.8 | 5.5 | 5.17 | 0.35 | 6.8% |
| PP3 | >10,000 | >10,000 | >10,000 | >10,000 | N/A | N/A |
| Staurosporine | 12.5 | 11.8 | 13.1 | 12.47 | 0.65 | 5.2% |
Hypothetical data for illustrative purposes.
Interpretation: The low CV% for both PP2 and the positive control Staurosporine suggests that the assay protocol is robust and yields highly reproducible results. The lack of activity for PP3 confirms the specificity of PP2's inhibitory effect. An acceptable CV% is typically below 20-30% for in vitro assays, though stricter criteria (<15%) are often preferred.
Protocol 2: Cell-Based Proliferation Assay (CellTiter-Glo®)
Biochemical assays are essential, but assessing a compound's effect in a cellular context provides crucial downstream validation. This protocol measures the number of viable cells in culture by quantifying ATP, an indicator of metabolic activity.
A. Materials:
-
Human T-cell leukemia cell line (e.g., Jurkat), known to rely on Lck signaling.
-
RPMI-1640 medium + 10% Fetal Bovine Serum (FBS).
-
Test Compounds: PP2, PP3, Staurosporine.
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit.
-
White, clear-bottom 96-well cell culture plates.
-
Plate-reading luminometer.
B. Step-by-Step Methodology:
-
Cell Plating: Seed Jurkat cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Allow cells to adhere/acclimate for 4-6 hours.
-
Rationale: Consistent cell density is critical for reproducible results. An initial acclimation period allows cells to recover from plating stress.[13]
-
-
Compound Addition: Add 1 µL of serially diluted compounds (PP2, PP3, Staurosporine) or DMSO vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well.
Data Presentation: Cellular Potency and Reproducibility
Similar to the biochemical assay, the cellular assay should be repeated independently to assess the reproducibility of the GI50 (concentration for 50% growth inhibition).
Table 3: Inter-Assay Reproducibility of Jurkat Cell GI50 Values
| Compound | Experiment 1 GI50 (nM) | Experiment 2 GI50 (nM) | Experiment 3 GI50 (nM) | Mean GI50 (nM) | Std. Dev. | CV% |
| PP2 | 255 | 290 | 240 | 261.7 | 25.7 | 9.8% |
| PP3 | >25,000 | >25,000 | >25,000 | >25,000 | N/A | N/A |
| Staurosporine | 35 | 41 | 38 | 38.0 | 3.0 | 7.9% |
Hypothetical data for illustrative purposes.
Interpretation: The consistent GI50 values for PP2 across three experiments, reflected by a low CV%, demonstrate the reproducibility of its anti-proliferative effect in a relevant cell model. The correlation between the biochemical IC50 and the cellular GI50 strengthens the conclusion that PP2's cellular activity is mediated through the inhibition of its target kinase.
Conclusion
Ensuring the reproducibility of in vitro assays is not an afterthought but a core component of scientific integrity and efficient drug development. By implementing a systematic approach that includes robust controls, standardized protocols, and rigorous data analysis, researchers can significantly increase confidence in their findings. This guide, using a model pyrazole-based kinase inhibitor, illustrates a practical framework for achieving this goal. The principles of controlling for reagent variability, standardizing workflows, utilizing appropriate positive and negative controls, and quantifying inter-assay variation are universally applicable. Adherence to these practices will not only improve the reliability of individual experiments but also contribute to building a more robust and replicable foundation for scientific discovery.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine, a compound often utilized in developmental research. The procedures outlined here are designed to be clear, logical, and grounded in established safety principles to protect both laboratory personnel and the environment.
Hazard Identification and Risk Assessment: Know Your Compound
-
Aromatic Amines: This class of compounds can be toxic and may cause skin and eye irritation.[1][2] Some aromatic amines are known or suspected carcinogens.
-
Halogenated Compounds: Dichlorinated structures suggest persistence in the environment and potential for aquatic toxicity.[3] Improper disposal can lead to long-term environmental contamination.
-
Pyrazoles: Some pyrazole derivatives exhibit biological activity and can be harmful if ingested or absorbed through the skin.[1][3]
Given these characteristics, this compound must be treated as hazardous waste . Do not dispose of this compound down the drain or in regular trash.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound for disposal, the following PPE is mandatory to prevent exposure:
-
Eye Protection: Chemical safety goggles are essential. If there is a splash risk, a face shield should be worn in addition to goggles.[1]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves.[6] Always inspect gloves for any tears or punctures before use.
-
Body Protection: A standard laboratory coat is required.[6] For larger quantities or in the event of a spill, a chemically resistant apron or coveralls may be necessary.
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a properly fitted respirator may be required. Work should be conducted in a well-ventilated area or a chemical fume hood.[7]
Waste Segregation and Containment: Preventing Hazardous Reactions
Proper segregation is a cornerstone of safe chemical waste management.[5]
-
Waste Stream: This compound should be disposed of in a designated halogenated organic waste container.[8]
-
Container Requirements:
-
Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting lid.[8]
-
The container must be clearly labeled as "Hazardous Waste" and should list the full chemical name: "this compound".[9]
-
Do not mix this waste with other waste streams, especially acids or strong oxidizers, to prevent potentially violent reactions.[4][5]
-
Step-by-Step Disposal Protocol
-
Preparation: Ensure you are wearing the appropriate PPE and are working in a designated area, preferably a chemical fume hood.
-
Transfer:
-
For solid waste: Carefully transfer the solid compound into the designated, labeled hazardous waste container using a clean spatula or scoop.
-
For solutions: Pour the solution containing the compound into the designated liquid halogenated organic waste container. Use a funnel to prevent spills.
-
-
Container Sealing: Securely close the lid of the waste container. Do not overfill the container; a general rule is to fill to no more than 90% capacity to allow for expansion.[8][9]
-
External Decontamination: Wipe the exterior of the waste container with a cloth dampened with an appropriate solvent (e.g., 70% ethanol or isopropanol) to remove any external contamination.[10] Dispose of the cleaning materials as hazardous waste.
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage facility, according to your institution's and local regulations. This area should be secure, well-ventilated, and away from heat sources or incompatible chemicals.[5]
-
Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations. This typically includes the chemical name, quantity, and date of accumulation.
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.[7]
Spill Management: A Plan for the Unexpected
In the event of a spill, a prompt and safe response is crucial.
-
Alert and Evacuate: Alert personnel in the immediate area and, if necessary, evacuate the laboratory.[11]
-
Containment: For liquid spills, create a dike around the spill using an absorbent material from a chemical spill kit to prevent it from spreading.[12]
-
Personal Protection: Don the appropriate PPE before attempting any cleanup.[12]
-
Cleanup:
-
Solid spills: Gently sweep up the solid material, minimizing dust generation, and place it in a labeled hazardous waste container.[13]
-
Liquid spills: Use absorbent pads or a universal absorbent to soak up the liquid.[13][14] Place the used absorbent material into a sealed, labeled hazardous waste bag or container.[13][15]
-
-
Decontamination: Clean the spill area with soap and water or an appropriate solvent.[14][16] All cleaning materials must be disposed of as hazardous waste.[16]
-
Reporting: Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department.
Decontamination of Laboratory Equipment
Any laboratory equipment that has come into contact with this compound must be thoroughly decontaminated before reuse or disposal.[6][16][17]
-
Glassware and Tools: Wash with an appropriate solvent in which the compound is soluble, followed by a thorough cleaning with soap and water.[16][18] The initial solvent rinse should be collected as hazardous waste.
-
Surfaces: Wipe down benchtops and fume hood surfaces with a suitable solvent and then with soap and water.[16] Dispose of all cleaning materials as hazardous waste.
Regulatory Compliance
All hazardous waste disposal activities must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) provides comprehensive regulations for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[19][20] Ensure you are familiar with your institution's specific policies and the relevant governmental regulations.
Summary of Key Information
| Aspect | Guideline |
| Waste Classification | Halogenated Organic Hazardous Waste |
| Required PPE | Chemical safety goggles, nitrile gloves, lab coat |
| Container Type | Labeled, sealed HDPE or glass container |
| Incompatible Waste Streams | Acids, strong oxidizers, non-halogenated solvents |
| Spill Cleanup | Use absorbent from a chemical spill kit; dispose of all materials as hazardous waste |
| Emergency Contact | Your institution's Environmental Health and Safety (EHS) department |
Disposal Decision Flowchart
Caption: Decision workflow for the disposal of this compound.
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Personal protective equipment for handling 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine was not publicly available at the time of this writing. The following guidance is a synthesis of information based on the known hazards of its primary structural components: a dichlorinated aromatic ring, an aromatic amine, and a substituted pyrazole. A conservative approach to handling is strongly recommended.
Hazard Assessment: A Composite Profile
The molecule this compound combines three key structural features, each contributing to its potential hazard profile. Understanding these individual components is crucial for anticipating and mitigating risks.
-
Aromatic Amine: Aromatic amines as a class of compounds are known for their potential toxicity.[1] Many are readily absorbed through the skin and can be harmful if inhaled or ingested.[2] Some aromatic amines are known or suspected carcinogens and mutagens.[3]
-
Dichlorinated Benzyl Group: The presence of a 3,4-dichlorobenzyl group suggests potential for skin and eye irritation, and possible corrosive properties. For instance, the related compound 3,4-Dichlorobenzyl chloride is classified as harmful if swallowed and causes severe skin burns and eye damage.[4][5][6]
-
Substituted Pyrazole: While the toxicity of pyrazole derivatives varies widely with substitution, some have been shown to be harmful if swallowed and can cause skin and eye irritation.[7][8][9]
Based on this composite analysis, this compound should be handled as a substance that is potentially harmful if swallowed, inhaled, or absorbed through the skin, and as a likely skin and eye irritant. Long-term exposure may carry additional health risks associated with aromatic amines.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to prevent exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double Gloving: Wear two pairs of nitrile gloves. Nitrile provides good resistance to a range of chemicals. Double gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. Change gloves immediately if contamination is suspected. |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield: Chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are mandatory.[9] A full-face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant splash risk. |
| Body Protection | Chemical-Resistant Laboratory Coat: A buttoned, long-sleeved, chemical-resistant lab coat is required. Ensure that the material is appropriate for handling chlorinated and amine-containing compounds. |
| Respiratory Protection | NIOSH-Approved Respirator: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is recommended. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical for minimizing exposure risk. The following diagram and step-by-step protocol outline the essential procedures.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for the handling of this compound.
-
Ensure a safety shower and eyewash station are readily accessible.[9]
-
Gather all necessary PPE as outlined in the table above.
-
Don PPE in the following order: lab coat, safety goggles, face shield, and finally, double gloves.
-
-
Weighing and Transfer:
-
Perform all weighing operations within the chemical fume hood.
-
Use a draft shield or weighing enclosure to prevent the dispersal of fine powders.
-
Use dedicated spatulas and weighing boats.
-
Carefully transfer the compound to the reaction vessel, avoiding the creation of dust.
-
-
In-Reaction Handling:
-
Conduct all reactions within the chemical fume hood.
-
Use appropriate glassware and ensure all joints are properly sealed.
-
Maintain a clean and organized workspace to prevent accidental spills.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Incident | Emergency Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5] |
| Spill | Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety department. |
Disposal Plan
Due to the presence of chlorine, waste containing this compound must be disposed of as chlorinated hazardous waste.
Waste Segregation and Disposal Protocol:
-
Segregation:
-
Collect all waste containing this compound (solid waste, solutions, contaminated PPE) in a dedicated, clearly labeled, and sealed container for chlorinated waste.
-
Do not mix with other waste streams.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," "Chlorinated Organics," and the full chemical name: "this compound."
-
-
Disposal:
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
-
Arrange for pickup and disposal by a certified hazardous waste management company.
-
References
- Benigni, R., & Passerini, L. (2002). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment.
- Taylor & Francis. (n.d.).
- American Chemical Society. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.
- National Research Council. (1981). Aromatic Amines: An Assessment of the Biological and Environmental Effects.
- Sustainability Compass. (n.d.).
- Thermo Fisher Scientific. (2025, September 5).
- National Oceanic and Atmospheric Administration. (1992). 3,4-DICHLOROPHENOL. In CAMEO Chemicals.
- Sigma-Aldrich. (n.d.).
- TCI Chemicals. (2025, February 9).
- Spectrum Chemical. (2014, November 21). Safety Data Sheet: 5-Amino-3-methyl-1-phenylpyrazole.
- Fisher Scientific. (2025, December 21).
- Fisher Scientific. (2025, December 19).
- Fisher Scientific. (2024, January 23).
- Fluorochem. (2024, December 19). Safety Data Sheet: 5-Methoxy-1-methyl-1H-pyrazole.
- Fisher Scientific. (n.d.).
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. bio.vu.nl [bio.vu.nl]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
